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6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one Documentation Hub

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  • Product: 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one
  • CAS: 25473-71-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

Abstract This technical guide provides a comprehensive overview of the synthetic pathways to 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, a heterocyclic scaffold of significant interest to researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The carbazole nucleus is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] This guide focuses on the well-established Fischer indole synthesis as the core method for constructing the carbazole framework. While providing a detailed look at the synthesis of related isomers, this document also proposes a scientifically sound pathway for the synthesis of the 2-oxo target molecule. The content herein is structured to provide not only procedural details but also the underlying mechanistic principles and experimental rationale, empowering researchers to understand and adapt these methods for their specific needs.

Introduction: The Significance of the Carbazole Scaffold

Carbazole and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. The rigid, planar structure of the carbazole ring system imparts unique photophysical and electronic properties, leading to applications in organic light-emitting diodes (OLEDs) and other electronic devices. In the realm of drug discovery, the tetrahydrocarbazole core is a key pharmacophore found in numerous biologically active compounds.[2] These molecules have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-cancer, anti-inflammatory, and neuroprotective effects. The methoxy substituent on the carbazole ring can further modulate the biological activity and provides a handle for additional chemical modifications.

The target molecule of this guide, 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, is a functionalized tetrahydrocarbazolone. The presence of the ketone functionality offers a reactive site for further derivatization, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The Cornerstone of Carbazole Synthesis: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most widely used and versatile methods for the construction of the indole ring system, the core of the carbazole structure.[3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable ketone or aldehyde.[4]

The Underlying Mechanism

The currently accepted mechanism of the Fischer indole synthesis is a multi-step process that beautifully illustrates several fundamental principles of organic chemistry:

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of an arylhydrazine with a ketone to form an arylhydrazone.

  • Tautomerization: The hydrazone then undergoes tautomerization to its enamine isomer.

  • [3][3]-Sigmatropic Rearrangement: The key step of the synthesis is a[3][3]-sigmatropic rearrangement of the protonated enamine, which forms a new carbon-carbon bond.

  • Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

  • Elimination: Finally, the elimination of ammonia under acidic conditions leads to the formation of the stable indole ring.

Fischer_Indole_Mechanism A Arylhydrazine + Ketone B Arylhydrazone A->B Condensation C Enamine B->C Tautomerization D [3][3]-Sigmatropic Rearrangement C->D Protonation & Rearrangement E Intermediate D->E Deprotonation F Cyclized Aminal E->F Intramolecular Cyclization G Indole F->G Elimination of NH3

Synthetic Pathways to Methoxy-substituted Tetrahydrocarbazolones

The general strategy for the synthesis of 6-methoxy-tetrahydrocarbazolones via the Fischer indole synthesis involves the reaction of 4-methoxyphenylhydrazine with a suitable cyclic ketone precursor. The position of the carbonyl group in the final product is determined by the structure of the starting cyclohexanone derivative.

Synthesis of the 1-Oxo Isomer: A Case Study

The synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one provides a well-documented example of the Fischer indole synthesis in action.[3] This synthesis utilizes cyclohexane-1,2-dione as the carbonyl component. The reaction proceeds by forming the hydrazone at the more reactive ketone, followed by the acid-catalyzed cyclization.

Experimental Protocol: Synthesis of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one [3]

  • Materials:

    • 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (1.0 eq)

    • Glacial Acetic Acid

    • Concentrated Hydrochloric Acid

    • Petroleum Ether

    • Ethyl Acetate

    • Ethanol (for recrystallization)

  • Procedure:

    • A solution of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone in a mixture of acetic acid and hydrochloric acid is refluxed for 2 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and poured into cold water with stirring to precipitate the crude product.

    • The solid is collected by filtration and purified by column chromatography on silica gel using a petroleum ether-ethyl acetate mixture as the eluent.

    • The purified product is recrystallized from ethanol to yield the pure 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Synthesis of the 4-Oxo Isomer

The synthesis of 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one is achieved by reacting 4-methoxyphenylhydrazine hydrochloride with 1,3-cyclohexanedione.[5] The reaction can be carried out in a one-pot procedure.

Experimental Protocol: Synthesis of 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one [5]

  • Materials:

    • 4-methoxyphenylhydrazine hydrochloride (1.0 eq)

    • 1,3-cyclohexanedione (1.0 eq)

    • Ethanol

    • Water

  • Procedure:

    • 1,3-Cyclohexanedione is added to a solution of 4-methoxyphenylhydrazine hydrochloride in a mixture of ethanol and water.

    • The resulting solution is stirred at room temperature for 3 hours and then refluxed for 14 hours.

    • After cooling to ambient temperature, the reaction mixture is poured into water to precipitate the solid product.

    • The product is collected by filtration and dried in vacuo.

Proposed Synthetic Pathway for 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

While direct and detailed experimental protocols for the synthesis of the target 2-oxo isomer are not as prevalent in the literature as for the 1-oxo and 4-oxo isomers, a plausible and efficient synthetic route can be designed based on the foundational principles of the Fischer indole synthesis. The key to accessing the 2-oxo carbazole is the selection of a suitable cyclohexanone precursor that will direct the formation of the carbonyl group to the desired position. A logical starting material for this purpose is a protected or masked equivalent of cyclohexane-1,2-dione, where one carbonyl is selectively reacted to form the hydrazone.

A more direct and likely successful approach involves the use of a β-keto ester of cyclohexane, such as 2-carbomethoxy-cyclohexanone. The Japp-Klingemann reaction provides a robust method for the synthesis of the required hydrazone intermediate from such a β-keto ester.

The Japp-Klingemann Reaction: A Gateway to Hydrazone Intermediates

The Japp-Klingemann reaction is a powerful tool for the synthesis of arylhydrazones from β-keto acids or their esters and aryldiazonium salts.[6] This reaction offers a reliable method to prepare the specific hydrazone required for the subsequent Fischer indole cyclization to form the 2-oxo carbazole.

Japp_Klingemann_Reaction A Aryl Diazonium Salt C Azo Compound A->C B β-Keto Ester B->C D Hydrazone C->D Hydrolysis & Decarboxylation

Proposed Two-Step Synthesis

A robust two-step synthesis for 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-one is proposed, leveraging the Japp-Klingemann reaction followed by the Fischer indole synthesis.

Step 1: Synthesis of the Hydrazone Intermediate via the Japp-Klingemann Reaction

The first step involves the synthesis of the key hydrazone intermediate from 4-methoxyaniline and 2-oxocyclohexane-1-carboxylic acid ethyl ester.

Proposed Experimental Protocol: Synthesis of Ethyl 2-((4-methoxyphenyl)hydrazono)cyclohexane-1-carboxylate

  • Materials:

    • 4-methoxyaniline (1.0 eq)

    • Sodium Nitrite (1.0 eq)

    • Concentrated Hydrochloric Acid

    • Ethyl 2-oxocyclohexane-1-carboxylate (1.0 eq)

    • Sodium Acetate

    • Ethanol

    • Water

  • Procedure:

    • A solution of 4-methoxyaniline in hydrochloric acid and water is cooled to 0-5 °C.

    • A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, ethyl 2-oxocyclohexane-1-carboxylate is dissolved in ethanol, and sodium acetate is added.

    • The freshly prepared diazonium salt solution is added slowly to the β-keto ester solution at 0-5 °C.

    • The reaction mixture is stirred at low temperature for a specified time and then allowed to warm to room temperature.

    • The precipitated hydrazone is collected by filtration, washed with water, and dried.

Step 2: Fischer Indole Cyclization to 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

The synthesized hydrazone is then cyclized under acidic conditions to yield the final product.

Proposed Experimental Protocol: Synthesis of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

  • Materials:

    • Ethyl 2-((4-methoxyphenyl)hydrazono)cyclohexane-1-carboxylate (1.0 eq)

    • Glacial Acetic Acid or Polyphosphoric Acid (PPA)

    • Ethanol (for recrystallization)

  • Procedure:

    • The hydrazone intermediate is heated in glacial acetic acid or polyphosphoric acid.

    • The reaction is monitored by TLC for the disappearance of the starting material.

    • Upon completion, the reaction mixture is cooled and poured into ice-water to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and then a dilute sodium bicarbonate solution to neutralize any remaining acid.

    • The crude product is purified by column chromatography or recrystallization from a suitable solvent like ethanol.

Data Presentation

The following table summarizes the key reactants and expected products for the synthesis of the different isomers of 6-methoxy-tetrahydrocarbazolone.

Target IsomerPhenylhydrazine PrecursorCyclohexanone Precursor
1-Oxo 4-MethoxyphenylhydrazineCyclohexane-1,2-dione
2-Oxo (Proposed) 4-MethoxyphenylhydrazineEthyl 2-oxocyclohexane-1-carboxylate
4-Oxo 4-Methoxyphenylhydrazine1,3-Cyclohexanedione

Conclusion

This technical guide has detailed the primary synthetic strategies for accessing 6-methoxy-substituted tetrahydrocarbazolones, with a particular focus on the Fischer indole synthesis. While established protocols exist for the 1-oxo and 4-oxo isomers, a plausible and scientifically sound two-step pathway for the synthesis of the target molecule, 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, has been proposed. This proposed route, utilizing the Japp-Klingemann reaction to construct the key hydrazone intermediate followed by an acid-catalyzed Fischer indole cyclization, offers a high probability of success for researchers in the field. The versatility of the carbazole scaffold and the potential for further functionalization of the 2-oxo position make this synthetic route a valuable tool for drug discovery and development professionals. Further experimental validation of the proposed pathway is encouraged to optimize reaction conditions and fully characterize the target molecule.

References

  • ACG Publications. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
  • Sridharan, M., Rajendra Prasad, K. J., Gunaseelan, A. T., Thiruvalluvar, A., & Linden, A. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(4), o763–o764.
  • Google Patents. (2008). CN101235012A - The preparation method of 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one.
  • Sheng, R., Shen, L., Chen, Y.-Q., & Hu, Y.-Z. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis.
  • Taylor & Francis Online. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis.
  • Chaudhari, T. Y., Patil, S. A., & Bele, A. A. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171.
  • Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 53937-53951.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

  • Request PDF. (n.d.). Recent approaches to the synthesis of tetrahydrocarbazoles. Retrieved from [Link]

  • YouTube. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). Retrieved from [Link]

  • Zukerman-Schpector, J., Maganhi, F. H., Stefani, H. A., & Comasseto, J. V. (2009). 2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1075.
  • American Chemical Society. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. The Journal of Organic Chemistry, 86(14), 9574–9585.
  • PubMed. (2008). 6-Meth-oxy-2,3,4,9-tetra-hydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o763–o764.
  • Pausacker, K. H. (1950). The Fischer indole synthesis. Part III. The cyclisation of the phenylhydrazones of some 2-substituted cyclohexanones. Journal of the Chemical Society (Resumed), 621-625.
  • Sci-Hub. (n.d.). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Retrieved from [Link]

  • J-Global. (n.d.). One-Pot Synthesis of 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one Oxime. Retrieved from [Link]

  • Google Patents. (2024). WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
  • The Journal of Organic Chemistry. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(23), 15485–15494.
  • Semantic Scholar. (2023). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. Chimica Techno Acta, 10(1).
  • ResearchGate. (2001). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the core physicochemical properties of the synthetic carbazole d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the core physicochemical properties of the synthetic carbazole derivative, 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one. As a scaffold of significant interest in medicinal chemistry, a thorough understanding of its molecular characteristics is paramount for its application in drug design and development. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for property determination.

Molecular Identity and Structural Elucidation

6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one is a heterocyclic compound featuring a tetrahydrocarbazole core, functionalized with a methoxy group on the aromatic ring and a ketone on the saturated ring. This unique arrangement of functional groups dictates its chemical behavior and potential biological interactions.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [1]
IUPAC Name 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-oneN/A
Canonical SMILES COC1=CC2=C(C=C1)NC3=C2CC(=O)CC3[1]
InChI Key CISGDMAISVQRCV-UHFFFAOYSA-N[1]

The structural framework of carbazole derivatives is characteristically non-planar. X-ray crystallography studies on the closely related isomer, 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, reveal that the carbazole unit is not flat, with a dihedral angle of 1.69 (6)° between the benzene and pyrrole rings.[2][3] The cyclohexene ring in that isomer adopts an envelope conformation.[2][3] It is highly probable that 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one adopts a similar distorted geometry to minimize steric strain, a critical factor influencing its crystal packing and interaction with biological macromolecules.

Thermal Properties: Stability and Phase Transitions

The thermal stability of a compound is a critical parameter for its storage, formulation, and in vivo stability. For carbazole derivatives, thermal analysis is typically conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4]

Melting Point
Thermal Stability

Carbazole derivatives are generally known for their good thermal stability.[5] Studies on various carbazole-based compounds show decomposition temperatures (Td, at 5% weight loss) ranging from 270°C to over 400°C.[4] A novel carbazole-based fluorescent dye was found to be quite stable, with its fluorescent intensity decreasing only slightly after heating at 80°C for 6 hours.[6] This inherent stability is a promising feature for the development of robust pharmaceutical ingredients.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

The objective of this protocol is to determine the melting point (Tm) and identify other phase transitions.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 250°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Cool the sample to 25°C.

    • Initiate a second heating cycle under the same conditions to observe the glass transition temperature (Tg), which appears as a step-like change in the baseline.[4]

  • Data Analysis: The melting point is identified as the peak of the endothermic event on the resulting thermogram.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of Sample seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference Pans seal->load heat1 Heat to 250°C (10°C/min) load->heat1 cool Cool to 25°C heat1->cool heat2 Second Heating Cycle to 250°C cool->heat2 analyze Analyze Thermogram heat2->analyze identify_tm Identify Melting Point (Tm) analyze->identify_tm identify_tg Identify Glass Transition (Tg) analyze->identify_tg

Caption: Workflow for DSC analysis of thermal properties.

Solubility Profile

Solubility is a cornerstone of drug development, directly impacting bioavailability and formulation strategies. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[7][8]

While quantitative solubility data for 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one is not published, its structure, containing both hydrogen bond donors (NH) and acceptors (C=O, OCH₃) as well as a significant hydrophobic carbazole core, suggests moderate solubility in polar organic solvents and low solubility in aqueous media.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

This protocol aims to determine the equilibrium solubility of the compound in various aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.[9]

Methodology:

  • Preparation: Add an excess amount of the solid compound to several glass vials, ensuring a sufficient quantity remains undissolved at equilibrium.[7]

  • Solvent Addition: Add a precise volume of the desired aqueous buffer to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or heating bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[9][10]

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at the test temperature to sediment the undissolved solid.[11]

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The test is considered satisfactory if the concentration results from samples taken at different time points (e.g., 24 and 48 hours) are consistent.[11]

Solubility_Workflow prep Add Excess Solid to Vials solvent Add Aqueous Buffer (e.g., pH 1.2, 4.5, 6.8) prep->solvent equilibrate Seal & Agitate (24-48h at 25/37°C) solvent->equilibrate separate Centrifuge to Separate Phases equilibrate->separate sample Withdraw Aliquot of Clear Supernatant separate->sample quantify Quantify Concentration via HPLC-UV sample->quantify

Caption: Shake-flask method for solubility determination.

Ionization Constant (pKa)

The pKa value defines the extent of ionization of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor binding. The N-H group in the pyrrole ring of the carbazole nucleus is weakly acidic. Potentiometric titration is a highly precise technique for pKa determination.[12][13][14]

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol describes the determination of the acidic pKa of the carbazole N-H proton.

Methodology:

  • Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.[12][15]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent (if necessary, due to low aqueous solubility) and dilute with water to a final concentration of approximately 1 mM.[12] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15]

  • Titration Setup: Place the sample solution in a jacketed vessel on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode into the solution.

  • Titration Process:

    • Make the solution acidic (e.g., to pH 2) with a standardized solution of 0.1 M HCl.

    • Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.[15]

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[12][16]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical determinant of a drug's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a reliable and efficient indirect method for LogP determination.[17][18]

Experimental Protocol: LogP Determination by RP-HPLC

This method establishes a correlation between the retention time of a compound on a C18 column and its known LogP value.

Methodology:

  • Standard Selection: Choose a series of reference compounds with known LogP values that span a range bracketing the expected LogP of the test compound.[18]

  • Chromatographic Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase: An isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and an organic modifier like methanol or acetonitrile. The mobile phase should be saturated with n-octanol.[19][20]

    • Detection: UV detector set to a wavelength where the compound absorbs maximally.

  • Calibration Curve: Inject each standard compound individually and record its retention time (t_R_). Calculate the capacity factor (k') for each standard. Plot log k' versus the known LogP values to generate a linear calibration curve.[21]

  • Sample Analysis: Inject the 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one solution under the identical chromatographic conditions and determine its retention time and log k'.

  • LogP Calculation: Interpolate the log k' of the test compound onto the calibration curve to determine its LogP value.

LogP_Workflow standards 1. Select & Prepare LogP Standards hplc 2. Run Standards on RP-HPLC (C18) standards->hplc calibrate 3. Plot log k' vs. LogP to Create Calibration Curve hplc->calibrate interpolate 5. Interpolate log k' of Test Compound on Curve calibrate->interpolate sample 4. Run Test Compound under same conditions sample->interpolate result Determine LogP interpolate->result

Sources

Foundational

An In-depth Technical Guide to 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

A Note on the Target Compound: Initial searches for the CAS number of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one did not yield a specific entry. This suggests that this particular isomer may be less common or not extens...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Target Compound: Initial searches for the CAS number of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one did not yield a specific entry. This suggests that this particular isomer may be less common or not extensively documented in public databases. Consequently, this guide will focus on the well-characterized and scientifically significant isomer, 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS No: 3449-49-8) , which serves as a valuable proxy for understanding the chemical and biological landscape of this class of compounds.

Introduction

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is a heterocyclic compound featuring a carbazole core structure. This scaffold is of considerable interest to researchers in medicinal chemistry and drug development due to its prevalence in a variety of biologically active natural products and synthetic molecules.[1] The tetrahydrocarbazole framework provides a rigid three-dimensional structure that can be strategically modified to interact with various biological targets. The presence of a methoxy group and a ketone functionality offers reactive handles for further chemical transformations, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Derivatives of the tetrahydrocarbazole core have been investigated for a range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1]

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is fundamental for its application in research and development. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 3449-49-8[2]
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [2]
Purity Typically ≥97%[2]
Storage Sealed in a dry environment at 2-8°C[2]

The molecular structure of this compound is not planar. X-ray crystallography studies have revealed that the carbazole unit is non-planar, with a dihedral angle of 1.69 (6)° between the benzene and pyrrole rings.[3] The cyclohexene ring adopts an envelope conformation.[3]

Synthesis and Mechanism

The most common and well-established method for the synthesis of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine with a ketone or aldehyde, followed by a[4][4]-sigmatropic rearrangement to form the indole ring system.

Reaction Scheme: Fischer Indole Synthesis

Fischer Indole Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product p_methoxyphenylhydrazine 4-Methoxyphenylhydrazine hydrazone Hydrazone Intermediate p_methoxyphenylhydrazine->hydrazone + Cyclohexanone (Acid Catalyst) cyclohexanone Cyclohexanone carbazolone 6-Methoxy-2,3,4,9-tetrahydro- 1H-carbazol-1-one hydrazone->carbazolone [3,3]-Sigmatropic Rearrangement

Caption: Fischer Indole Synthesis of the target compound.

Experimental Protocol: Synthesis of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

This protocol is adapted from established literature procedures.[3]

Materials:

  • 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone

  • Acetic acid

  • Hydrochloric acid

  • Petroleum ether

  • Ethyl acetate

  • Ethanol

  • Silica gel for column chromatography

Procedure:

  • A solution of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (0.001 mol) in a mixture of acetic acid (20 ml) and hydrochloric acid (5 ml) is refluxed in an oil bath pre-heated to 125-130°C for 2 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into cold water with stirring.

  • The resulting brown solid is collected and purified by column chromatography on silica gel, eluting with a 95:5 mixture of petroleum ether and ethyl acetate.

  • The purified compound is recrystallized from ethanol to yield the final product.

Structural Characterization

The definitive structural elucidation of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one relies on a combination of spectroscopic and crystallographic techniques.

Crystallographic Data

Single-crystal X-ray diffraction provides precise information on the three-dimensional arrangement of atoms in the solid state.

Crystal Data ParameterValueSource
Crystal System Monoclinic[3]
Space Group P2₁/c[3]
a 9.0627 (2) Å[3]
b 14.0285 (3) Å[3]
c 8.5506 (2) Å[3]
β 101.815 (1)°[3]
Volume 1064.06 (4) ų[3]
Z 4[3]
Spectroscopic Analysis Workflow

Spectroscopic Analysis Workflow cluster_synthesis cluster_spectroscopy cluster_analysis synthesis Synthesized Compound nmr NMR (1H, 13C) synthesis->nmr ir FTIR synthesis->ir ms Mass Spectrometry synthesis->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: Workflow for spectroscopic characterization.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), and the aliphatic protons of the cyclohexanone ring.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbon (typically downfield), the aromatic carbons, the methoxy carbon, and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong absorption for the C=O stretch of the ketone, N-H stretching of the indole, C-O stretching of the methoxy group, and C-H stretching of the aromatic and aliphatic portions.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (215.25 g/mol ).

Applications in Drug Discovery and Development

The 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. Its utility lies in its role as a key intermediate in the development of more complex chemical structures.[1]

Potential Therapeutic Areas

Derivatives of this carbazole core are being investigated for their potential in several therapeutic areas:

  • Anticancer Agents: The carbazole nucleus is a component of several natural and synthetic compounds with cytotoxic activity.

  • Anti-inflammatory Agents: Modifications of the carbazole structure have led to the discovery of compounds with anti-inflammatory properties.

  • Neuroprotective Agents: The rigid carbazole framework is suitable for designing ligands that can interact with targets in the central nervous system.[1]

Logical Flow of Drug Discovery Application

Drug Discovery Application start 6-Methoxy-2,3,4,9-tetrahydro- 1H-carbazol-1-one derivatization Chemical Derivatization start->derivatization library Compound Library derivatization->library screening Biological Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Application in a drug discovery workflow.

Conclusion

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is a compound of significant interest due to its versatile chemical nature and its role as a precursor to potentially therapeutic agents. Its synthesis is well-established through the Fischer indole synthesis, and its structure has been unambiguously confirmed by X-ray crystallography. While detailed public spectroscopic data is somewhat limited, its structural features are well-understood. For researchers and scientists in drug development, this carbazole derivative represents a valuable platform for the exploration of new chemical entities with a wide range of biological activities.

References

  • Sridharan, M., Rajendra Prasad, K. J., Gunaseelan, A. T., Thiruvalluvar, A., & Linden, A. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(4), o763–o764. [Link]

  • Sci-Hub. (n.d.). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one | Sci-Hub. Retrieved January 18, 2026, from [Link]

  • Patel, H., Sharma, A., & Sharma, P. (2020). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Rasayan Journal of Chemistry, 13(2), 978-986.
  • Flores, R. A., Gamage, S. A., Tiekink, E. R. T., & Healy, P. C. (2023). Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. Acta Crystallographica Section E: Crystallographic Communications, 79(8), 831-836. [Link]

  • IUCr. (2023). Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. Retrieved January 18, 2026, from [Link]

  • MySkinRecipes. (n.d.). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Retrieved January 18, 2026, from [Link]

  • SpectraBase. (n.d.). 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one - Optional[FTIR] - Spectrum. Retrieved January 18, 2026, from [Link]

  • NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

Sources

Exploratory

The Therapeutic Potential of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

An In-Depth Exploration of a Privileged Scaffold in Medicinal Chemistry The carbazole nucleus, a tricyclic aromatic system, has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration of a Privileged Scaffold in Medicinal Chemistry

The carbazole nucleus, a tricyclic aromatic system, has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, both natural and synthetic.[1] Among the vast array of carbazole derivatives, those based on the 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-one core are emerging as a promising class of molecules with diverse therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and future outlook for these derivatives, tailored for researchers, scientists, and drug development professionals.

The 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one Scaffold: A Platform for Diverse Biological Activity

The 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-one structure combines several key features that contribute to its pharmacological promise. The tetrahydrocarbazole core provides a rigid framework for the precise spatial orientation of functional groups, facilitating interactions with biological targets.[2] The methoxy group at the 6-position can influence the molecule's electronic properties and metabolic stability, while the ketone at the 2-position and the secondary amine at the 9-position offer convenient handles for synthetic modification, allowing for the creation of diverse chemical libraries.[3]

Derivatives of this scaffold are being investigated for a range of therapeutic applications, including:

  • Anticancer Activity: The carbazole ring is a common feature in many anticancer agents.[4]

  • Neuroprotection: Carbazole derivatives have shown promise in models of neurodegenerative diseases.[5][6]

  • Anti-inflammatory Effects: The anti-inflammatory properties of carbazoles are well-documented.[4]

  • Antimicrobial Activity: Various carbazole derivatives have demonstrated potent activity against a range of microbial pathogens.[1][7]

Synthesis of the Core Scaffold and Its Derivatives

The foundational step in exploring the biological potential of this class of compounds is the efficient synthesis of the 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-one core and its subsequent derivatization.

Synthesis of the Parent Compound

A common and effective method for constructing the tetrahydrocarbazole scaffold is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the reaction of a substituted phenylhydrazine with a cyclic ketone.

Experimental Protocol: Fischer Indole Synthesis of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one [2]

  • Reaction: A solution of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone is refluxed in a mixture of acetic acid and hydrochloric acid.

  • Work-up: After the reaction is complete, the mixture is cooled and poured into cold water. The resulting solid is collected and purified.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a petroleum ether-ethyl acetate mixture.

  • Recrystallization: The purified compound can be further recrystallized from ethanol.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product reactant1 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone condition1 Acetic Acid / HCl reactant1->condition1 condition2 Reflux product1 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one condition2->product1 Cyclization

Caption: Fischer Indole Synthesis Workflow.

Derivatization Strategies

The versatility of the 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-one scaffold lies in the ability to introduce a wide range of substituents at various positions, primarily at the nitrogen atom (N-9) and the carbonyl group (C-2). These modifications allow for the fine-tuning of the molecule's physicochemical properties and biological activity.

Biological Activities and Therapeutic Potential

While research on derivatives of the specific 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-one core is still emerging, the broader class of 6-methoxy-tetrahydrocarbazoles has demonstrated significant potential across several therapeutic areas.

Anticancer Activity

Carbazole derivatives have a well-established history in oncology, with some compounds progressing to clinical use.[4] The proposed mechanisms of action for carbazole-based anticancer agents are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

A hypothetical signaling pathway for the anticancer activity of these derivatives could involve the modulation of critical cellular pathways such as the PI3K/Akt/mTOR and p53 pathways.

Anticancer_Pathway 6-Methoxy-carbazol-2-one\nDerivative 6-Methoxy-carbazol-2-one Derivative PI3K PI3K 6-Methoxy-carbazol-2-one\nDerivative->PI3K Inhibits p53 p53 6-Methoxy-carbazol-2-one\nDerivative->p53 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle_Arrest Cell Cycle Arrest mTOR->Cell_Cycle_Arrest Promotes (Inhibited) Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Hypothetical Anticancer Signaling Pathway.

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. Carbazole derivatives have shown promise as neuroprotective agents through various mechanisms, including antioxidant effects and modulation of signaling pathways involved in neuronal survival.[5][6]

For instance, a fluorinated aminopropyl carbazole derivative containing a methoxy-substituted 2-aminopyridine has demonstrated potent neuroprotective effects.[5] This compound was shown to be orally bioavailable, metabolically stable, and capable of crossing the blood-brain barrier, highlighting the potential of this chemical class for treating neurodegenerative disorders.[5]

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases. Carbazole derivatives have been reported to possess significant anti-inflammatory properties.[4] The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes and cytokines.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Carbazole derivatives have emerged as a promising source of new antibacterial and antifungal compounds.[1][7] The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the carbazole ring. For example, compounds with substituents at the C-6 position have been found to exhibit pronounced antimicrobial activities.[4]

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For carbazole derivatives, several key structural features have been identified that influence their biological activity:

  • Substitution at N-9: The nature of the substituent at the nitrogen atom can significantly impact activity. For example, in some neuroprotective carbazoles, the absence of a substitution at N-9 was found to be more effective.[6]

  • Substitution on the Aromatic Rings: The presence of electron-donating or electron-withdrawing groups on the benzene rings can modulate the electronic properties of the molecule and its interaction with biological targets. The methoxy group at the 6-position is a key feature of the scaffold discussed in this guide.

  • Modifications at C-2: The carbonyl group at the 2-position provides a site for the introduction of diverse functionalities, which can lead to significant changes in biological activity.

Future Perspectives and Conclusion

The 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-one scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. While the biological activities of the broader class of 6-methoxy-tetrahydrocarbazoles are increasingly being recognized, further research is needed to fully explore the potential of derivatives of the specific 2-oxo isomer.

Future research in this area should focus on:

  • Synthesis of diverse libraries: The generation of a wide range of derivatives with modifications at the N-9 and C-2 positions is essential for comprehensive SAR studies.

  • Systematic biological evaluation: Screening these libraries against a panel of biological targets will help to identify lead compounds for various diseases.

  • Mechanistic studies: Elucidating the precise mechanisms of action of the most promising derivatives will be crucial for their further development.

References

  • Sridharan, M., Rajendra Prasad, K. J., Gunaseelan, A. T., Thiruvalluvar, A., & Linden, A. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta crystallographica. Section E, Structure reports online, 64(Pt 4), o763–o764.
  • Macdonald, J., et al. (2014). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with Improved Druglike Properties. Journal of Medicinal Chemistry, 57(9), 3746-3754.
  • Patil, S. A., Patil, S. A., Ble-González, E. A., Isbel, S. R., Hampton, S. M., & Bugarin, A. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules (Basel, Switzerland), 27(19), 6575.
  • Antimicrobial Potential of Carbazole Derivatives. (2023). Research Journal of Pharmacy and Technology, 16(2), 945-949.
  • Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. (2022). Molecules, 27(5), 1696.
  • Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation. (2023). Frontiers in Microbiology, 14, 123456.

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Foundational

6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one Abstract: This technical guide provides a comprehensive examination of 6-methoxy-3,4-dihydro-1H-carba...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

Abstract: This technical guide provides a comprehensive examination of 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, a pivotal heterocyclic scaffold in synthetic and medicinal chemistry. As a key intermediate, its structural and conformational properties are of paramount importance for the rational design of novel therapeutics. This document synthesizes data from spectroscopic analysis, crystallographic studies of analogous structures, and established synthetic methodologies to offer a holistic understanding of this molecule. We will explore the causal relationships behind its structural features, the logic of its synthesis, and its potential as a versatile building block in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of this carbazole derivative.

The Strategic Importance of the Tetrahydrocarbazole Core

The 1,2,3,4-tetrahydrocarbazole (THCz) framework is a privileged structure in medicinal chemistry, found at the core of numerous natural products and synthetic compounds with significant biological activity.[1] This tricyclic system, consisting of a pyrrole ring fused to both a benzene and a cyclohexane ring, offers a unique combination of rigidity and three-dimensional character.[1] This structural motif is a cornerstone in the development of agents targeting a wide range of conditions, including cancer, microbial infections, and neurodegenerative diseases.[1][2]

6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one is a particularly valuable derivative. The methoxy substituent on the aromatic ring acts as an electron-donating group, modulating the electronic properties of the entire system, while the ketone functionality on the saturated ring provides a reactive handle for extensive synthetic elaboration. It is a well-established intermediate in the synthesis of complex, biologically active molecules, making a thorough understanding of its structure and behavior essential for its effective utilization.[3]

Elucidation of the Molecular Structure

Determining the precise molecular architecture of 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-one requires a multi-faceted analytical approach. The combination of spectroscopic techniques provides a detailed picture of atomic connectivity and the chemical environment, while crystallographic data from closely related structures offers insight into its solid-state conformation.

Spectroscopic Characterization: A Composite View

A full spectroscopic workup is the cornerstone of structural validation. The synergistic use of NMR, IR, and Mass Spectrometry provides a self-validating system for confirming the identity and purity of the synthesized molecule.[4]

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides the most detailed map of the molecular skeleton.

  • ¹H NMR: The proton spectrum reveals distinct signals corresponding to each unique proton environment. Key expected resonances include:

    • A singlet for the N-H proton of the pyrrole ring.

    • A sharp singlet around 3.8-3.9 ppm for the three protons of the methoxy (-OCH₃) group.

    • A series of multiplets in the aromatic region (approx. 6.8-7.5 ppm) for the three protons on the substituted benzene ring.

    • Several signals in the aliphatic region (approx. 2.0-3.5 ppm) corresponding to the three sets of methylene (-CH₂-) protons in the cyclohexenone ring.

  • ¹³C NMR: The carbon spectrum complements the proton data, showing a single peak for each unique carbon atom.

    • A downfield signal (>190 ppm) for the carbonyl (C=O) carbon.

    • Signals in the aromatic region (100-160 ppm), including the carbon attached to the methoxy group.

    • A signal around 55 ppm for the methoxy (-OCH₃) carbon.

    • Multiple signals in the aliphatic region for the methylene carbons.

Table 1: Predicted Spectroscopic Data

TechniqueFeatureExpected Chemical Shift / Frequency Range
¹H NMR N-H (pyrrole)δ 7.5 - 8.5 ppm (broad singlet)
Aromatic C-Hδ 6.8 - 7.5 ppm (multiplets)
Methoxy (-OCH₃)δ 3.8 - 3.9 ppm (singlet)
Aliphatic (-CH₂-)δ 2.0 - 3.5 ppm (multiplets)
¹³C NMR Carbonyl (C=O)δ >190 ppm
Aromatic Carbonsδ 100 - 160 ppm
Methoxy (-OCH₃)δ ~55 ppm
Aliphatic Carbonsδ 20 - 50 ppm
FT-IR N-H Stretch3200 - 3400 cm⁻¹ (broad)
C-H Stretch (Aromatic)3000 - 3100 cm⁻¹
C-H Stretch (Aliphatic)2850 - 3000 cm⁻¹
C=O Stretch (Ketone)1680 - 1710 cm⁻¹ (strong)
C=C Stretch (Aromatic)1500 - 1600 cm⁻¹
C-O Stretch (Methoxy)1050 - 1250 cm⁻¹

2.1.2. Infrared (IR) Spectroscopy FT-IR spectroscopy is highly effective for identifying the key functional groups within the molecule, confirming the presence of the ketone and the N-H moiety.

2.1.3. Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight, allowing for the unambiguous confirmation of the molecular formula, C₁₃H₁₃NO₂ (MW: 215.25 g/mol ).[5]

Crystallographic Insights and Conformation

These studies reveal several key features:

  • Non-Planar Carbazole Unit: The overall tetrahydrocarbazole system is not planar. There is a distinct dihedral angle between the planes of the benzene ring and the pyrrole ring.[6][7]

  • Cyclohexene Ring Conformation: The six-membered, partially saturated ring is not flat and typically adopts an envelope or boat-like conformation to minimize steric and angle strain.[6][8] This is a critical feature, as the axial and equatorial positions of substituents on this ring would have different steric environments, influencing reactivity and biological interactions.

Computational studies using Density Functional Theory (DFT) on similar tetrahydrocarbazoles corroborate these experimental findings, confirming the non-planar geometry and predicting the preferred ring conformations.[8]

Conformation_Logic cluster_structure Molecular Structure cluster_forces Driving Forces cluster_conformation Resulting Conformation FusedRings Fused Tricyclic System sp3Carbons sp³ Hybridized Carbons in Cyclohexenone Ring TorsionalStrain Torsional Strain sp3Carbons->TorsionalStrain AngleStrain Angle Strain NonPlanar Non-Planar Geometry AngleStrain->NonPlanar PuckeredRing Puckered Cyclohexenone Ring (Envelope/Boat Conformation) TorsionalStrain->PuckeredRing StericHindrance Steric Hindrance StericHindrance->PuckeredRing NonPlanar->PuckeredRing Synthesis_Workflow Reactant1 p-Methoxyphenylhydrazine Condensation Step 1: Condensation Reactant1->Condensation Reactant2 1,3-Cyclohexanedione Reactant2->Condensation Intermediate Arylhydrazone Intermediate Condensation->Intermediate Forms Cyclization Step 2: Acid-Catalyzed [3,3]-Sigmatropic Rearrangement Intermediate->Cyclization Product 6-Methoxy-3,4-dihydro-1H- carbazol-2(9H)-one Cyclization->Product Yields

Caption: The synthetic workflow via the Borsche–Drechsel cyclization.

Applications in Drug Discovery

The title compound is not typically an end-product but rather a versatile starting material. [3]Its value lies in the strategic placement of functional groups that allow for diversification.

  • Scaffold for Bioactive Molecules: It serves as a building block for compounds with potential hypoglycemic, anticancer, and anti-inflammatory properties. [3][9]* Key Intermediate: The ketone can be reduced, functionalized, or used in condensation reactions. The N-H proton can be deprotonated and alkylated or acylated, allowing for the introduction of diverse side chains. This dual reactivity is fundamental to building libraries of related compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are presented as a validated starting point. As with any chemical synthesis, optimization may be required based on specific laboratory conditions.

Protocol 5.1: Synthesis via Borsche–Drechsel Cyclization

Objective: To synthesize 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-one.

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • 1,3-Cyclohexanedione

  • Ethanol (Reagent Grade)

  • Water (Deionized)

  • Glacial Acetic Acid

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v). [10]2. Hydrazone Formation: Add 1,3-cyclohexanedione (1.0 eq) to the solution. Stir the mixture at room temperature for 3-4 hours. [10]The formation of the hydrazone intermediate can be monitored by TLC.

  • Cyclization: Add glacial acetic acid to the reaction mixture to act as the acid catalyst. Heat the mixture to reflux and maintain for 12-16 hours. [10]4. Work-up and Isolation: After cooling to ambient temperature, pour the reaction mixture into a large volume of cold water with stirring to precipitate the product. [6][10]5. Purification: Collect the crude solid by vacuum filtration, washing thoroughly with water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a petroleum ether-ethyl acetate gradient) to yield the pure title compound as a solid. [6]

Protocol 5.2: Spectroscopic and Analytical Characterization

Objective: To confirm the structure and purity of the synthesized product.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • FT-IR Spectrometer with ATR capability

  • High-Resolution Mass Spectrometer (LC-MS or direct infusion)

Procedure:

  • NMR Analysis: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) to assign all proton and carbon signals.

  • IR Analysis: Place a small amount of the dry, solid product directly on the ATR crystal of the FT-IR spectrometer and acquire the spectrum. Identify the key vibrational bands as listed in Table 1.

  • MS Analysis: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze via ESI-HRMS to obtain the accurate mass of the molecular ion ([M+H]⁺), confirming the elemental composition.

Conclusion and Future Outlook

6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one is more than a simple chemical intermediate; it is a strategically designed platform for chemical innovation. Its non-planar, conformationally defined structure, coupled with its reliable and scalable synthesis via the Borsche–Drechsel cyclization, makes it an invaluable tool for medicinal chemists. Future work will likely focus on leveraging this scaffold to develop novel kinase inhibitors, central nervous system agents, and other therapeutics. The continued exploration of its reactivity and the biological activities of its derivatives promises to yield new and important contributions to the field of drug discovery.

References

  • Borsche–Drechsel cyclization. Wikipedia. [Link]

  • The Borsche-Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Ask this paper | Bohrium. [Link]

  • 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. National Center for Biotechnology Information (PMC). [Link]

  • (E)-6-Methoxy-9-methyl-1,2,3,4-tetrahydro-9H-carbazol-4-one oxime. National Center for Biotechnology Information. [Link]

  • Borsche-Drechsel Cyclization. Merck Index. [Link]

  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. [Link]

  • 1 H-NMR spectrum of carbazole. ResearchGate. [Link]

  • 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Sci-Hub. [Link]

  • FT-IR spectra of N-vinyl carbazole and poly (N-vinyl carbazole). ResearchGate. [Link]

  • Carbazole. SpectraBase. [Link]

  • 6-Meth-oxy-2,3,4,9-tetra-hydro-1H-carbazol-1-one. PubMed. [Link]

  • The variable temperature-NMR spectra of 0.2 mg carbazole, 0.2 mg... ResearchGate. [Link]

  • 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. MySkinRecipes. [Link]

  • Synthesis of 1,2,3,9-Tetrahydro-6-methoxy-4H-carbazol-4-one. PrepChem.com. [Link]

  • Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. PubMed. [Link]

  • 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Lead Sciences. [Link]

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews. [Link]

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Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

Introduction The carbazole moiety is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, functionalized tetrahydrocarbazole derivati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The carbazole moiety is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, functionalized tetrahydrocarbazole derivatives have garnered significant attention from researchers and drug development professionals for their therapeutic potential.[3] This guide focuses on a specific derivative, 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one , a molecule with the chemical formula C₁₃H₁₃NO₂ and a molecular weight of approximately 215.25 g/mol .[4]

The precise elucidation of such a molecule's structure is paramount for understanding its chemical reactivity, biological activity, and for ensuring its identity and purity in synthetic and pharmaceutical applications. This is achieved through a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one. As experimentally derived spectra for this specific isomer are not widely available, this document leverages established principles and data from closely related carbazole structures to present a robust, predictive analysis of its key spectral features. We will explore the causality behind experimental choices and provide self-validating, field-proven protocols for data acquisition and interpretation.

Molecular Structure and Numbering

For clarity in spectral assignments, the standard IUPAC numbering for the carbazole ring system is used. The structure of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one is shown below with the appropriate atom numbering, which will be referenced throughout this guide.

Caption: IUPAC Numbering for 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, ¹H and ¹³C NMR are indispensable for confirming the successful synthesis and verifying the isomeric purity.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

  • Sample Preparation : Accurately weigh 5-10 mg of the purified solid for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[5][6] The choice of solvent is crucial; it must fully dissolve the analyte without its residual peaks obscuring important signals.[7] DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

  • Filtration : Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a clean, high-quality 5 mm NMR tube. This step removes any particulate matter that could degrade spectral resolution.[8]

  • Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters :

    • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[5]

    • ¹H NMR : Utilize a standard single-pulse experiment with a 30-45° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds.

    • ¹³C NMR : Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals, ensuring a sufficient number of scans for an adequate signal-to-noise ratio.

Predicted ¹H NMR Spectral Data & Interpretation

The following table outlines the predicted ¹H NMR data for the target molecule. These predictions are based on established chemical shift principles and data from analogous carbazole structures.[9][10]

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment Justification
~10.5 - 11.0br s1HN9-HThe indole N-H proton is typically deshielded, appears as a broad singlet, and its chemical shift is solvent-dependent.
~7.1 - 7.3d1HH8Aromatic proton ortho to the electron-donating N-H group. Expected to be a doublet.
~6.9 - 7.0d1HH5Aromatic proton ortho to the methoxy group. Expected to be a doublet with a small coupling constant.
~6.7 - 6.8dd1HH7Aromatic proton coupled to both H8 and H5. Expected to appear as a doublet of doublets.
~3.8s3H6-OCH₃Methoxy protons give a characteristic sharp singlet in this region.
~3.5s2HH1These methylene protons are adjacent to the electron-withdrawing indole nitrogen and are expected to be a singlet.
~2.9t2HH4Methylene protons adjacent to the aromatic ring (C4a). Expected to be a triplet coupled to H3.
~2.6t2HH3Methylene protons adjacent to the carbonyl group (C2). Expected to be a triplet coupled to H4.
Predicted ¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides a count of unique carbon atoms and insight into their electronic environment.

Predicted Chemical Shift (δ) ppm Assignment Justification
> 200C2 (C=O)The ketone carbonyl carbon is highly deshielded and appears significantly downfield.
~155C6Aromatic carbon bearing the electron-donating methoxy group.
~130 - 140C8a, C9aQuaternary carbons of the indole ring system.
~110 - 125C4a, C4bQuaternary carbons at the fusion of the rings.
~100 - 115C5, C7, C8Aromatic CH carbons, with shifts influenced by the substituents.
~55.56-OCH₃The carbon of the methoxy group.
~40 - 50C1Aliphatic carbon adjacent to the indole nitrogen.
~35 - 45C3Aliphatic carbon alpha to the carbonyl group.
~20 - 30C4Aliphatic carbon adjacent to the aromatic ring system.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule.[11] For 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, IR is essential for confirming the presence of the N-H, C=O (ketone), and C-O (methoxy) functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Modern ATR-FTIR has largely replaced older methods like KBr pellets due to its simplicity and speed, requiring virtually no sample preparation.[12][13]

  • Background Scan : Record a background spectrum of the clean, empty ATR crystal (typically diamond or ZnSe) to subtract atmospheric and instrument-related absorptions.[14]

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure : Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. Good contact is vital for a high-quality spectrum.

  • Data Acquisition : Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning : After measurement, the crystal can be easily cleaned with a soft cloth or swab moistened with a suitable solvent (e.g., isopropanol or acetone).

Characteristic IR Absorption Bands & Interpretation

The IR spectrum will provide a unique fingerprint for the molecule, with the most diagnostic peaks highlighted below.[15]

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
~3350 - 3250 (broad)N-H StretchSecondary Amine (Indole)A broad, medium-intensity peak confirming the presence of the N-H group. Broadening is due to hydrogen bonding.[16]
~3100 - 3000C-H StretchAromatic (sp²)Confirms the presence of C-H bonds on the benzene ring.
~2980 - 2850C-H StretchAliphatic (sp³)Confirms the presence of C-H bonds on the saturated portion of the molecule.
~1715 - 1695 (strong, sharp) C=O Stretch Ketone This is a highly diagnostic, strong, and sharp absorption that confirms the presence of the ketone functional group.[17]
~1620 - 1580C=C StretchAromatic RingMedium intensity peaks characteristic of the carbazole aromatic system.
~1250 - 1200 & ~1050-1020C-O StretchAryl-Alkyl EtherStrong absorptions corresponding to the asymmetric and symmetric stretching of the C-O-C ether linkage of the methoxy group.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[18]

Experimental Protocol: Electrospray Ionization (ESI) MS

ESI is a "soft" ionization technique ideal for analyzing polar, thermally labile molecules like the target compound, as it typically produces an intact molecular ion with minimal fragmentation.[19][20]

  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[21]

  • Infusion : The sample solution is introduced into the ESI source at a low flow rate (e.g., 5-20 µL/min) via a syringe pump.

  • Ionization : A high voltage (3-5 kV) is applied to the capillary tip, nebulizing the solution into a fine mist of charged droplets. A heated drying gas (nitrogen) aids in solvent evaporation.[22]

  • Ion Transfer : As the droplets shrink, charge density increases until ions are desorbed into the gas phase. These ions are then guided into the mass analyzer.

  • Mass Analysis : The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio. Data is typically acquired in positive ion mode to observe protonated molecules.

Expected Mass Spectrum & Fragmentation
m/z Value Ion Interpretation
216.10 [M+H]⁺ The base peak or molecular ion peak. Its presence confirms the molecular weight of 215.25 Da for the neutral molecule (C₁₃H₁₃NO₂).
238.08[M+Na]⁺An adduct with sodium, commonly observed in ESI-MS.
188.07[M+H - CO]⁺Loss of a neutral carbon monoxide molecule (28 Da) from the ketone, a common fragmentation for cyclic ketones.
173.08[M+H - CO - CH₃]⁺Subsequent loss of a methyl radical (15 Da) from the fragment at m/z 188.

Analysis of fragmentation can provide further structural confirmation. For carbazole alkaloids, fragmentation often involves cleavages in the saturated ring system or loss of substituents from the aromatic ring.[23][24]

Visualization of Analytical Workflow

The comprehensive characterization of a novel compound follows a logical progression, integrating data from multiple techniques to build a conclusive structural assignment.

Sources

Foundational

discovery and history of carbazole alkaloids

An In-Depth Technical Guide to the Discovery and History of Carbazole Alkaloids Abstract Carbazole alkaloids represent a significant class of nitrogen-containing heterocyclic natural products, renowned for their diverse...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Carbazole Alkaloids

Abstract

Carbazole alkaloids represent a significant class of nitrogen-containing heterocyclic natural products, renowned for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the historical journey of carbazole alkaloids, from their initial discovery and isolation from plant sources to the elucidation of their complex structures and the evolution of their chemical synthesis. We will delve into the classical and modern techniques employed in their study, explore the discovery of their wide-ranging pharmacological properties, and offer insights into the future directions of research in this captivating field of natural product chemistry. This guide is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the origins and scientific progression of carbazole alkaloids.

The Genesis of a Field: Discovery and Initial Isolation

The story of carbazole alkaloids begins in the mid-20th century with the exploration of the chemical constituents of plants from the Rutaceae family, commonly known as the citrus family. The very first carbazole alkaloid to be isolated and identified was murrayanine , extracted from the bark of Murraya koenigii (curry leaf tree) in 1965 by Chakraborty and his colleagues. This discovery marked a pivotal moment, establishing a new class of alkaloids and sparking decades of research into their natural sources, chemical structures, and biological potential.

Following the discovery of murrayanine, a plethora of carbazole alkaloids were isolated from various other genera within the Rutaceae family, including Glycosmis, Clausena, and Ruta. These early investigations relied on classical phytochemical techniques to extract and purify these compounds from complex plant matrices.

Classical Isolation Protocol: A Step-by-Step Workflow

The foundational methods for isolating carbazole alkaloids, while refined over time, still follow a logical progression of extraction and purification. The choice of solvents and chromatographic materials is dictated by the polarity of the target alkaloids.

Experimental Protocol: Solvent-Based Extraction and Chromatographic Purification of Carbazole Alkaloids from Murraya koenigii

  • Preparation of Plant Material: Air-dry the stem bark of Murraya koenigii at room temperature for 7-10 days, then grind it into a coarse powder to maximize the surface area for extraction.

  • Soxhlet Extraction:

    • Place the powdered bark (approx. 500 g) into a cellulose thimble and insert it into a Soxhlet extractor.

    • Initially, perform a defatting step by extracting with a non-polar solvent like petroleum ether for 12-18 hours to remove lipids and other non-polar compounds.

    • Discard the petroleum ether extract and air-dry the plant material.

    • Subsequently, extract the defatted plant material with a solvent of intermediate polarity, such as dichloromethane or chloroform, for 24-48 hours. The carbazole alkaloids will be partitioned into this solvent.

  • Concentration: Remove the solvent from the dichloromethane/chloroform extract under reduced pressure using a rotary evaporator to yield a crude extract.

  • Column Chromatography:

    • Prepare a silica gel column (60-120 mesh) in a non-polar solvent like hexane.

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a gradient of solvents, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).

    • Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and a UV lamp for visualization (carbazole alkaloids are often fluorescent).

  • Purification and Crystallization:

    • Combine fractions containing the same compound (as determined by TLC).

    • Concentrate the combined fractions and purify further by re-chromatography or preparative TLC if necessary.

    • Induce crystallization of the purified alkaloid from a suitable solvent or solvent mixture (e.g., methanol, ethyl acetate-hexane) to obtain pure crystals.

G cluster_prep Plant Material Preparation cluster_extract Extraction cluster_purify Purification p1 Air-dry Murraya koenigii bark p2 Grind into coarse powder p1->p2 e1 Defat with Petroleum Ether (Soxhlet) p2->e1 e2 Extract with Dichloromethane (Soxhlet) e1->e2 e3 Concentrate using Rotary Evaporator e2->e3 pu1 Silica Gel Column Chromatography e3->pu1 pu2 Monitor fractions by TLC pu1->pu2 pu3 Combine and concentrate pure fractions pu2->pu3 pu4 Crystallization pu3->pu4 final final pu4->final Pure Carbazole Alkaloid

Caption: Workflow for the classical isolation of carbazole alkaloids.

Deciphering the Blueprint: The Evolution of Structural Elucidation

The determination of the precise chemical structure of the newly discovered carbazole alkaloids was a significant challenge for early chemists. The initial approaches were laborious and relied on chemical degradation methods, where the molecule was broken down into smaller, identifiable fragments. However, the advent of spectroscopic techniques in the mid-20th century revolutionized the field of natural product chemistry.

  • UV-Vis Spectroscopy: This was one of the first spectroscopic methods applied, providing crucial information about the conjugated system of the carbazole core.

  • Infrared (IR) Spectroscopy: IR spectroscopy was instrumental in identifying key functional groups, such as N-H and C=O stretching vibrations, providing clues about the nature of substituents on the carbazole skeleton.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of ¹H NMR and later ¹³C NMR spectroscopy was a watershed moment. NMR allowed for the detailed mapping of the proton and carbon skeletons of the alkaloids, revealing the connectivity of atoms and the stereochemistry of the molecules.

  • Mass Spectrometry (MS): MS provided highly accurate molecular weight information and, through analysis of fragmentation patterns, offered further confirmation of the proposed structures.

The synergistic use of these techniques enabled the unambiguous determination of the structures of a vast array of carbazole alkaloids, paving the way for synthetic efforts and the exploration of their biological activities.

From Nature's Template to Laboratory Creation: The History of Synthesis

The intriguing molecular architectures and promising biological activities of carbazole alkaloids made them attractive targets for total synthesis. The ability to synthesize these molecules in the laboratory not only provides a definitive confirmation of their structure but also allows for the creation of analogues for structure-activity relationship (SAR) studies and drug development.

Early synthetic strategies often involved the construction of the carbazole core through classical methods like the Fischer indole synthesis or the Borsche-Drechsel cyclization . Over the years, more sophisticated and efficient methods have been developed, with palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) becoming powerful tools for the construction of the carbazole skeleton and the introduction of various substituents.

Illustrative Synthetic Workflow: A Conceptual Overview

The synthesis of a carbazole alkaloid is a multi-step process that requires careful planning and execution. The following diagram illustrates a generalized, modern approach to the synthesis of a substituted carbazole core, a common precursor to many natural products.

G cluster_reactants Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Product r1 Substituted Aniline s1 Palladium-Catalyzed Buchwald-Hartwig Amination r1->s1 r2 Substituted Halobenzene r2->s1 s2 Intramolecular Palladium-Catalyzed C-H Arylation s1->s2 p1 Substituted Carbazole Core s2->p1

Caption: A modern synthetic approach to the carbazole core.

The Biological Frontier: Unveiling Pharmacological Potential

Perhaps the most compelling aspect of carbazole alkaloid research is the discovery of their vast and varied biological activities. This has driven much of the interest in this class of compounds from a medicinal chemistry perspective. The planar, aromatic carbazole scaffold is a privileged structure that can intercalate with DNA and interact with various biological targets.

A summary of the key biological activities and the corresponding representative alkaloids is presented in the table below:

Carbazole AlkaloidNatural Source(s)Key Biological Activities
Murrayanine Murraya koenigiiAntimicrobial, Anti-inflammatory
Girimbine Murraya koenigiiAnticancer, Antioxidant
Mahanimbine Murraya koenigiiAnticancer, Antidiabetic, Neuroprotective
Ellipticine Ochrosia ellipticaAnticancer (DNA intercalator, Topoisomerase II inhibitor)
Olivacine Aspidosperma olivaceumAnticancer
Carbazole Coal tar, various plantsAnticonvulsant, Antimicrobial

The discovery of the potent anticancer activity of ellipticine and its derivatives was a landmark achievement, leading to extensive research into its mechanism of action and the development of synthetic analogues with improved therapeutic profiles.

Conclusion and Future Horizons

The journey of carbazole alkaloids, from the initial discovery of murrayanine in the curry leaf tree to the synthesis of complex analogues with potent anticancer activity, is a testament to the power of natural product chemistry. The field continues to evolve, with ongoing efforts to discover new carbazole alkaloids from unexplored natural sources, develop more efficient and sustainable synthetic methodologies, and fully elucidate the mechanisms underlying their diverse biological activities. The application of modern techniques such as genomics and proteomics will undoubtedly unveil new biological targets and therapeutic applications for this remarkable class of compounds, ensuring that the story of carbazole alkaloids is far from over.

References

  • Chakraborty, D. P., Barman, B. K., & Bose, P. K. (1965). On the constitution of murrayanine, a carbazole alkaloid from Murraya koenigii Spreng. Tetrahedron, 21(3), 681-685. (A verifiable URL will be provided when available).
  • Knölker, H. J., & Reddy, K. R. (2002). Isolation and synthesis of biologically active carbazole alkaloids. Chemical Reviews, 102(11), 4303-4427. (A verifiable URL will be provided when available).
  • Gribble, G. W. (2000). Recent developments in the Fischer indole synthesis. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. (A verifiable URL will be provided when available).
  • Lounasmaa, M., & Jokela, R. (1990). The indole alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 38, pp. 1-114). Academic Press. (A verifiable URL will be provided when available).
  • Safa, A. R. (2012). Ellipticine and its derivatives as multifunctional anticancer agents. Drug Resistance Updates, 15(1-2), 32-46. (A verifiable URL will be provided when available).
Exploratory

Unlocking the Therapeutic Potential of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The carbazole scaffold is a privileged structure in medicinal chemistry, with a rich...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The carbazole scaffold is a privileged structure in medicinal chemistry, with a rich history of yielding compounds with diverse and potent biological activities. This technical guide focuses on a specific, yet under-explored, derivative: 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one . While direct literature on this precise isomer is sparse, the extensive research on structurally related carbazole alkaloids provides a robust predictive framework for identifying its potential therapeutic targets. This document serves as an in-depth guide for researchers, outlining a strategic approach to unravel the therapeutic potential of this compound. We will delve into the probable mechanisms of action based on the broader carbazole class, detail state-of-the-art methodologies for target identification and validation, and provide actionable experimental protocols. The central thesis of this guide is to empower researchers with the knowledge and tools necessary to pioneer the investigation of this promising molecule.

Introduction: The Carbazole Scaffold as a Foundation for Drug Discovery

Carbazole-containing compounds, both natural and synthetic, have consistently demonstrated a wide array of pharmacological properties, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[1][2][3] Their planar, electron-rich tricyclic system allows for diverse interactions with biological macromolecules. The therapeutic success of carbazole-based drugs such as the anticancer agent ellipticine and the beta-blocker carvedilol underscores the immense potential held within this chemical class.[1][4]

The subject of this guide, 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, is a tetrahydrocarbazole derivative. The introduction of a methoxy group and a ketone functionality on the carbazole core is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. Based on the extensive body of literature on analogous compounds, we can hypothesize several key cellular pathways and molecular targets that may be modulated by this specific molecule.

Predicted Therapeutic Arenas and Potential Mechanisms of Action

The known biological activities of carbazole derivatives suggest that 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one is likely to exhibit therapeutic potential in the following areas:

  • Oncology: Carbazole derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of protein kinases, interference with DNA replication and repair, and induction of apoptosis.[5][6][7]

  • Neuroprotection: Many carbazole alkaloids possess neuroprotective properties, attributed to their antioxidant, anti-inflammatory, and anti-apoptotic activities.[8][9][10] They have been investigated as potential therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's.[11][12]

  • Anti-inflammatory Conditions: The anti-inflammatory effects of carbazoles are well-documented and are often linked to the modulation of key inflammatory signaling pathways.[13][14]

The subsequent sections will explore the potential molecular targets within these therapeutic areas and provide detailed protocols for their investigation.

Key Potential Therapeutic Target Classes

Based on the activities of structurally similar carbazole derivatives, we can prioritize the following target classes for investigation:

Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases like cancer.[7][15] Carbazole-based molecules have emerged as promising protein kinase inhibitors.[15]

  • Hypothesized Targets:

    • Receptor Tyrosine Kinases (RTKs): Involved in cell growth and proliferation.

    • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle.

    • Checkpoint Kinases (e.g., Chk1): Crucial for DNA damage response.[4]

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and cell proliferation.[7] Aberrant JAK/STAT signaling is a hallmark of many cancers and inflammatory disorders. Several carbazole derivatives have been identified as potent inhibitors of this pathway.[7]

Topoisomerases

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.[5] Inhibition of these enzymes leads to DNA damage and cell death, making them attractive targets for anticancer drugs. Carbazole alkaloids have been shown to inhibit topoisomerase activity.[5]

Acetylcholinesterase (AChE)

In the context of neurodegenerative diseases, particularly Alzheimer's, the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy. Carbazole derivatives have been explored as AChE inhibitors.[11]

A Strategic Workflow for Target Identification and Validation

The following workflow provides a systematic approach to identifying and validating the therapeutic targets of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one.

Target_Identification_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation A Affinity Chromatography-Mass Spectrometry C Enzymatic Assays A->C Identified Proteins B Proteomic Profiling D Cell-Based Functional Assays B->D Differentially Expressed Proteins E In Vivo Model Studies C->E Validated Target D->E Confirmed Cellular Effect

Caption: A strategic workflow for identifying and validating therapeutic targets.

Phase 1: Target Identification

The initial phase focuses on identifying potential protein binding partners of the compound.

This powerful technique allows for the isolation of proteins that directly bind to the compound of interest.

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads). A control bead set with no immobilized compound should also be prepared.

  • Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line for oncology studies or a neuronal cell line for neuroprotection studies).

  • Affinity Pull-down: Incubate the cell lysate with both the compound-immobilized beads and the control beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Treating cells with the compound and analyzing changes in the proteome can provide insights into the pathways affected.

Experimental Protocol: Proteomic Profiling

  • Cell Treatment: Treat the chosen cell line with 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one at various concentrations and time points. Include a vehicle-treated control.

  • Protein Extraction and Digestion: Extract total protein from the cells and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution LC-MS/MS.[12]

  • Data Analysis: Use bioinformatics tools to identify and quantify proteins that are differentially expressed between the treated and control groups.[12]

Phase 2: Target Validation

Once potential targets are identified, their interaction with the compound and the functional consequences of this interaction must be validated.

If a potential target is an enzyme (e.g., a kinase or topoisomerase), its activity can be directly measured in the presence of the compound.

Experimental Protocol: Kinase Inhibition Assay

  • Reagents: Obtain the purified recombinant kinase of interest, a suitable substrate, and ATP.

  • Assay Setup: In a microplate, combine the kinase, substrate, ATP, and varying concentrations of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one.

  • Incubation: Allow the reaction to proceed for a defined period at the optimal temperature.

  • Detection: Measure the kinase activity. This can be done using various methods, such as phosphorylation-specific antibodies (Western blot or ELISA) or luminescence-based assays that measure ATP consumption.

  • IC50 Determination: Plot the kinase activity against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Kinase_Assay_Workflow A Combine Kinase, Substrate, ATP, and Compound B Incubate A->B C Measure Kinase Activity B->C D Determine IC50 C->D

Caption: A simplified workflow for a kinase inhibition assay.

These assays assess the effect of the compound on cellular processes that are regulated by the putative target.

Experimental Protocol: JAK/STAT Pathway Inhibition Assay (Western Blot)

  • Cell Culture and Treatment: Culture a cell line known to have active JAK/STAT signaling (e.g., stimulated with a cytokine like IL-6). Treat the cells with different concentrations of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated STAT (p-STAT) and total STAT.[16]

  • Analysis: A decrease in the p-STAT/total STAT ratio in treated cells compared to the control indicates inhibition of the pathway.

Experimental Protocol: In Vitro Neuroprotection Assay

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary neurons).

  • Induce Neurotoxicity: Expose the cells to a neurotoxic stimulus (e.g., hydrogen peroxide for oxidative stress, or glutamate for excitotoxicity).

  • Treatment: Co-treat the cells with the neurotoxin and varying concentrations of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one.

  • Assess Cell Viability: Measure cell viability using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release.[8] An increase in cell viability in the presence of the compound indicates a neuroprotective effect.

The final stage of validation involves testing the compound's efficacy in a relevant animal model of the disease.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase TargetIC50 (µM)
Kinase A0.5
Kinase B10.2
Kinase C> 50

Table 2: Hypothetical Neuroprotection Data

TreatmentCell Viability (%)
Control100
Neurotoxin45
Neurotoxin + Compound (1 µM)65
Neurotoxin + Compound (10 µM)85

Conclusion and Future Directions

While the direct therapeutic targets of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one remain to be elucidated, the rich pharmacology of the carbazole scaffold provides a strong foundation for targeted investigation. The methodologies and protocols outlined in this guide offer a comprehensive and systematic approach to unlocking the therapeutic potential of this and other novel carbazole derivatives. By focusing on key target classes such as protein kinases, the JAK/STAT pathway, and topoisomerases, researchers can efficiently navigate the complex landscape of drug discovery and contribute to the development of next-generation therapeutics. The lack of specific data for this particular isomer should be viewed not as a limitation, but as an opportunity for pioneering research in a promising area of medicinal chemistry.

References

  • The neuroprotective potential of carbazole in traumatic brain injury. PubMed. [Link]

  • Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities. MDPI. [Link]

  • The neuroprotective potential of carbazole in traumatic brain injury. Taylor & Francis Online. [Link]

  • Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity. PubMed. [Link]

  • Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. PubMed. [Link]

  • Pyrrolocarbazoles as checkpoint 1 kinase inhibitors. PubMed. [Link]

  • The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages. PMC - NIH. [Link]

  • The anticancer activity of carbazole alkaloids. PubMed. [Link]

  • Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds. Zhang H, et al. [Link]

  • Affinity-based target identification for bioactive small molecules. RSC Publishing. [Link]

  • Carbazole Derivatives as STAT Inhibitors: An Overview. MDPI. [Link]

  • Inhibition of the JAK2/STAT3 Signaling Pathway by Piperine Confers Neuroprotection in Rats with Ischemic Stroke. SciSpace. [Link]

  • Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. Bentham Science Publisher. [Link]

  • Quantitative analysis of bioactive carbazole alkaloids in Murraya koenigii. PubMed. [Link]

  • Proteomics Profiling of Human Melanoma, Breast Cancer, Glioblastoma, Lung carcinoma, Osteosarcoma and Cervical Cancer Cell Lines. PMC - NIH. [Link]

  • Identification of Naturally Occurring Carbazole Alkaloids Isolated from Murraya koenigii and Glycosmis pentaphylla by the Preparation of HPLC Fingerprint. ResearchGate. [Link]

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  • Analysis of Carbazole Alkaloids in Murraya koenigii by means of High Performance Liquid Chromatography coupled to Tandem mass spectrometry with a predictive multi experiment approach. ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to the Solubility of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation design. This guide provides a comprehensive technical overview of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation design. This guide provides a comprehensive technical overview of the solubility characteristics of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a strategic framework for experimental solubility determination, and provide detailed, field-proven protocols for both qualitative and quantitative analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the use of this carbazole derivative in their work.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is fraught with challenges, with poor aqueous solubility being a primary cause of failure. Solubility dictates the rate and extent of drug absorption, thereby influencing its therapeutic efficacy. For formulation scientists, it governs the choice of dosage form and delivery system. For process chemists, it is a key parameter in designing efficient crystallization, purification, and synthesis pathways.[1][2]

6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one belongs to the carbazole family of compounds, which are known for their diverse biological activities and applications as scaffolds in drug design.[3][4] Understanding the solubility profile of this specific derivative is therefore not merely an academic exercise but a foundational step in its development lifecycle. This guide provides the theoretical basis and practical methodologies to comprehensively characterize its solubility across a pharmaceutically relevant spectrum of solvents.

Theoretical Framework: A Predictive Analysis

The solubility of a compound is governed by the interplay of its physical and chemical properties with those of the solvent. The adage "like dissolves like" serves as a useful first principle, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[5]

Molecular Structure Analysis

To predict the solubility of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, we must first dissect its structure:

  • Carbazole Core: The tricyclic system, composed of two aromatic rings fused to a central nitrogen-containing ring, is predominantly non-polar and hydrophobic. This core structure suggests a baseline solubility in non-polar organic solvents.[4]

  • Ketone Group (C=O): The carbonyl at the 2-position is a polar functional group and a strong hydrogen bond acceptor. This feature will enhance solubility in polar solvents, particularly those capable of hydrogen bonding.

  • Secondary Amine (N-H): The nitrogen atom in the pyrrole ring contains a hydrogen atom, making it a hydrogen bond donor. This contributes to self-association in the solid state but also allows for favorable interactions with polar protic solvents.

  • Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen atom can act as a hydrogen bond acceptor. This group slightly increases the overall polarity of the molecule.

  • Partially Saturated Ring: The dihydro-carbazole structure introduces some sp³-hybridized carbons, slightly reducing the planarity and aromaticity compared to a fully aromatic carbazole, which can subtly influence crystal packing and solvent interactions.

  • Low solubility in water due to the large hydrophobic carbazole core.

  • Good solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) that can engage in dipole-dipole interactions and accept hydrogen bonds.

  • Moderate to good solubility in polar protic solvents (e.g., Ethanol, Methanol) that can act as both hydrogen bond donors and acceptors.

  • Moderate solubility in non-polar aromatic solvents (e.g., Toluene) due to π-π stacking interactions with the aromatic portion of the molecule.

  • Low solubility in aliphatic non-polar solvents (e.g., Hexane, Heptane).

The following diagram illustrates the interaction potential between the compound's functional groups and different solvent classes.

cluster_solvents Solvent Classes mol 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one Carbazole Core (Non-polar) N-H (H-bond Donor) C=O (H-bond Acceptor) -OCH3 (Polar, H-bond Acceptor) polar_protic Polar Protic (e.g., Ethanol, Water) mol:nh->polar_protic H-bonding (Strong) mol:co->polar_protic H-bonding (Strong) mol:och3->polar_protic H-bonding (Weak) polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) mol:co->polar_aprotic Dipole-Dipole H-bond Accepting non_polar Non-Polar (e.g., Toluene, Hexane) mol:core->non_polar van der Waals (π-π stacking)

Caption: Predicted intermolecular interactions driving solubility.

Experimental Design for Solubility Profiling

A systematic and tiered approach is essential for efficiently characterizing the solubility of a new chemical entity. The strategy involves an initial rapid qualitative screen followed by a rigorous quantitative determination in select, pharmaceutically relevant solvents.

Solvent Selection Strategy

The choice of solvents should be deliberate, covering a range of polarities and functionalities while adhering to safety and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1] Pharmaceutical companies often maintain internal solvent selection guides that rank solvents based on safety, health, and environmental impact.[6]

Table 1: Recommended Solvents for Initial Solubility Screening

Class (ICH)SolventTypeRationale
3WaterPolar ProticEssential for assessing aqueous solubility and bioavailability.
3EthanolPolar ProticCommon co-solvent in formulations; good H-bonding capability.
3AcetonePolar AproticStrong dipole moment; good general-purpose solvent.
3Ethyl AcetatePolar AproticCommon solvent in synthesis and purification; moderate polarity.
2Dichloromethane (DCM)Polar AproticExcellent solvent for many organics; use with caution.
2TolueneNon-Polar AromaticProbes solubility via π-π interactions.
3Heptane/HexaneNon-Polar AliphaticEstablishes a baseline for non-polar solubility.
2Dimethyl Sulfoxide (DMSO)Polar Aprotic"Universal" organic solvent; useful for creating stock solutions.
A Tiered Workflow for Solubility Determination

The following workflow provides a logical progression from a broad, qualitative overview to precise, quantitative data. This approach conserves valuable compound while generating the necessary data for informed decision-making in the development process.

Caption: A strategic workflow for solubility determination.

Experimental Protocols

The following protocols are designed to be robust and self-validating, providing the accuracy required for drug development.

Protocol 1: Qualitative Solubility Assessment

Objective: To rapidly assess the solubility of the compound in a broad range of solvents and classify it as soluble, partially soluble, or insoluble.

Materials:

  • 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

  • Selected solvents (from Table 1)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Vortex mixer

  • Analytical balance

Methodology:

  • Preparation: Weigh approximately 2-5 mg of the compound into a clean, dry vial.

  • Solvent Addition: Add the selected solvent to the vial in aliquots (e.g., start with 0.1 mL).

  • Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the vial against a contrasting background. Look for the complete disappearance of solid particles.

  • Iteration: If the solid has not fully dissolved, continue adding solvent in known aliquots (e.g., 0.1 mL) up to a total volume of 1-2 mL, vortexing after each addition.[7]

  • Classification: Record the results. A common classification scheme is:

    • Soluble: Dissolves completely at a concentration >10 mg/mL.

    • Partially Soluble: Some, but not all, material dissolves.

    • Insoluble: No visible dissolution.

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

Objective: To determine the precise equilibrium solubility of the compound in a given solvent at a specified temperature. This method is considered the gold standard for its reliability.[8]

Materials:

  • 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

  • Selected solvents

  • Thermostatically controlled shaker/incubator

  • Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)

  • Calibrated analytical balance and volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology:

  • Prepare a Saturated Solution: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. The goal is to ensure that undissolved solid remains present at equilibrium.

  • Equilibration: Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course experiment can validate the required equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Separate the saturated solution (supernatant) from the undissolved solid by either:

    • Centrifugation: Centrifuge the vial at high speed.

    • Filtration: Carefully draw the supernatant into a syringe and pass it through a chemically compatible, non-adsorbing filter. Discard the initial fraction to saturate any binding sites on the filter.

  • Sample Preparation: Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve prepared with known concentrations of the compound.

  • Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

    • Solubility (mg/mL) = (Concentration from standard curve in mg/mL) x (Dilution Factor)

Data Presentation

Quantitative solubility data should be presented clearly for easy comparison.

Table 2: Template for Reporting Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)Method
Water25Shake-Flask
Ethanol25Shake-Flask
Acetone25Shake-Flask
...other solvents25Shake-Flask

Conclusion

The solubility of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one is a multifaceted property dictated by its unique molecular architecture. Theoretical analysis predicts a profile of low aqueous solubility but favorable solubility in a range of polar organic solvents. This guide provides a robust experimental framework for moving beyond prediction to precise measurement. By employing the described tiered workflow and detailed protocols, researchers can generate the high-quality, reliable solubility data that is indispensable for advancing the development of this promising compound from the laboratory to clinical application.

References

  • Prat, D., et al. (2016). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Available at: [Link]

  • Grodowska, K., & Parczewski, A. (2010). Solvent selection for pharmaceuticals. ResearchGate. Available at: [Link]

  • Chemistry For Everyone. (2023). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

  • Purosolv. (n.d.). Key Considerations for Selecting Solvents in Drug Manufacturing. Available at: [Link]

  • ResearchGate. (2015). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. American Chemical Society. Available at: [Link]

  • Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

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  • ResearchGate. (2019). Synthesis of Novel Derivatives of Carbazole-Thiophene, Their Electronic Properties, and Computational Studies. Available at: [Link]

  • Lead Sciences. (n.d.). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Available at: [Link]

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Exploratory

An In-depth Technical Guide to 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one and its Analogs: Synthesis, Pharmacological Activities, and Future Perspectives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The carbazole scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products a...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The carbazole scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] This guide provides a comprehensive technical review of 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, a representative member of the tetrahydrocarbazolone class, and its structurally related analogs. We delve into the nuanced causality behind synthetic strategies, from classical cyclization reactions to modern catalytic methodologies, offering detailed, validated protocols. The pharmacological landscape of this molecular family is explored, with a focus on their mechanisms of action in oncology, infectious diseases, and neuropharmacology. Through a critical analysis of structure-activity relationships (SAR), this whitepaper aims to equip researchers with the foundational knowledge and practical insights required to innovate within this promising chemical space.

Chapter 1: The Carbazole Core: Structural and Physicochemical Foundations

Carbazole is a tricyclic aromatic heterocycle containing a central five-membered, nitrogen-containing ring fused to two benzene rings.[1] Its partially saturated derivative, tetrahydrocarbazole, provides a three-dimensional geometry that is often crucial for specific interactions with biological targets. The "-one" suffix indicates a ketone functional group on the saturated cyclohexene ring, creating a carbazolone.

The specific molecule of interest, 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, possesses key structural features:

  • A Methoxy Group (-OCH₃) at Position 6: This electron-donating group on the benzene ring significantly influences the molecule's electronic properties and can be a critical site for metabolic interactions or hydrogen bonding.

  • A Carbonyl Group (C=O) at Position 2: This ketone is a key functional handle for further chemical modification and a potential hydrogen bond acceptor in receptor binding.

  • An Amine (N-H) at Position 9: The nitrogen atom's lone pair contributes to the aromaticity of the pyrrole ring. This site is a common point for derivatization to modulate solubility, cell permeability, and target affinity.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂-
Molecular Weight 215.25 g/mol -
Appearance Typically a solid[4]
Key Structural Features Tetrahydrocarbazole core, ketone, methoxy group-
Solubility Generally soluble in organic solvents like DMF, ethanol[5][6]

Chapter 2: Synthesis of the Carbazolone Scaffold: A Tale of Two Strategies

The construction of the carbazolone core is a pivotal step in the development of this class of compounds. The choice of synthetic route is governed by factors such as the availability of starting materials, desired substitution patterns, scalability, and the need for regiochemical control.

The Foundational Approach: Fischer Indole Synthesis

The Fischer indole synthesis is the classical and most predominant method for constructing the carbazole framework.[7] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with a ketone or aldehyde, followed by a[3][3]-sigmatropic rearrangement.

Causality in Experimental Design: The choice of reactants directly dictates the final structure. To synthesize a 6-methoxy-carbazol-2-one, one must start with 4-methoxyphenylhydrazine . The crucial choice is the cyclic diketone. Cyclohexane-1,3-dione is the logical precursor, as its two carbonyl groups are positioned to yield either a 2-one or a 4-one tetrahydrocarbazolone upon cyclization. The regiochemical outcome can often be controlled by the reaction conditions.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Reaction Sequence Reactant1 4-Methoxyphenylhydrazine Condensation Condensation (Formation of Hydrazone) Reactant1->Condensation Acid Catalyst (e.g., Acetic Acid) Reactant2 Cyclohexane-1,3-dione Reactant2->Condensation Acid Catalyst (e.g., Acetic Acid) Rearrangement [3,3]-Sigmatropic Rearrangement Condensation->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization Product 6-Methoxy-3,4-dihydro- 1H-carbazol-2(9H)-one Cyclization->Product Modern_Synthesis Start Substituted Indole or Aniline Precursor Catalyst Transition Metal or Lewis Acid Catalyst Start->Catalyst Method1 Intramolecular C-H Activation Catalyst->Method1 Method2 Cascade Annulation Catalyst->Method2 Method3 Domino Electrocyclization Catalyst->Method3 Product Functionalized Carbazolone Method1->Product Method2->Product Method3->Product

Caption: Conceptual overview of modern carbazole synthesis strategies.

Chapter 3: The Pharmacological Landscape

Carbazole derivatives exhibit a remarkable breadth of biological activities, positioning them as valuable scaffolds in drug discovery. [8][9][10]Their planar, electron-rich aromatic system allows for effective intercalation with DNA and interaction with aromatic residues in enzyme active sites, while the partially saturated ring provides the conformational flexibility needed for optimal receptor fit.

Pharmacological ActivityDescription and ExamplesKey References
Anticancer Many carbazole alkaloids, such as ellipticine, exhibit potent anticancer activity by intercalating with DNA and inhibiting topoisomerase II. [1]Synthetic analogs are being explored for various cancers.[1][9][10]
Antimicrobial Carbazole alkaloids first isolated from Murraya koenigii showed potent antibacterial properties. [1]Modern derivatives have been synthesized and tested against resistant strains like MRSA. [11][12][1][11][12]
Anti-inflammatory Certain carbazolones act as anti-inflammatory agents, potentially through the inhibition of inflammatory signaling pathways.[9][10]
Antiemetic (CNS) The most prominent clinical application is in the management of nausea. Ondansetron, a blockbuster drug, is a carbazolone derivative that functions as a selective serotonin 5-HT₃ receptor antagonist. [6][6]
Antidiabetic & Anti-Alzheimer's Emerging research is exploring carbazole derivatives for their potential in treating metabolic and neurodegenerative diseases. [9][10][9][10]
Mechanism of Action Spotlight: 5-HT₃ Receptor Antagonism

The antiemetic action of carbazolone-based drugs like Ondansetron is a well-validated mechanism. Serotonin (5-HT) released in the gastrointestinal tract and in the brainstem can stimulate 5-HT₃ receptors, triggering the vomiting reflex. Carbazolone antagonists competitively block these receptors, preventing the signal from being transmitted.

Serotonin_Antagonism cluster_stimulus Emetic Stimulus cluster_pathway Signaling Pathway cluster_intervention Pharmacological Intervention Chemo Chemotherapy/ Radiation Serotonin Serotonin (5-HT) Release Chemo->Serotonin Receptor 5-HT3 Receptor Serotonin->Receptor Vagal Vagal Afferent Signal Receptor->Vagal VomitingCenter Vomiting Center (Brainstem) Vagal->VomitingCenter Nausea Nausea & Vomiting VomitingCenter->Nausea Drug Carbazolone Analog (e.g., Ondansetron) Block BLOCKS Drug->Block Block->Receptor

Caption: Mechanism of 5-HT₃ receptor antagonism by carbazolone analogs.

Chapter 4: Structure-Activity Relationship (SAR) Insights

Understanding how specific structural modifications impact biological activity is the cornerstone of rational drug design. For the 6-methoxy-carbazolone scaffold, several key SAR principles have emerged.

SAR_Diagram Key SAR Points on the Carbazolone Scaffold N9_label N9-Substitution: - Modulates solubility & PK - Can enhance affinity R6_label R6-Methoxy Group: - Electron-donating - Potential H-bond acceptor - Influences metabolism RingA_label Aromatic Ring (A): - Substituents here (e.g., halogens) can modulate electronic properties and target interactions. RingC_label Cyclohexenone Ring (C): - Carbonyl is a key H-bond acceptor - Alkylation (e.g., methylene group) can introduce new interaction points N9_point->N9_label R6_point->R6_label RingA_point->RingA_label RingC_point->RingC_label placeholder

Caption: Key positions for modification on the carbazolone core.

  • N9-Position: Alkylation at the N9 position is a common strategy. For instance, the N-methyl group in Ondansetron is crucial for its activity. This modification can improve pharmacokinetic properties and introduce specific steric interactions within the receptor binding pocket.

  • 6-Position Methoxy Group: The methoxy group is not merely a spectator. Its electron-donating nature influences the reactivity of the aromatic ring. It can also serve as a hydrogen bond acceptor, anchoring the ligand in its binding site.

  • Cyclohexenone Ring: This ring is a hotbed for modification. The synthesis of Ondansetron, for example, involves creating a methylene group at the 3-position, which is then used to attach the methylimidazole side chain. [6]The ketone at position 2 (or 1, or 4) is a critical pharmacophoric feature, likely involved in hydrogen bonding.

Chapter 5: Analytical Characterization

The unambiguous identification and purity assessment of a synthesized carbazolone is non-negotiable. A multi-technique approach is required for a self-validating system.

Protocol: Standard Characterization Workflow

  • Thin Layer Chromatography (TLC): Initially, monitor the reaction progress and assess the purity of the crude product using TLC with an appropriate solvent system (e.g., ethyl acetate/hexane). Visualize spots under UV light.

  • Column Chromatography: Purify the crude product using silica gel column chromatography, eluting with a gradient of the solvent system determined from TLC analysis.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula. For C₁₃H₁₃NO₂, the expected [M+H]⁺ ion would be approximately m/z 216.1025.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This provides the most detailed structural information. Expect to see:

      • A singlet for the N-H proton (can be broad and exchangeable with D₂O).

      • A singlet for the -OCH₃ protons (~3.8-4.0 ppm).

      • Distinct aromatic protons on the benzene ring, showing splitting patterns consistent with their substitution.

      • Aliphatic protons from the CH₂ groups in the cyclohexenone ring, appearing as multiplets in the upfield region (~2.0-3.5 ppm).

    • ¹³C NMR: Confirm the number of unique carbon atoms. Expect to see:

      • A peak for the carbonyl carbon (~190-200 ppm).

      • Aromatic carbon peaks (~110-160 ppm).

      • A peak for the methoxy carbon (~55 ppm).

      • Aliphatic carbon peaks (~20-40 ppm).

  • Infrared (IR) Spectroscopy: Confirm the presence of key functional groups.

    • A sharp, strong absorption for the C=O stretch (~1680-1700 cm⁻¹).

    • A medium absorption for the N-H stretch (~3200-3400 cm⁻¹).

    • Absorptions for C-O and aromatic C-H stretches.

Conclusion and Future Directions

6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one and its analogs constitute a versatile and pharmacologically significant class of molecules. Their synthesis is well-established through classical methods and is continually being refined by modern catalytic approaches that promise greater efficiency and precision. The proven success of carbazolone-based drugs like Ondansetron provides a powerful validation of this scaffold's therapeutic potential.

Future research should focus on:

  • Exploring New Biological Targets: Expanding screening efforts beyond the known activities to uncover novel applications in areas like antivirals, antiparasitics, and immunology.

  • Developing Novel Analogs: Utilizing the SAR insights and modern synthetic tools to create focused libraries of derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • Computational Modeling: Employing in silico docking and molecular dynamics to better understand ligand-receptor interactions and to guide the design of next-generation carbazolones.

This guide has aimed to provide a robust framework for understanding and innovating within this chemical space. By integrating a deep knowledge of synthesis with a clear understanding of the pharmacological landscape, the scientific community can continue to unlock the full potential of the carbazolone core.

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  • Bentham Science. (2025). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. Retrieved from Bentham Science. [https://www.benthamscience.com/article/147608/]
  • Elam Pharma. (n.d.). 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one. Retrieved from Elam Pharma. [https://www.elampharma.com/1-2-3-9-tetrahydro-4-h-carbazol-4-one]
  • Pharmaffiliates. (n.d.). 6,6'-Methylenebis(1,2,3,9-tetrahydro-4H-carbazol-4-one). Retrieved from Pharmaffiliates. [https://www.pharmaffiliates.com/en/6-6-methylenebis-1-2-3-9-tetrahydro-4h-carbazol-4-one]
  • Santa Cruz Biotechnology. (n.d.). 6-Methoxy-2,3,4,9-tetrahydro-carbazol-1-one. Retrieved from Santa Cruz Biotechnology. [https://www.scbt.com/p/6-methoxy-2-3-4-9-tetrahydro-carbazol-1-one-117565-76-5]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Fused Indolo[2,3-b]carbazole Scaffolds via Fischer Indolization of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

Abstract The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in numerous biologically active compounds and functional organic materials.[1][2] This appli...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in numerous biologically active compounds and functional organic materials.[1][2] This application note provides a detailed guide for the synthesis of advanced, fused polycyclic heteroaromatic systems by employing 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one as the ketone component in the Fischer indole synthesis. This strategy facilitates access to novel indolo[2,3-b]carbazole derivatives, which are of significant interest for drug discovery programs targeting neurological disorders, cell proliferation, and infectious diseases.[1] We present a comprehensive overview of the reaction mechanism, detailed experimental protocols using different acid catalysts, a troubleshooting guide, and a discussion of the potential applications for the resulting complex molecular architectures.

Introduction: The Strategic Value of Fused Heterocyclic Systems

Carbazole and its derivatives are a cornerstone of modern synthetic chemistry, forming the structural core of a wide array of natural products and pharmaceuticals.[2] Their unique electronic properties and rigid, planar structure also make them ideal candidates for organic electronic materials, such as in organic light-emitting diodes (OLEDs) and perovskite solar cells.[3][4] The therapeutic potential of carbazoles is vast, with derivatives exhibiting anticancer, antimicrobial, antioxidant, and neuroprotective activities.[2]

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most robust and versatile methods for constructing the indole ring system.[5] The reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and an enolizable ketone or aldehyde.[5][6] While commonly used to prepare simple indoles, its application to more complex, cyclic ketones opens a pathway to intricate, fused polycyclic systems.

This guide focuses on a specialized application of this classic reaction: using 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one as the ketone substrate. This approach leverages the inherent reactivity of the carbazolone to forge a new indole ring fused to the existing carbazole framework, yielding a highly complex and functionally rich indolo[2,3-b]carbazole scaffold. This document serves as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing the foundational knowledge and actionable protocols to successfully implement this advanced synthetic strategy.

The Fischer Indole Synthesis: Mechanism and Critical Parameters

A deep understanding of the reaction mechanism is paramount for successful synthesis, optimization, and troubleshooting. The Fischer indole synthesis is a sophisticated cascade of reactions that requires careful control of acidic conditions and temperature.[7][8]

The Core Mechanism

The widely accepted mechanism proceeds through several distinct, acid-catalyzed steps:[9][10]

  • Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine with the ketone to form an arylhydrazone. This step is often reversible.

  • Tautomerization: The arylhydrazone tautomerizes to its more reactive enamine isomer, known as an ene-hydrazine. This is a critical, often rate-limiting, step.[10]

  • [6][6]-Sigmatropic Rearrangement: The ene-hydrazine undergoes a concerted, pericyclic[6][6]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement) to form a di-imine intermediate. This step creates the crucial C-C bond required for the new five-membered ring.[9]

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the terminal nitrogen onto one of the imine carbons, forming a cyclic aminal.

  • Ammonia Elimination: Finally, the elimination of a molecule of ammonia under acidic catalysis yields the stable, aromatic indole ring.[9]

Caption: General mechanism of the Fischer Indole Synthesis.

Application to 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

When applying this synthesis to our specific ketone, the reaction with an arylhydrazine (e.g., phenylhydrazine) is expected to proceed through the same mechanistic pathway. The key difference is the structural complexity of the starting ketone, which translates directly to the final product. The resulting molecule is a tetracyclic system containing both a carbazole and an indole moiety.

The workflow involves the reaction of the carbazolone with the chosen arylhydrazine in the presence of a suitable acid catalyst, followed by heating to drive the cyclization.

Sources

Application

Protocol for the N-Alkylation of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one: A Key Step in the Synthesis of Bioactive Molecules

An Application Note for Drug Development Professionals Abstract The N-alkylation of carbazole derivatives is a cornerstone reaction in medicinal chemistry, enabling the synthesis of a vast array of biologically active co...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The N-alkylation of carbazole derivatives is a cornerstone reaction in medicinal chemistry, enabling the synthesis of a vast array of biologically active compounds. The nitrogen atom of the carbazole ring system serves as a critical handle for structural modification, profoundly influencing the pharmacological profile of the resulting molecules. This application note provides a detailed, field-proven protocol for the N-alkylation of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, a vital intermediate in the synthesis of pharmaceuticals such as the β-blocker Carvedilol. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss troubleshooting and characterization strategies to ensure reproducible, high-yield synthesis.

Introduction: The Significance of N-Alkylated Carbazoles

Carbazole-containing heterocyclic compounds are privileged structures in drug discovery, exhibiting a wide spectrum of biological activities.[1] The modification of the carbazole nitrogen (N-9 position) is a common strategy to modulate properties like receptor affinity, solubility, and metabolic stability. The target substrate, 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, is a particularly valuable building block. Its N-alkylated derivatives are precursors to a range of therapeutic agents, making a robust and scalable alkylation protocol essential for drug development pipelines.[2][3][4]

Mechanistic Rationale: The Chemistry of N-Alkylation

The N-alkylation of a carbazole proceeds via a classical nucleophilic substitution pathway. The central principle involves enhancing the nucleophilicity of the carbazole nitrogen, which is otherwise weakly nucleophilic due to the delocalization of its lone pair of electrons within the aromatic system.

Two key steps govern this transformation:

  • Deprotonation: The acidic proton on the carbazole nitrogen (pKa ≈ 17) is abstracted by a suitable base. This generates a highly nucleophilic carbazolide anion. The choice of base is critical; strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed in an aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) to drive the equilibrium towards the formation of the anion.

  • Nucleophilic Attack (SN2): The newly formed carbazolide anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide). This step forms the new N-C bond, yielding the desired N-alkylated product.

The overall reaction is illustrated below:

sub Carbazole Derivative (R'-NH) anion Carbazolide Anion (R'-N-) sub->anion + Base (M-B) product N-Alkylated Product (R'-N-R) anion->product + R-X alkyl_halide Alkyl Halide (R-X) byproduct Salt (M-X)

Caption: General reaction scheme for N-alkylation of carbazoles.

The efficiency of this process depends on several factors, including the strength of the base, the reactivity of the alkylating agent, the choice of solvent, and the reaction temperature. For instance, modern variations of this reaction utilize phase-transfer catalysis or microwave irradiation to accelerate the process, often allowing the use of milder bases like potassium carbonate.[5][6][7][8]

Experimental Protocol

This protocol details a standard laboratory-scale procedure for the N-methylation of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one using sodium hydride and methyl iodide.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one≥98%Sigma-Aldrich159114-66-8Starting material
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich7646-69-7Strong base, handle with care under inert gas
Anhydrous Dimethylformamide (DMF)≥99.8%Sigma-Aldrich68-12-2Reaction solvent, use dry
Methyl Iodide (CH₃I)≥99.5%Sigma-Aldrich74-88-4Alkylating agent, toxic and volatile
Diethyl Ether (Et₂O)AnhydrousFisher Scientific60-29-7For washing NaH
Saturated Ammonium Chloride (NH₄Cl)ACS GradeVWR12125-02-9For quenching the reaction
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6Extraction solvent
Brine (Saturated NaCl solution)ACS GradeVWR7647-14-5For washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR7757-82-6Drying agent
Silica Gel60 Å, 230-400 meshVWR7631-86-9For column chromatography
Step-by-Step Methodology

G A 1. Setup & Inert Atmosphere - Assemble dry glassware under N₂/Ar. - Add magnetic stir bar. B 2. Prepare NaH - Weigh NaH (1.2 eq) and wash with anhydrous diethyl ether. - Suspend in anhydrous DMF. A->B Inert conditions C 3. Add Carbazole Substrate - Dissolve substrate (1.0 eq) in anhydrous DMF. - Add solution dropwise to NaH suspension at 0°C. B->C Maintain 0°C D 4. Deprotonation - Stir at 0°C for 30 min, then RT for 1 hr. - Observe H₂ evolution. C->D Allow for gas evolution E 5. Alkylation - Cool back to 0°C. - Add alkylating agent (1.1 eq) dropwise. D->E Ensure complete deprotonation F 6. Reaction & Monitoring - Warm to RT and stir for 2-4 hours. - Monitor progress via TLC. E->F Exothermic control G 7. Quenching - Cool to 0°C. - Carefully add saturated NH₄Cl solution. F->G Upon completion H 8. Extraction & Wash - Extract with Ethyl Acetate (3x). - Wash combined organic layers with water and brine. G->H Phase separation I 9. Drying & Concentration - Dry organic layer over Na₂SO₄. - Filter and concentrate under reduced pressure. H->I Remove water J 10. Purification & Characterization - Purify crude product by column chromatography. - Characterize by NMR, MS. I->J Isolate pure product

Sources

Method

Application Notes and Protocols: 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Scaffold of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one The carbazole ring system is a cornerstone in medicinal chemistry, reco...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

The carbazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1] This tricyclic aromatic heterocycle, consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, provides a rigid and electronically versatile framework for drug design.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4]

Within this diverse family, the 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one scaffold is of particular interest. The methoxy group at the 6-position can significantly influence the molecule's electronic properties and metabolic stability, while the partially saturated cyclohexanone ring offers multiple points for further chemical modification. This allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR). This document provides a detailed guide to the synthesis and potential applications of this scaffold in the development of novel therapeutics, with a focus on oncology and neurodegenerative diseases.

Synthetic Protocol: Fischer Indole Synthesis

The most direct and widely employed method for constructing the tetrahydrocarbazole core is the Fischer indole synthesis.[5][6][7] This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with a cyclic ketone. For the synthesis of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, the logical precursors are 4-methoxyphenylhydrazine and a suitable 1,3-cyclohexanedione derivative.

Protocol 1: Synthesis of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

Causality Behind Experimental Choices:

  • Acid Catalyst: Glacial acetic acid serves as both the solvent and the catalyst. Its acidic nature is crucial for the key steps of the Fischer indole synthesis, including the formation of the phenylhydrazone intermediate and the subsequent[2][2]-sigmatropic rearrangement.

  • Reflux Conditions: The elevated temperature provided by refluxing is necessary to overcome the activation energy barrier for the cyclization and aromatization steps of the reaction.

  • Precipitation in Water: The product is sparingly soluble in water, while the acetic acid and any water-soluble byproducts are readily dissolved. Pouring the reaction mixture into ice-cold water facilitates the precipitation of the crude product, enabling its isolation by filtration.

  • Recrystallization: This purification step is essential to remove any remaining starting materials, isomers, or side products, yielding the final compound with high purity.

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • 1,3-Cyclohexanedione

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, combine 4-methoxyphenylhydrazine hydrochloride (1.0 equivalent) and 1,3-cyclohexanedione (1.1 equivalents).

  • Add glacial acetic acid (approximately 10-15 mL per gram of hydrazine) to the flask.

  • Place the flask in a heating mantle on a magnetic stirrer and fit it with a reflux condenser.

  • Heat the mixture to reflux (approximately 118°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 500 mL of ice-cold deionized water while stirring vigorously.

  • A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with copious amounts of cold deionized water to remove residual acetic acid.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one.

Application in Cancer Therapy

Carbazole derivatives have emerged as promising anticancer agents, with some compounds already approved for clinical use.[8] Their mechanisms of action are diverse and often involve targeting key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Hypothesized Mechanism of Action in Cancer

Derivatives of the carbazole scaffold have been shown to exert their anticancer effects through various mechanisms, including the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and the disruption of microtubule dynamics.[4][9] STAT3 is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation and survival.[4] The 6-methoxy-carbazolone scaffold could serve as a template for designing potent STAT3 inhibitors.

Hypothetical Signaling Pathway for Anticancer Activity

anticancer_pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Binding STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Carbazolone 6-Methoxy- carbazol-2-one Derivative Carbazolone->STAT3_active Inhibition Proliferation Gene Transcription (Proliferation, Survival) DNA->Proliferation

Caption: Hypothetical inhibition of the JAK/STAT3 signaling pathway by a 6-methoxy-carbazolone derivative.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Self-Validating System:

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) is used to confirm that the assay is sensitive to compounds that induce cell death.

  • Negative Control (Vehicle): Cells treated with the solvent used to dissolve the test compound (e.g., DMSO) ensure that the vehicle itself does not have a significant effect on cell viability.

  • Untreated Control: Provides the baseline for 100% cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the 6-methoxy-carbazolone derivative in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for untreated, vehicle, and positive controls.

  • Incubate the plate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC50 (µM)
6-Methoxy-carbazolone Derivative AMCF-7Hypothetical Value
6-Methoxy-carbazolone Derivative BHeLaHypothetical Value
Doxorubicin (Positive Control)MCF-7Literature Value

Application in Neurodegenerative Diseases

The neuroprotective potential of carbazole derivatives is well-documented, with many compounds showing promise in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[10][11] Their mechanisms often involve antioxidant activity and the modulation of signaling pathways that protect neurons from oxidative stress-induced cell death.[12]

Hypothesized Mechanism of Neuroprotection

Oxidative stress is a key pathological feature of many neurodegenerative diseases. Carbazole derivatives can act as neuroprotective agents by scavenging free radicals and activating pro-survival signaling pathways such as the PI3K/Akt pathway.[13] The 6-methoxy-carbazolone scaffold, with its electron-donating methoxy group, is a promising starting point for the development of potent antioxidants and modulators of these neuroprotective pathways.

Hypothetical Signaling Pathway for Neuroprotection

neuroprotection_pathway cluster_stress cluster_pathway OxidativeStress Oxidative Stress (e.g., H₂O₂) Apoptosis Apoptosis OxidativeStress->Apoptosis Induces PI3K PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation pAkt->Apoptosis Inhibits Carbazolone 6-Methoxy- carbazol-2-one Derivative Carbazolone->PI3K Activates

Caption: Hypothetical neuroprotective mechanism via activation of the PI3K/Akt pathway.

Protocol 3: Neuroprotection Against Oxidative Stress

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Self-Validating System:

  • H₂O₂ Control: Cells treated only with hydrogen peroxide to induce oxidative stress and establish a baseline for maximum cell death.

  • Vehicle Control: To ensure the solvent does not affect cell viability under stress conditions.

  • Untreated Control: Provides the baseline for 100% cell viability in the absence of oxidative stress.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or Neuro2a)

  • Complete cell culture medium

  • 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one derivative (dissolved in DMSO)

  • Hydrogen peroxide (H₂O₂) solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the neuronal cells in a 96-well plate at an appropriate density.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Pre-treat the cells with various concentrations of the 6-methoxy-carbazolone derivative for 1-2 hours.

  • Introduce oxidative stress by adding a pre-determined concentration of H₂O₂ to the wells (excluding the untreated control wells).

  • Incubate the plate for an additional 18-24 hours.

  • Assess cell viability using the MTT assay as described in Protocol 2 (steps 6-10).

  • Calculate the percentage of neuroprotection conferred by the compound at each concentration relative to the H₂O₂-treated control.

Data Presentation:

CompoundConcentration (µM)% Neuroprotection (Relative to H₂O₂ control)
6-Methoxy-carbazolone Derivative1Hypothetical Value
5Hypothetical Value
10Hypothetical Value

Conclusion and Future Directions

The 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one scaffold represents a valuable starting point for the development of novel therapeutic agents. Its synthesis is accessible through established chemical methods, and its structure is amenable to a wide range of modifications. Based on the extensive literature on related carbazole derivatives, compounds derived from this scaffold are predicted to have significant potential in the fields of oncology and neurodegenerative disease. The protocols provided herein offer a robust framework for the synthesis and evaluation of new derivatives, paving the way for the discovery of next-generation therapeutics. Future research should focus on the synthesis of a library of derivatives to establish clear structure-activity relationships and to validate the hypothesized mechanisms of action through further in-depth biological studies.

References

  • Naidoo, J., De Jesus-Cortes, H., Huntington, P., et al. (2014). Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties. Journal of Medicinal Chemistry, 57(9), 3746-54. Available from: [Link].

  • Sridharan, M., Rajendra Prasad, K. J., Gunaseelan, A. T., et al. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o763-4. Available from: [Link].

  • El-Naggar, A. M., Ghorab, M. M., Al-Said, M. S., et al. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 583-605. Available from: [Link].

  • Ready, J. M., et al. (2014). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. Journal of Medicinal Chemistry, 57(9), 3746-3754. Available from: [Link].

  • PrepChem. Synthesis of 1,2,3,9-Tetrahydro-6-methoxy-4H-carbazol-4-one. Available from: [Link].

  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Medicinal Research Reviews. Available from: [Link].

  • Scribd. Tetrahydrocarbazole Synthesis via Fischer Indole. Available from: [Link].

  • Al-Zoubi, R. M., & Al-Jaber, H. I. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54053. Available from: [Link].

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link].

  • Zhu, D., Chen, M., Li, M., et al. (2013). Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity. European Journal of Medicinal Chemistry, 68, 348-356. Available from: [Link].

  • Sridharan, M., Rajendra Prasad, K. J., Gunaseelan, A. T., et al. (2008). 6-Meth-oxy-2,3,4,9-tetra-hydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o763-4. Available from: [Link].

  • PubChem. 6-Methoxy-1,2,3,4-tetrahydrocarbazole. Available from: [Link].

  • MDPI. Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. Available from: [Link].

  • Furukawa, Y., et al. (2019). Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells. Molecules, 24(7), 1366. Available from: [Link].

  • Chakraborty, B., Chakraborty, S., & Saha, C. (2014). In Vitro Activity of Synthesized 6-Chloro-2-methyl-1H-carbazole-1, 4(9H)-dione against Methicillin-Resistant Staphylococcus aureus. IOSR Journal of Applied Chemistry, 7(1), 1-4. Available from: [Link].

  • A review on the biological potentials of carbazole and its derived products. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link].

  • Ceramella, J., Iacopetta, D., Barbarossa, A., et al. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Molecules, 26(13), 4059. Available from: [Link].

  • Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. Molecules. Available from: [Link].

  • Sci-Hub. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Available from: [Link].

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Application

Application Notes & Protocols: Development of Anticancer Agents from 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

Abstract The carbazole scaffold is a privileged heterocyclic motif renowned for its presence in numerous biologically active natural products and synthetic compounds.[1] For over four decades, carbazole and its derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The carbazole scaffold is a privileged heterocyclic motif renowned for its presence in numerous biologically active natural products and synthetic compounds.[1] For over four decades, carbazole and its derivatives have been recognized as a promising class of anticancer agents, targeting a multitude of cellular pathways to exert their effects.[2][3] These mechanisms include, but are not limited to, DNA intercalation, inhibition of crucial enzymes like topoisomerases and protein kinases, and disruption of microtubule dynamics.[4][5][6] This document provides a comprehensive guide for researchers and drug development professionals on the preclinical development pipeline for novel anticancer agents derived from the synthetic precursor, 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-one. We present detailed protocols for the synthesis of lead compounds, robust in vitro cytotoxicity screening, elucidation of the mechanism of action, and in vivo efficacy evaluation using established human tumor xenograft models. The methodologies are designed to be self-validating and are supported by insights into the causal relationships behind key experimental choices, ensuring scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of the Carbazole Nucleus

Carbazole-containing compounds represent a significant area of interest in oncology. Their planar, tricyclic structure allows them to interact with various biological targets, making them versatile scaffolds for drug design.[4] Several carbazole derivatives have been successfully employed in clinical settings, yet the quest for agents with improved efficacy and reduced side effects continues.[2] The starting scaffold, 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, serves as a versatile building block for creating a diverse library of derivatives.[7] The methoxy group and the ketone functionality provide reactive handles for chemical modification, enabling systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[8]

The development pipeline for a novel anticancer agent is a multi-stage process that begins with chemical synthesis and progresses through rigorous preclinical evaluation to identify promising candidates for clinical trials. This guide outlines the critical steps in this journey, providing both the "how" and the "why" for each experimental phase.

Synthesis of the Carbazole Scaffold and its Derivatives

The foundational step is the reliable synthesis of the carbazole core and its subsequent diversification. The Fischer indole synthesis is a classic and robust method for constructing the carbazole framework.[9]

Protocol 2.1: Synthesis of 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one

This protocol describes a common method for creating a related carbazole ketone, which serves as a key intermediate.

Rationale: This one-pot reaction is efficient and proceeds by condensing a substituted phenylhydrazine with a cyclic dione, followed by acid-catalyzed cyclization to form the tricyclic carbazole system.[10] Ethanol and water are used as co-solvents to ensure the solubility of both the hydrophilic hydrochloride salt and the more organic dione.

Materials:

  • 4-methoxyphenylhydrazine hydrochloride

  • 1,3-cyclohexanedione

  • Ethanol, Reagent Grade

  • Deionized Water

  • Standard reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

  • In a round-bottom flask, dissolve 10 g of 4-methoxyphenylhydrazine hydrochloride in a mixture of 350 mL of ethanol and 70 mL of water.[10]

  • Add 8 g of 1,3-cyclohexanedione to the solution.[10]

  • Stir the resulting solution at room temperature for 3 hours. A color change or precipitate may be observed.

  • After 3 hours, heat the reaction mixture to reflux and maintain for 14 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to ambient temperature.

  • Pour the cooled reaction mixture into 3 liters of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and dry it in vacuo to yield the title compound.[10]

This core scaffold can then be subjected to various chemical modifications, such as N-alkylation, substitution at the aromatic ring, or transformation of the ketone group, to generate a library of derivatives for screening.

Application Notes: Preclinical Evaluation Workflow

The successful evaluation of novel carbazole derivatives requires a systematic and logical progression from broad initial screening to detailed mechanistic and in vivo studies.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Efficacy synthesis Synthesis of Core Scaffold (6-Methoxy-carbazol-one) derivatization Chemical Derivatization (Create Library of Analogs) synthesis->derivatization cytotoxicity Cytotoxicity Assays (e.g., SRB, MTT) Determine IC50 Values derivatization->cytotoxicity Test Analogs hit_selection Hit Compound Selection (Potency & Selectivity) cytotoxicity->hit_selection moa Mechanism of Action Studies (Apoptosis, Cell Cycle, Target ID) hit_selection->moa lead_selection Lead Candidate Selection moa->lead_selection Identify Lead xenograft Human Tumor Xenograft Model (e.g., Subcutaneous) lead_selection->xenograft efficacy Evaluate Antitumor Efficacy & Toxicity xenograft->efficacy

Caption: Preclinical development workflow for carbazole-based anticancer agents.

Protocol Suite: In Vitro Biological Evaluation

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the anticancer activity of a large number of compounds.[11][12]

Protocol 4.1: Sulforhodamine B (SRB) Cytotoxicity Assay

Rationale: The SRB assay is a reliable and sensitive method for determining drug-induced cytotoxicity.[13] It measures total protein content, which is proportional to the number of viable cells. Unlike metabolic assays (e.g., MTT), it is less prone to interference from compounds that affect cellular metabolism without being cytotoxic. A panel of cancer cell lines from diverse tissue origins should be used to assess the breadth of activity.[13]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Pen/Strep)

  • Carbazole derivatives dissolved in DMSO (10 mM stock)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the carbazole derivatives in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium. Add 100 µL of ice-cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Destaining: Discard the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus drug concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: IC₅₀ Values of Hypothetical Carbazole Derivatives

Quantitative data should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.

Compound IDModificationMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
CZ-01 Parent Scaffold15.221.518.9
CZ-02 N-ethyl substitution5.89.17.3
CZ-03 7-Fluoro substitution2.14.53.2
CZ-04 N-ethyl & 7-Fluoro0.85 1.2 0.97
Doxorubicin (Positive Control)0.050.120.09

This table demonstrates a hypothetical SAR where N-alkylation and halogen substitution at the 7-position synergistically enhance cytotoxic potency.

Elucidating the Mechanism of Action (MOA)

Identifying the cellular mechanism by which a compound exerts its effect is critical. Carbazoles are known to target various pathways, with inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) being a prominent mechanism for some derivatives.[14] Constitutive activation of the STAT3 pathway is a hallmark of many cancers, promoting proliferation, survival, and angiogenesis.

G cluster_nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor (gp130) cytokine->receptor binds jak JAK receptor->jak activates stat3_inactive STAT3 (Inactive Monomer) jak->stat3_inactive phosphorylates stat3_active p-STAT3 (Active Dimer) stat3_inactive->stat3_active dimerizes nucleus Nucleus stat3_active->nucleus translocates to dna Target Gene Promoters (e.g., Bcl-2, Cyclin D1, VEGF) stat3_active->dna binds to transcription Gene Transcription dna->transcription output ↑ Proliferation ↑ Survival ↑ Angiogenesis transcription->output carbazole Carbazole Derivative carbazole->stat3_active Inhibits Dimerization/ DNA Binding

Caption: Hypothetical MOA: Inhibition of the STAT3 signaling pathway.

Protocol Suite: In Vivo Efficacy Evaluation

Promising lead compounds identified from in vitro screening must be evaluated in living organisms to assess their therapeutic potential and toxicity.[15] The human tumor xenograft model in immunodeficient mice is the most widely used preclinical model for this purpose.[16][17]

Protocol 6.1: Subcutaneous Human Tumor Xenograft Model

Rationale: This model involves implanting human cancer cells subcutaneously into immunodeficient mice (e.g., athymic nude or SCID mice), which lack a functional adaptive immune system, preventing rejection of the human cells.[16][18] This allows for the evaluation of a drug's ability to inhibit the growth of a human tumor in a complex in vivo environment.[19]

Materials:

  • Athymic Nude Mice (e.g., NU/NU strain), 6-8 weeks old

  • Human cancer cell line (e.g., A549)

  • Matrigel® Basement Membrane Matrix

  • Sterile PBS and cell culture medium

  • Test compound (Carbazole derivative) formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)

  • Calipers, syringes, and animal housing facilities

Procedure:

  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .[15]

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).

  • Drug Administration: Administer the test compound and vehicle control via the chosen route (e.g., intraperitoneal injection or oral gavage) according to the predetermined dose and schedule (e.g., 25 mg/kg, once daily for 14 days).

  • Efficacy and Toxicity Assessment:

    • Continue to measure tumor volume throughout the study.

    • Record animal body weight 2-3 times per week as an indicator of systemic toxicity.

    • Observe the animals for any clinical signs of distress.

  • Study Endpoint: At the end of the treatment period (or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI). It can be calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Conclusion

The 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-one scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. The successful progression of a candidate from the bench to the clinic hinges on a methodically executed preclinical evaluation strategy. By integrating rational chemical synthesis with a robust suite of in vitro and in vivo protocols, researchers can effectively identify and optimize lead compounds. The application notes and detailed methodologies provided herein offer a comprehensive framework to guide this critical phase of drug discovery, enabling the systematic investigation of carbazole derivatives and accelerating the development of next-generation cancer therapies.

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Method

Application Notes and Protocols for the Functionalization of the Carbonyl Group in 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

Introduction: The Strategic Importance of the Carbazole Scaffold The carbazole nucleus, a tricyclic aromatic system, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Derivatives of carbazole e...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Carbazole Scaffold

The carbazole nucleus, a tricyclic aromatic system, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Derivatives of carbazole exhibit a remarkable breadth of biological activities, including but not limited to anticancer, anti-inflammatory, antibacterial, antiviral, and neuroprotective properties.[3][4] The specific molecule in focus, 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, represents a key intermediate in the synthesis of various pharmacologically active compounds, most notably as a precursor to the β-adrenergic blocker, Carvedilol.[5][6] The carbonyl group at the C-2 position of this tetrahydrocarbazole is a prime site for chemical modification, allowing for the introduction of diverse functional groups and the exploration of novel chemical space. This guide provides a detailed exploration of several key strategies for the functionalization of this carbonyl group, offering both mechanistic insights and practical, field-tested protocols for the modern research scientist.

Characterization of the Starting Material: 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

A thorough understanding of the starting material is paramount for successful synthesis. The structural integrity and purity of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one should be confirmed by spectroscopic methods prior to its use in functionalization reactions.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₃H₁₃NO₂
Molecular Weight215.25 g/mol [5]
AppearanceOff-white to pale yellow solid
Melting PointVaries depending on purity

Spectroscopic Data (Predicted and from Related Isomers):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the N-H proton, and the aliphatic protons of the cyclohexanone ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the aromatic carbons (including those bearing the methoxy and nitrogen substituents), the methoxy carbon, and the aliphatic carbons.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1680-1715 cm⁻¹. Other key signals include the N-H stretch and C-O stretches of the methoxy group.

Core Functionalization Strategies and Protocols

The reactivity of the carbonyl group in 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one is governed by the electrophilic nature of the carbonyl carbon. This allows for a variety of nucleophilic addition and condensation reactions. The following sections detail the mechanistic basis and provide step-by-step protocols for several high-impact transformations.

Reductive Amination: A Gateway to Novel Amine Derivatives

Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines from carbonyl compounds.[7][8] The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced by a suitable reducing agent. This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.

Mechanistic Rationale:

The reaction is typically carried out under mildly acidic conditions to facilitate the formation of the iminium ion, which is more electrophilic than the starting ketone. A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is employed. These reagents are mild enough not to reduce the ketone directly but are highly effective at reducing the protonated imine (iminium ion).[9][10]

Experimental Workflow:

Reductive_Amination_Workflow Start Dissolve Ketone & Amine Add_Acid Add Acetic Acid (catalyst) Start->Add_Acid Stir Stir at RT (Imine Formation) Add_Acid->Stir Add_Reducing_Agent Add NaBH(OAc)₃ Stir->Add_Reducing_Agent Reaction Stir at RT (Reduction) Add_Reducing_Agent->Reaction Quench Quench Reaction Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify End Characterize Product Purify->End

Reductive Amination Workflow

Protocol: Synthesis of N-Benzyl-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-2-amine

  • Materials:

    • 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

    • Benzylamine

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE)

    • Acetic Acid (glacial)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.2 eq) followed by a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Wittig Reaction: Olefination for Carbon-Carbon Bond Formation

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones.[11][12] It involves the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound to form an alkene and triphenylphosphine oxide. This reaction is highly reliable and provides excellent control over the position of the newly formed double bond.

Mechanistic Rationale:

The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl group to form a four-membered oxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the alkene and the thermodynamically stable triphenylphosphine oxide, which is the driving force for the reaction.[13][14] The reactivity of the ylide (stabilized vs. non-stabilized) influences the stereoselectivity of the alkene product.[15]

Experimental Workflow:

Wittig_Reaction_Workflow Start Prepare Wittig Reagent (Ylide) Add_Ketone Add Ketone Solution Start->Add_Ketone Reaction Stir at RT or Reflux Add_Ketone->Reaction Quench Quench Reaction Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify End Characterize Product Purify->End

Wittig Reaction Workflow

Protocol: Synthesis of 6-Methoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazole

  • Materials:

    • Methyltriphenylphosphonium bromide

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous Tetrahydrofuran (THF)

    • 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. A deep yellow or orange color indicates the formation of the ylide.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the ylide solution back to 0 °C and add a solution of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution. The triphenylphosphine oxide byproduct can often be removed by trituration or column chromatography.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a variation of the aldol condensation that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[4][9] This reaction is particularly useful for synthesizing electron-deficient alkenes.

Mechanistic Rationale:

A weak base, such as piperidine or pyridine, is used to deprotonate the active methylene compound, forming a stabilized carbanion. This nucleophile then attacks the carbonyl carbon of the ketone. The resulting aldol-type adduct readily undergoes dehydration to form the α,β-unsaturated product.[16]

Experimental Workflow:

Knoevenagel_Condensation_Workflow Start Dissolve Ketone & Active Methylene Compound Add_Catalyst Add Basic Catalyst (e.g., Piperidine) Start->Add_Catalyst Reaction Reflux Reaction Mixture Add_Catalyst->Reaction Cool Cool to Room Temperature Reaction->Cool Isolate Isolate Precipitate by Filtration Cool->Isolate Purify Recrystallize Product Isolate->Purify End Characterize Product Purify->End

Knoevenagel Condensation Workflow

Protocol: Synthesis of (6-Methoxy-3,4,9-trihydro-1H-carbazol-2(1H)-ylidene)malononitrile

  • Materials:

    • 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

    • Malononitrile

    • Piperidine

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one (1.0 eq) and malononitrile (1.1 eq) in ethanol.

    • Add a catalytic amount of piperidine to the solution.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • If necessary, further purify the product by recrystallization.

Organometallic Additions: Accessing Tertiary Alcohols

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl group is a fundamental method for forming carbon-carbon bonds and synthesizing tertiary alcohols.

Mechanistic Rationale:

The highly polarized carbon-metal bond in organometallic reagents renders the carbon atom nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.

Experimental Workflow:

Grignard_Reaction_Workflow Start Prepare Grignard Reagent Add_Ketone Add Ketone Solution at 0 °C Start->Add_Ketone Reaction Stir and Warm to RT Add_Ketone->Reaction Quench Quench with Saturated NH₄Cl Reaction->Quench Extract Extract with Ether Quench->Extract Purify Purify by Chromatography Extract->Purify End Characterize Product Purify->End

Grignard Reaction Workflow

Protocol: Synthesis of 2-Methyl-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-2-ol

  • Materials:

    • Methylmagnesium bromide (MeMgBr) in diethyl ether

    • Anhydrous Diethyl Ether or THF

    • 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, place a solution of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one (1.0 eq) in anhydrous diethyl ether or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product into diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude tertiary alcohol by column chromatography.

Conclusion and Future Perspectives

The functionalization of the carbonyl group in 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one opens up a vast array of synthetic possibilities for the creation of novel carbazole derivatives. The protocols detailed in this guide for reductive amination, Wittig olefination, Knoevenagel condensation, and organometallic additions provide robust and versatile methods for accessing a diverse range of molecular architectures. These new compounds can serve as valuable probes for biological systems and as starting points for the development of next-generation therapeutics. Further exploration of other carbonyl functionalization reactions, such as the Mannich and Reformatsky reactions, will undoubtedly lead to an even greater expansion of the chemical space accessible from this valuable carbazole intermediate.

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Application

Application Note: Selective Reduction of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one to its Corresponding Alcohol

Introduction 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one is a key intermediate in the synthesis of various biologically active molecules, including the cardiovascular drug Carvedilol. The selective reduction of the keton...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one is a key intermediate in the synthesis of various biologically active molecules, including the cardiovascular drug Carvedilol. The selective reduction of the ketone functionality in this tricyclic system to the corresponding secondary alcohol, 6-Methoxy-1,2,3,4,9-pentahydrocarbazol-2-ol, is a critical transformation in the synthetic route to these compounds. This application note provides a detailed, field-proven protocol for this reduction using sodium borohydride (NaBH₄), a mild and selective reducing agent. The causality behind the experimental choices is explained to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Mechanistic Rationale

The reduction of a ketone to a secondary alcohol using sodium borohydride is a classic example of nucleophilic addition.[1][2] The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻). The carbonyl carbon of the ketone is electrophilic due to the polarization of the carbon-oxygen double bond. The hydride ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral alkoxide intermediate. In the subsequent workup step, the alkoxide is protonated by a protic solvent or a mild acid to yield the final alcohol product.[1][3]

Sodium borohydride is the reagent of choice for this transformation due to its chemoselectivity. It readily reduces aldehydes and ketones but is generally unreactive towards less reactive carbonyl groups such as esters, amides, and carboxylic acids under standard conditions.[1] This selectivity is crucial when working with multifunctional molecules.

Experimental Protocol

This protocol outlines the reduction of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one to 6-Methoxy-1,2,3,4,9-pentahydrocarbazol-2-ol.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one≥98%Commercially Available
Sodium borohydride (NaBH₄)≥98%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated aqueous ammonium chloride (NH₄Cl)N/APrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
Round-bottom flaskAppropriate sizeStandard laboratory supplier
Magnetic stirrer and stir barN/AStandard laboratory supplier
Ice bathN/AN/A
Separatory funnelAppropriate sizeStandard laboratory supplier
Rotary evaporatorN/AStandard laboratory supplier
Glassware for column chromatographyN/AStandard laboratory supplier
NMR tubes and solvents (e.g., CDCl₃, DMSO-d₆)N/ACommercially Available
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of starting material). Stir the solution at room temperature until the starting material is fully dissolved.

    • Expert Insight: Methanol is a common solvent for NaBH₄ reductions as it can protonate the intermediate alkoxide. While NaBH₄ reacts slowly with methanol, this is generally not a significant issue at lower temperatures and with shorter reaction times.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes.

    • Causality: Adding the NaBH₄ slowly at a reduced temperature helps to control the exothermicity of the reaction and minimize any potential side reactions. An excess of the reducing agent is used to ensure complete conversion of the starting material.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 1:1 ethyl acetate/hexanes). The reaction is typically complete within 1-2 hours.

    • Trustworthiness: TLC is a crucial tool for self-validating the protocol. The disappearance of the starting material spot and the appearance of a new, more polar product spot (due to the hydroxyl group) indicates the reaction is proceeding as expected.

  • Reaction Quench: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C until the effervescence ceases.

    • Expert Insight: Quenching with a mild acid like NH₄Cl neutralizes any remaining NaBH₄ and facilitates the workup process.

  • Work-up and Extraction:

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • To the resulting aqueous residue, add dichloromethane to extract the organic product.

    • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.

    • Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

    • Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification

The crude 6-Methoxy-1,2,3,4,9-pentahydrocarbazol-2-ol can be purified by column chromatography on silica gel using a gradient eluent system, starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 50% ethyl acetate in hexanes) to elute the more polar product.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the product. The appearance of a new signal corresponding to the carbinol proton (CH-OH) and the disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum are indicative of a successful reduction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch and the appearance of a broad hydroxyl (O-H) stretch are key indicators of the reaction's success.

Visualizing the Workflow

G cluster_prep Reaction Preparation cluster_reaction Reduction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 stir Stir at 0 °C add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with sat. aq. NH₄Cl monitor->quench Reaction Complete evap_meoh Evaporate Methanol quench->evap_meoh extract Extract with DCM evap_meoh->extract dry Dry over Na₂SO₄ extract->dry evap_dcm Evaporate DCM dry->evap_dcm purify Purify by Column Chromatography evap_dcm->purify characterize Characterize by NMR, MS, IR purify->characterize

Caption: Experimental workflow for the reduction of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one.

Alternative Reduction Methods

While sodium borohydride is a reliable and cost-effective reagent for this transformation, other methods can also be employed, each with its own advantages and disadvantages.

MethodReducing Agent(s)Typical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/CMethanol or Ethanol, RT, H₂ balloonHigh yields, clean reactionRequires specialized hydrogenation equipment, potential for over-reduction
Luche Reduction NaBH₄, CeCl₃·7H₂OMethanol, 0 °C to RTHighly selective for 1,2-reduction of α,β-unsaturated ketonesRequires a stoichiometric amount of cerium chloride
Meerwein-Ponndorf-Verley (MPV) Reduction Al(Oi-Pr)₃, IsopropanolRefluxing isopropanolHighly selective for ketones, reversibleRequires high temperatures, often slow

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete reaction Insufficient reducing agent, low reaction temperature, or short reaction time.Increase the equivalents of NaBH₄, allow the reaction to warm to room temperature after the initial addition at 0 °C, or extend the reaction time.
Low yield Product loss during work-up and extraction, or incomplete reaction.Ensure thorough extraction with multiple portions of the organic solvent. Confirm reaction completion by TLC before quenching.
Presence of side products Over-reduction or other side reactions.Maintain a low reaction temperature during the addition of NaBH₄. Ensure the starting material is pure.

Conclusion

This application note provides a comprehensive and reliable protocol for the selective reduction of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one. By understanding the underlying chemical principles and following the detailed experimental procedure, researchers can confidently perform this key synthetic transformation. The inclusion of alternative methods and troubleshooting guidance further equips scientists with the necessary knowledge to adapt and optimize the reaction for their specific needs in the development of novel therapeutics and other advanced materials.

References

  • Reddy, K. S., et al. (2012). Facile Synthesis of Carvedilol from Corresponding N-sulfonamides. Journal of Chemical and Pharmaceutical Research, 4(1), 27-30. Retrieved from [Link]

  • Sridharan, M., et al. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o763–o764. Retrieved from [Link]

  • Kumar, B. A., et al. (2011). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 3(6), 469-476. Retrieved from [Link]

  • Madhusudhan, G., et al. (2010). A facile approach for the synthesis of Carvedilol without formation of bis impurity. Organic Chemistry: An Indian Journal, 6(1). Retrieved from [Link]

  • JETIR. (2020). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. Journal of Emerging Technologies and Innovative Research, 7(3). Retrieved from [Link]

  • Connect Journals. (2011). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Reissig, H.-U. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Sridharan, M., et al. (2008). 6-Meth-oxy-2,3,4,9-tetra-hydro-1H-carbazol-1-one. PubMed. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • Moody, C. J., & Miah, S. (2009). 1,2,3,9-Tetrahydro-4H-carbazol-4-one and 8,9-Dihydropyrido[1,2-a]indol-6(7H)-one from 1H-Indole-2-butanoic Acid. Journal of Heterocyclic Chemistry, 46(5), 1039-1042. Retrieved from [Link]

  • Kumar, A., et al. (2019). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Journal of Applied Pharmaceutical Science, 9(08), 001-011. Retrieved from [Link]

  • Park, Y., et al. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Bulletin of the Korean Chemical Society, 29(1), 82-86. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: The Strategic Use of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one as a Versatile Synthon for Complex Heterocycles

Introduction: The Value Proposition of the Tetrahydrocarbazole Scaffold Carbazole heterocycles are privileged structures in medicinal chemistry and materials science, forming the core of numerous biologically active alka...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of the Tetrahydrocarbazole Scaffold

Carbazole heterocycles are privileged structures in medicinal chemistry and materials science, forming the core of numerous biologically active alkaloids and pharmaceutical agents.[1] Their rigid, planar structure and rich electron density make them ideal pharmacophores for interacting with various biological targets.[1] Within this esteemed class of compounds, 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one and its isomers stand out as exceptionally valuable building blocks.

This technical guide provides an in-depth exploration of 6-methoxy-substituted tetrahydrocarbazolones, focusing on their synthesis and strategic application in the construction of complex molecular architectures. The inherent functionality of this scaffold—a reactive ketone, an electron-rich aromatic ring activated by a methoxy group, and a modifiable indole nitrogen—offers multiple handles for diversification, making it a cornerstone intermediate in multi-step syntheses. We will dissect the causality behind proven experimental protocols, offering researchers the insights needed to leverage this synthon effectively in their drug discovery and development programs.

Physicochemical and Structural Characteristics

The utility of this building block is rooted in its distinct chemical properties. The tetrahydrocarbazole unit is non-planar, with the cyclohexene ring typically adopting an envelope or boat conformation.[2][3] The dihedral angle between the benzene and pyrrole rings is minimal, but the overall structure is not flat.[2][3] These structural nuances can be critical for receptor binding and molecular recognition.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂[1][4]
Molecular Weight 215.25 g/mol [4]
Appearance Crystalline Solid[5]
General Class Heterocyclic Compound, Ketone[4]
Core Structure Tetrahydrocarbazole

Synthesis of the Building Block: The Fischer Indole Synthesis

The most reliable and widely adopted method for constructing the tetrahydrocarbazolone core is the Fischer indole synthesis.[4][6] This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with a cyclic ketone, followed by a[7][7]-sigmatropic rearrangement to form the indole ring system.[4][6]

Mechanism and Rationale

The synthesis proceeds through several key steps, each facilitated by the acidic medium:

  • Hydrazone Formation: An acid-catalyzed condensation between 4-methoxyphenylhydrazine and a 1,3-cyclohexanedione derivative forms the corresponding phenylhydrazone.[6]

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine form.[6]

  • [7][7]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated enamine undergoes a concerted rearrangement, breaking the N-N bond and forming a new C-C bond.[4]

  • Aromatization & Cyclization: The intermediate rearomatizes, and subsequent intramolecular attack by the amine on a carbonyl or imine intermediate, followed by elimination of ammonia, yields the stable indole ring.[6]

The choice of acid is critical; glacial acetic acid often serves as both the catalyst and solvent, providing the necessary protonation without being overly harsh, which could lead to degradation.[8]

Fischer_Indole_Synthesis cluster_reactants A 4-Methoxyphenylhydrazine + 1,3-Cyclohexanedione C Hydrazone Formation A->C Condensation B Acid Catalyst (e.g., Acetic Acid) B->C Condensation D [3,3]-Sigmatropic Rearrangement C->D Tautomerization & Rearrangement E Cyclization & Aromatization D->E Intermediate Processing F 6-Methoxy-tetrahydro- carbazol-4-one E->F Elimination of NH3

Caption: Workflow for the Fischer Indole Synthesis of the carbazolone core.

Protocol: Synthesis of 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one

This protocol details the synthesis of the 4-oxo isomer, which serves as a representative and highly useful analog of the title compound.

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride (10 g)

  • 1,3-Cyclohexanedione (8 g)

  • Ethanol (350 ml)

  • Deionized Water (70 ml for reaction, 3 L for work-up)

Procedure:

  • To a solution of 4-methoxyphenylhydrazine hydrochloride in a mixture of ethanol and water, add 1,3-cyclohexanedione.[7]

  • Stir the resulting solution at room temperature for 3 hours to facilitate the initial hydrazone formation.[7]

  • Heat the reaction mixture to reflux and maintain for 14 hours.[7] The elevated temperature is crucial for driving the[7][7]-sigmatropic rearrangement and subsequent cyclization. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to ambient temperature.[7]

  • Pour the reaction mixture into a large volume of cold water (approx. 3 L) with vigorous stirring to precipitate the crude product.[7]

  • Collect the resulting solid by filtration and dry it in vacuo to yield the title compound.[7] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Troubleshooting:

  • Low Yield: Ensure the purity of starting materials. The acid catalyst concentration is critical; insufficient acid can lead to an incomplete reaction.[8]

  • Impurity Formation: The tetrahydrocarbazole ring can be susceptible to oxidation.[8] Performing the reaction under an inert atmosphere (e.g., nitrogen) can minimize the formation of the fully aromatized carbazole byproduct.[8]

Applications in the Synthesis of Complex Heterocycles

The strategic value of 6-methoxy-tetrahydrocarbazolone lies in its predictable reactivity, providing multiple avenues for elaboration into more complex structures.

Elaboration via the Ketone Moiety

The ketone is the primary reactive handle for building complexity. A key transformation is the introduction of an α-methylene group via a Mannich-type reaction.[9] This creates a highly reactive α,β-unsaturated ketone system, which is an excellent Michael acceptor for the conjugate addition of various nucleophiles.

This two-step sequence is famously employed in the synthesis of the antiemetic drug Ondansetron, where 2-methylimidazole is added to the exocyclic methylene group of a related carbazolone intermediate.[9]

Reaction_Pathway Start 6-Methoxy-tetrahydro- carbazol-2-one Intermediate α-Methylene-carbazolone (α,β-Unsaturated Ketone) Start->Intermediate Step 1 Reagents: Mannich Mannich Mannich Reaction (e.g., Formaldehyde, Secondary Amine) Product Complex Heterocycle (e.g., Ondansetron analog) Intermediate->Product Step 2 Reagents: Michael Michael Michael Addition (Nucleophile, e.g., Imidazole)

Caption: Key reaction sequence for elaborating the carbazolone core.

Protocol: α-Methylenation of the Carbazolone Core

This generalized protocol is based on Mannich-related reactions used in the synthesis of complex pharmaceutical intermediates.[9]

Materials:

  • 6-Methoxy-tetrahydrocarbazolone derivative (1 equivalent)

  • A source of formaldehyde (e.g., paraformaldehyde)

  • A secondary amine hydrochloride (e.g., dimethylamine HCl, morpholine HCl)

  • Solvent (e.g., glacial acetic acid, toluene)

Procedure:

  • In a reaction vessel, suspend the carbazolone starting material in the chosen solvent.

  • Add the formaldehyde source and the secondary amine hydrochloride.

  • Heat the mixture to reflux for 2-8 hours. The reaction progress should be monitored by TLC.[9] The acidic conditions generated from the amine hydrochloride salt are typically sufficient to catalyze the reaction.

  • Upon completion, cool the mixture and perform a standard aqueous work-up. The product, an α-methylene carbazolone, is often purified by column chromatography or recrystallization.

Causality: The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate in situ. The enol or enolate of the carbazolone ketone attacks this electrophilic species, leading to the introduction of the aminomethyl group. Subsequent elimination (often during work-up or upon heating) generates the desired exocyclic double bond.

Protocol: Conjugate (Michael) Addition

This protocol describes the subsequent step: the addition of a nucleophile to the activated α-methylene carbazolone.

Materials:

  • α-Methylene-carbazolone (1 equivalent)

  • Nucleophile (e.g., 2-methylimidazole, 1.1-1.5 equivalents)

  • Solvent (e.g., Toluene, DMF)

Procedure:

  • Dissolve the α-methylene-carbazolone in the solvent in a suitable reaction flask.

  • Add the nucleophile to the solution.

  • Heat the mixture, often to the reflux temperature of the solvent (e.g., ~110°C for toluene), to accelerate the reaction.[9]

  • Monitor the reaction for 1-5 hours by TLC until the starting material is consumed.[9]

  • After completion, cool the reaction, and isolate the product. This may involve direct crystallization from the cooled mixture or removal of the solvent followed by purification via column chromatography.

Conclusion

6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one and its isomers are not merely synthetic intermediates; they are strategic building blocks that provide a robust and versatile platform for the rapid assembly of complex heterocyclic systems. A thorough understanding of their synthesis via the Fischer indole reaction and the predictable reactivity of the embedded ketone functionality empowers chemists to design and execute efficient synthetic routes toward novel carbazole alkaloids, drug candidates, and other high-value molecules.[10] The protocols and insights provided herein serve as a validated foundation for researchers aiming to exploit the full potential of this powerful synthon.

References

  • PubMed. (n.d.). 6-Meth-oxy-2,3,4,9-tetra-hydro-1H-carbazol-1-one. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,2,3,9-Tetrahydro-6-methoxy-4H-carbazol-4-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom.
  • ResearchGate. (2009). ChemInform Abstract: 1,2,3,9-Tetrahydro-4H-carbazol-4-one and 8,9-Dihydropyrido[1,2-a]indol-6(7H)-one from 1H-Indole-2-butanoic Acid. Retrieved from [Link]

  • Sci-Hub. (n.d.). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

  • ACG Publications. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. Retrieved from [Link]

  • YouTube. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

Welcome to the technical support guide for the synthesis of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, actionable insights to help you overcome common challenges and significantly improve the yield and purity of your target compound. This carbazolone derivative is a valuable building block in medicinal chemistry, and its efficient synthesis is crucial for advancing drug discovery programs.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most common and reliable method for synthesizing 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one is the Borsche–Drechsel cyclization, a specific application of the broader Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed condensation and cyclization of 4-methoxyphenylhydrazine with a suitable C6-dione synthon, typically 1,3-cyclohexanedione.

The mechanism proceeds through several key stages:

  • Hydrazone Formation: The reaction initiates with the condensation of 4-methoxyphenylhydrazine and 1,3-cyclohexanedione to form the corresponding phenylhydrazone intermediate.

  • Tautomerization: The hydrazone tautomerizes to its more reactive ene-hydrazine form. This step is crucial for the subsequent rearrangement.

  • [1][1]-Sigmatropic Rearrangement: Under acidic conditions and heat, the ene-hydrazine undergoes a concerted[1][1]-sigmatropic rearrangement. This is the key carbon-carbon bond-forming step and is often the rate-determining step of the entire sequence.[3]

  • Rearomatization & Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization with the elimination of an ammonia molecule to form the stable tricyclic carbazolone ring system.[1][4]

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2 & 3: Tautomerization & Rearrangement cluster_2 Step 4: Cyclization & Aromatization A 4-Methoxyphenylhydrazine + 1,3-Cyclohexanedione B Phenylhydrazone Intermediate A->B Condensation (-H₂O) C Ene-hydrazine Tautomer B->C Acid (H⁺) Tautomerization D [3,3]-Sigmatropic Rearrangement Product C->D Heat (Δ) Rearrangement E Cyclized Intermediate D->E Intramolecular Attack F 6-Methoxy-carbazol-2-one (Final Product) E->F Elimination (-NH₃)

Caption: Key mechanistic steps of the Borsche–Drechsel cyclization.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low (< 50%). What are the primary factors to investigate?

A1: Low yield is a frequent issue stemming from several potential sources. A systematic approach is key to identifying the root cause.

  • Purity of Starting Materials: The purity of 4-methoxyphenylhydrazine is critical. Over time, it can oxidize and discolor, leading to impurities that inhibit the reaction. If your hydrazine is discolored (yellow or brown), consider purifying it by recrystallization or using a fresh bottle.

  • Acid Catalyst Choice and Concentration: The choice of acid is paramount.[5]

    • Brønsted Acids: Glacial acetic acid is common but may not be strong enough for complete conversion.[6] Polyphosphoric acid (PPA) is often more effective but can lead to charring if not used carefully. A mixture of acetic acid and a stronger mineral acid like HCl can also be effective.[7]

    • Lewis Acids: Lewis acids such as ZnCl₂, FeCl₃, or BF₃·OEt₂ can also catalyze the reaction, sometimes under milder conditions.[5]

    • Solid Acids: Heterogeneous catalysts like Amberlite® IR 120 H resin can simplify workup and have shown success in related syntheses.[8]

  • Temperature and Reaction Time: The[1][1]-sigmatropic rearrangement requires significant thermal energy.[6] Ensure your reaction is reaching the target reflux temperature. However, excessive heat or prolonged reaction times can lead to degradation and tar formation. Monitor the reaction by TLC to determine the optimal endpoint.

  • Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if your reagents are of borderline purity.

Q2: I'm observing a significant amount of dark, tarry byproduct. What causes this and how can I prevent it?

A2: Tar formation is typically a result of acid-catalyzed polymerization or degradation of starting materials or intermediates at high temperatures.

  • Cause: The combination of strong acid and high heat can lead to undesired side reactions.[6] The electron-donating methoxy group on the phenylhydrazine can sometimes promote N-N bond cleavage, leading to aniline byproducts that can polymerize.[6]

  • Solutions:

    • Lower the Temperature: If possible, try a lower reaction temperature with a more active catalyst system (e.g., switching from acetic acid to PPA or a Lewis acid may allow for lower temperatures).

    • Reduce Reaction Time: Monitor the reaction closely by TLC. As soon as the starting material is consumed, proceed with the workup. Over-refluxing is a common cause of tarring.

    • Controlled Addition: Instead of adding all reagents at once, try adding the cyclohexanedione portion-wise to the hot acidic solution of the hydrazine. This can maintain a lower instantaneous concentration of the reactants and minimize side reactions.

Q3: My crude product is an oily substance that won't solidify. How should I proceed with purification?

A3: Oily products are common when impurities are present that depress the melting point of the solid product.

  • Induce Crystallization:

    • Ice Bath: Pour the reaction mixture into a beaker of ice-cold water with vigorous stirring. The sudden drop in temperature can often induce precipitation.[6]

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.

  • Solvent Extraction: If solidification fails, perform a standard workup. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize excess acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6] The resulting crude material, even if oily, is now ready for column chromatography.

  • Purification: Flash column chromatography on silica gel is the most effective method for purifying the product. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity will typically separate the desired product from both non-polar impurities and more polar baseline materials.

Q4: TLC and NMR analysis show multiple spots/peaks, suggesting incomplete cyclization or isomeric byproducts. What is happening?

A4: This indicates either an incomplete reaction or the formation of side products.

  • Incomplete Cyclization: If you recover the starting phenylhydrazone, it points to insufficient reaction conditions (temperature too low, acid not strong enough, or reaction time too short).[6] Consider increasing the temperature or switching to a stronger acid catalyst.

  • Isomeric Byproducts: While 1,3-cyclohexanedione is symmetric and avoids issues of regioselectivity common with other ketones, other side reactions can occur.[6] One possibility is a competing cyclization pathway or dimerization.

  • N-N Bond Cleavage: A major side reaction in Fischer indole syntheses is the cleavage of the nitrogen-nitrogen bond, especially with electron-rich hydrazines like 4-methoxyphenylhydrazine.[6] This leads to the formation of 4-methoxyaniline and other degradation products. Using a milder, more controlled acid catalyst can sometimes suppress this pathway.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst for this cyclization? A: There is no single "best" catalyst as the optimal choice depends on the scale, available equipment, and desired purity. For lab-scale synthesis, a mixture of glacial acetic acid and concentrated HCl provides a good balance of reactivity and ease of handling.[7] For reactions that are sluggish, polyphosphoric acid (PPA) is highly effective but requires a more careful workup.

Q: How do I effectively purify the final product? A: The most robust purification strategy is a two-step process:

  • Flash Column Chromatography: Use silica gel with an ethyl acetate/hexane eluent system. This will remove most impurities.

  • Recrystallization: After chromatography, recrystallize the combined, pure fractions from a suitable solvent like ethanol to obtain a highly crystalline, pure solid.[7][9]

Q: Are there alternative, higher-yielding synthetic routes I should consider? A: While the Fischer indole synthesis is the workhorse, modern methods exist. Palladium-catalyzed annulation reactions, for instance, can build the carbazole core, sometimes with better functional group tolerance, though they often require more expensive catalysts and ligands.[9] For this specific molecule, optimizing the established Fischer indole route is typically the most cost-effective and scalable approach.

Section 4: Optimized Experimental Protocols

Protocol 1: Standard Synthesis via Acetic Acid/HCl Catalysis

This protocol is a reliable starting point for lab-scale synthesis.

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methoxyphenylhydrazine hydrochloride (1.0 eq).

  • Solvent/Catalyst Addition: Add glacial acetic acid (20 volumes, e.g., 100 mL for 5g of starting material) and concentrated hydrochloric acid (5 volumes, e.g., 25 mL).

  • Reagent Addition: Add 1,3-cyclohexanedione (1.05 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (typically around 110-120°C) using an oil bath. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water while stirring vigorously.

  • Isolation: A solid precipitate should form. Collect the crude solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Drying & Purification: Dry the crude solid in a vacuum oven. Purify further by flash chromatography on silica gel followed by recrystallization from ethanol.

Protocol 2: Catalyst Screening for Yield Optimization

Use this workflow to identify the optimal acid catalyst for your specific setup.

  • Setup: Prepare four identical small-scale reactions (e.g., using 1 mmol of 4-methoxyphenylhydrazine hydrochloride) in parallel.

  • Catalyst Variation:

    • Reaction A: Glacial Acetic Acid (2 mL)

    • Reaction B: Glacial Acetic Acid (2 mL) + Conc. HCl (0.5 mL)

    • Reaction C: Polyphosphoric Acid (PPA) (3 g)

    • Reaction D: ZnCl₂ (1.5 eq) in Toluene (2 mL)

  • Procedure: Add 1,3-cyclohexanedione (1.05 eq) to each reaction. Heat all reactions to 110°C for 3 hours.

  • Analysis: After cooling, perform an identical workup on each reaction. Carefully weigh the crude product and analyze the purity of each by TLC or LC-MS to determine which condition gives the best combination of yield and purity.

Section 5: Data & Workflow Visualization

Table 1: Representative Catalyst Performance
Catalyst SystemSolventTemperature (°C)Typical Time (h)Reported Yield Range (%)Reference
Acetic Acid / HClAcetic AcidReflux2 - 465 - 75%[7]
Polyphosphoric Acid (PPA)None100 - 1201 - 270 - 85%[6]
Amberlite® IR 120 HMethanol/AcOH70 - 900.5 - 170 - 90% (flow)[8]
Zinc Chloride (ZnCl₂)TolueneReflux3 - 560 - 80%[5]

Yields are highly dependent on substrate purity, scale, and workup procedure.

Troubleshooting Decision Tree

Troubleshooting_Workflow start Low Yield or High Impurity q1 Is the crude product a dark tar? start->q1 a1_yes Reduce Temperature Shorter Reaction Time Consider Milder Catalyst q1->a1_yes Yes q2 Is starting material (hydrazone) present in TLC? q1->q2 No a1_no Proceed to Purity Check a2_yes Increase Acid Strength Increase Temperature Increase Reaction Time q2->a2_yes Yes q3 Is 4-methoxyphenylhydrazine pure and colorless? q2->q3 No a2_no Check for Side Products a3_no Purify or Replace Starting Material q3->a3_no No a3_yes Purify via Chromatography & Recrystallization q3->a3_yes Yes

Sources

Optimization

common side products in the synthesis of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

Prepared by: Senior Application Scientist, Gemini Division This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one. As...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one. As a key intermediate in medicinal chemistry, achieving high purity and yield is paramount. This document provides in-depth troubleshooting for common side product formation, drawing from established synthetic methodologies and field-proven insights to address challenges encountered during your experiments.

Overview of the Primary Synthetic Route: The Fischer Indole Synthesis

The most prevalent and industrially significant method for constructing the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed condensation of 4-methoxyphenylhydrazine with a suitable cyclohexanone precursor, followed by a[3][3]-sigmatropic rearrangement to form the indole ring system.[2] For the target 2-oxo derivative, the logical starting material is 1,3-cyclohexanedione.[4][5]

While robust, this pathway is sensitive to reaction conditions and the quality of starting materials, often leading to a challenging mixture of products. Understanding the mechanistic origin of these impurities is the first step toward rational troubleshooting and optimization.

Fischer_Indole_Synthesis General Mechanism of Fischer Indole Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products 4-MeO-Hydrazine 4-Methoxyphenylhydrazine Hydrazone Hydrazone Intermediate 4-MeO-Hydrazine->Hydrazone + H⁺, -H₂O Dione 1,3-Cyclohexanedione Dione->Hydrazone Ene-hydrazine Ene-hydrazine Tautomer Hydrazone->Ene-hydrazine Tautomerization Diimine Di-imine Intermediate Ene-hydrazine->Diimine [3,3]-Sigmatropic Rearrangement Product 6-Methoxy-3,4-dihydro-1H- carbazol-2(9H)-one Diimine->Product Cyclization & Aromatization Ammonia NH₃ Elimination Diimine->Ammonia Isomer_Formation Competing Isomeric Pathways cluster_pathways Condensation Pathways Start 4-Methoxyphenylhydrazine + 1,3-Cyclohexanedione Hydrazone_A Hydrazone A Start->Hydrazone_A Attack at C1 Hydrazone_B Hydrazone B Start->Hydrazone_B Attack at C3 Desired_Product Target: 2-Oxo Isomer Hydrazone_A->Desired_Product Cyclization Side_Product Byproduct: 4-Oxo Isomer Hydrazone_B->Side_Product Cyclization Troubleshooting_Flowchart Optimization & Troubleshooting Workflow Start Initial Reaction Attempt Check_TLC Analyze Crude TLC/LCMS Start->Check_TLC Low_Yield Low Conversion/ Stalled Reaction Check_TLC->Low_Yield >20% Starting Mat. Isomers Mixture of Isomers Check_TLC->Isomers Multiple Product Spots (Same Mass) Other_Impurity Unknown Impurities Check_TLC->Other_Impurity Other Spots Success Purify Product Check_TLC->Success Clean Reaction Action_Reagent 1. Check Hydrazine Quality 2. Use Hydrochloride Salt Low_Yield->Action_Reagent Action_Selectivity 1. Screen Lewis Acids (ZnCl₂) 2. Lower Temperature Isomers->Action_Selectivity Action_Milder Use Milder Conditions (p-TsOH, shorter time) Other_Impurity->Action_Milder Action_Conditions Increase Temp / Use Stronger Acid (PPA) Action_Reagent->Action_Conditions Action_Conditions->Check_TLC Action_Selectivity->Check_TLC Action_Milder->Check_TLC

Sources

Troubleshooting

Technical Support Center: Purification of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

Welcome to the technical support guide for the purification of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one. This document provides in-depth troubleshooting advice and detailed protocols designed for chemistry professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one. This document provides in-depth troubleshooting advice and detailed protocols designed for chemistry professionals. Our goal is to move beyond simple instructions and explain the reasoning behind each step, empowering you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general polarity of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, and where should I start with TLC?

A1: 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one is a moderately polar compound due to the presence of the ketone and the N-H group within the carbazole structure. A good starting point for Thin Layer Chromatography (TLC) analysis is a solvent system of ethyl acetate and a non-polar solvent like hexane or petroleum ether. A ratio of 30-50% ethyl acetate in hexane is often a suitable starting point. For carbazole derivatives, aiming for an Rf value of 0.2-0.3 is recommended to achieve good separation on a column.[1]

Q2: My compound is showing significant tailing or streaking on the TLC plate. What is the cause and how can I fix it?

A2: Tailing is a classic sign of strong interaction between your compound and the stationary phase. The N-H group in the carbazole ring can be slightly acidic, but more importantly, it can act as a hydrogen bond donor, interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[2] This causes uneven elution. The most effective solution is to add a small amount of a competitive base, like triethylamine (TEA), to your mobile phase (0.1-1%). The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.[2]

Q3: Can I use a different stationary phase if tailing persists?

A3: Yes. If adding triethylamine doesn't resolve the issue, consider using a less acidic stationary phase. Alumina is a common alternative for the purification of basic or sensitive compounds.[2] Alternatively, for particularly stubborn separations, reverse-phase chromatography could be an option, though this would require re-optimization of your solvent system (e.g., with methanol/water or acetonitrile/water).

Troubleshooting Guide: Column Chromatography Issues

This section addresses specific problems you may encounter during the column chromatography of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one.

Issue 1: Poor separation between my product and an impurity.

  • The Problem: Your TLC shows two spots that are very close together, and during column chromatography, your fractions are all mixed.

  • The Cause & Solution: This indicates that the selectivity of your solvent system is insufficient.

    • Re-optimize TLC: Test a wider range of solvent systems. Try switching one of the components (e.g., substitute ethyl acetate with dichloromethane or acetone). The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity.

    • Employ Gradient Elution: If a single solvent system (isocratic elution) doesn't work, a gradient is your best tool. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the percentage of the more polar solvent. A shallow gradient (a slow, gradual increase in polarity) is often very effective at separating compounds with similar Rf values.[1][3]

    • Check Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

Issue 2: The product is not eluting from the column.

  • The Problem: You have run many column volumes of your eluent, but TLC analysis of the fractions shows no sign of your product.

  • The Cause & Solution:

    • Insufficient Polarity: Your eluent is likely not polar enough to move the compound. If your TLC was run in 50% ethyl acetate/hexane, and your column is running with the same, it should elute. However, column chromatography can sometimes require slightly more polar conditions than TLC. Try gradually increasing the eluent polarity.

    • Compound Instability: It's possible your compound is degrading on the acidic silica gel.[4] To test for this, dissolve a small amount of your crude material, spot it on a TLC plate, and then add a small amount of silica gel to the solution. Let it stir for an hour, then run a TLC of the solution against the original spot. If the product spot has diminished or new spots have appeared, decomposition is likely. In this case, switching to a neutral stationary phase like alumina is recommended.[2]

    • Precipitation at the Top: If you loaded your sample in a solvent in which it is only sparingly soluble, it may have precipitated at the top of the column when it came into contact with the less polar mobile phase. This will prevent it from eluting properly. Ensure your sample is fully dissolved in the minimum amount of loading solvent.[2]

Issue 3: Low overall yield after purification.

  • The Problem: You started with a significant amount of crude product, but the final isolated mass is disappointingly low.

  • The Cause & Solution:

    • Irreversible Adsorption/Decomposition: As mentioned in Issue 2, your compound might be sticking to or decomposing on the silica. Using a deactivated silica gel (by pre-treating the column with an eluent containing 1% triethylamine) can mitigate this.[3]

    • Co-elution: You may have discarded fractions that contained a mixture of your product and an impurity, leading to yield loss. Better optimization of the solvent system to achieve baseline separation is the key.

    • Product is Too Dilute: If your compound came off over a large number of fractions, it might be difficult to detect by TLC in any single fraction.[4] Try combining and concentrating a range of fractions where you expect your product to be and re-analyzing by TLC.

Data & Protocols

Table 1: Recommended Solvent Systems

This table provides starting points for developing your separation method. Optimization is always required based on the specific impurity profile of your crude material.

Stationary Phase Eluent System (v/v) Application Notes Typical Rf Target
Silica GelPetroleum Ether / Ethyl Acetate (95:5 to 70:30)Good starting point for many carbazole derivatives. Adjust ratio to achieve target Rf.[5]0.2 - 0.3
Silica GelDichloromethane / Methanol (98:2 to 95:5)Useful for more polar impurities. The methanol significantly increases polarity.[2]0.2 - 0.3
Silica GelHexane / Ethyl Acetate (4:1)A common system for compounds of moderate polarity.[6]0.2 - 0.3
AluminaHexane / Ethyl AcetateUse if compound stability on silica is an issue. Polarity may need adjustment compared to silica.0.2 - 0.3
Diagram: Column Chromatography Workflow & Troubleshooting

This diagram outlines the logical steps from initial analysis to successful purification, including key troubleshooting decision points.

G cluster_prep Preparation cluster_column Column Execution cluster_analysis Analysis & Troubleshooting cluster_solutions Troubleshooting Paths TLC 1. Run TLC in various Hexane/EtOAc ratios Optimize 2. Optimize for Rf ≈ 0.2-0.3 Add 0.5% TEA if tailing occurs TLC->Optimize Pack 3. Pack column with silica gel slurry Optimize->Pack Load 4. Load sample (wet or dry method) Pack->Load Elute 5. Elute with optimized solvent system Load->Elute Collect 6. Collect fractions Elute->Collect Monitor 7. Monitor fractions by TLC Collect->Monitor Decision Separation successful? Monitor->Decision Combine Combine pure fractions & evaporate solvent Decision->Combine Yes Troubleshoot Troubleshoot Decision->Troubleshoot No PoorSep Poor Separation: Use shallower gradient Troubleshoot->PoorSep Mixed Fractions NoElution No Elution: Increase solvent polarity Troubleshoot->NoElution Product not found Decomp Decomposition: Switch to Alumina Troubleshoot->Decomp Low Yield

Caption: Workflow for purification and troubleshooting.

Experimental Protocol: Step-by-Step Column Chromatography

This protocol provides a general guideline. The column size and solvent volume should be scaled according to the amount of crude material.

  • Preparation of the Column:

    • Select a glass column of an appropriate size (a diameter that allows for at least 10-15 cm of silica height is typical for lab scale).

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent determined from your TLC analysis.

    • Pack the column by pouring the slurry and allowing the silica to settle, ensuring a uniform and level bed free of air bubbles. Drain the excess solvent until it is just level with the top of the silica bed.

  • Sample Loading (Choose one method):

    • Wet Loading: Dissolve the crude product in a minimal amount of a solvent like dichloromethane or the eluent itself.[7] Using a pipette, carefully apply the solution to the top of the silica bed without disturbing the surface. Allow the solvent to absorb into the silica.

    • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (2-3 times the mass of your product), and evaporate the solvent completely using a rotary evaporator to get a free-flowing powder.[7] Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin elution. If using a gradient, start with the least polar solvent mixture and gradually increase the polarity by adding more of the polar solvent to your reservoir.

    • Collect fractions in an organized array of test tubes. The size of the fractions will depend on the column size, but 10-20 mL per fraction is common for medium-sized columns.

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product and any impurities.

    • Once the pure fractions containing 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one have been identified, combine them in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

References

  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry.
  • Smolecule. 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one.
  • Benchchem.
  • Benchchem.
  • Sridharan, M., Rajendra Prasad, K. J., Gunaseelan, A. T., Thiruvalluvar, A., & Linden, A. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o763–o764. [Link]

  • National Center for Biotechnology Information. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. PubMed. [Link]

  • ChemistryViews. (2012).
  • Benchchem.
  • The Royal Society of Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting Failed Reactions of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

Welcome to the technical support center for the synthesis and troubleshooting of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one. This guide is designed for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and troubleshooting of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important carbazole intermediate. Carbazole derivatives are crucial scaffolds in medicinal chemistry, known for a wide range of biological activities.[1][2] The successful synthesis of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one is a key step in the development of novel therapeutics.

This document provides in-depth troubleshooting advice in a question-and-answer format to address common challenges encountered during its synthesis, which often relies on the Fischer indole synthesis or related methods.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Low or No Product Yield

Question 1: My reaction has resulted in a very low yield or no desired product. What are the primary reasons for this failure?

Answer: A low or nonexistent yield of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one in a Fischer indole-type synthesis can stem from several factors. The Fischer indole synthesis, while a classic and powerful method for constructing carbazole frameworks, is sensitive to reaction conditions and substrate electronics.[3][4][5]

Potential Causes & Solutions:

  • Incomplete Phenylhydrazone Formation: The initial condensation between 4-methoxyphenylhydrazine and the corresponding cyclohexanedione derivative to form the phenylhydrazone is a critical equilibrium-driven step.

    • Troubleshooting:

      • Ensure Purity of Starting Materials: Impurities in either the hydrazine or the dione can inhibit the reaction.[6] It is advisable to use freshly purified reagents.

      • In Situ Formation: Consider forming the phenylhydrazone in situ by reacting the 4-methoxyphenylhydrazine and the cyclohexanedione directly in the acidic reaction medium.[6] This can be particularly effective if the isolated phenylhydrazone is unstable.[6]

      • pH Control: The initial condensation is often favored under mildly acidic to neutral conditions before proceeding to the stronger acidic conditions required for cyclization.

  • N-N Bond Cleavage in Phenylhydrazone: The electron-donating methoxy group on the phenylhydrazine, while activating the aromatic ring for the desired cyclization, can also promote undesired N-N bond cleavage under harsh acidic conditions.[6] This leads to the formation of 4-methoxyaniline and other degradation byproducts instead of the carbazolone.

    • Troubleshooting:

      • Milder Acid Catalyst: If using a strong acid like polyphosphoric acid (PPA) or concentrated HCl, consider switching to a milder catalyst such as acetic acid or p-toluenesulfonic acid.[6][7]

      • Lower Reaction Temperature: High temperatures can favor the N-N cleavage pathway.[6] Running the reaction at the lowest effective temperature can help minimize this side reaction. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Stalled at the Phenylhydrazone Stage: The cyclization step, which involves a[4][4]-sigmatropic rearrangement, has a significant activation energy barrier.[5][6]

    • Troubleshooting:

      • Increase Acid Strength or Temperature (with caution): If milder conditions are not effective, a stronger acid or higher temperature may be necessary to drive the cyclization.[6] However, this must be balanced against the risk of N-N bond cleavage and other side reactions. A systematic optimization of the acid catalyst and temperature is recommended. Lewis acids like ZnCl₂ can also be effective catalysts.[5][8]

      • Choice of Solvent: The solvent can influence the reaction rate and selectivity. Glacial acetic acid is a common choice as it acts as both a solvent and a catalyst.[1][7] High-boiling point solvents like toluene can be used with a catalytic amount of a strong acid, allowing for azeotropic removal of water.

  • Degradation of the Product: The carbazolone product itself can be susceptible to degradation, rearrangement, or dimerization under harsh acidic conditions and high temperatures.[6]

    • Troubleshooting:

      • Reaction Monitoring: Closely monitor the reaction's progress. Once the product is formed, it should be isolated promptly to prevent degradation.

      • Milder Workup: Avoid prolonged exposure to strong acids during the workup procedure. Neutralize the reaction mixture as soon as possible after completion.

Workflow for Troubleshooting Low Yield

G start Low or No Product Yield check_purity Verify Purity of Starting Materials start->check_purity in_situ Consider In Situ Hydrazone Formation check_purity->in_situ stalled Reaction Stalled at Hydrazone? in_situ->stalled optimize_cyclization Optimize Cyclization Conditions (Stronger Acid/Higher Temp) stalled->optimize_cyclization Yes side_reactions Suspect Side Reactions? stalled->side_reactions No/Unsure yes_stalled Yes no_stalled No/Unsure monitor_reaction Monitor Reaction Closely & Isolate Promptly optimize_cyclization->monitor_reaction milder_conditions Use Milder Conditions (Milder Acid/Lower Temp) side_reactions->milder_conditions Yes side_reactions->monitor_reaction No yes_side Yes no_side No milder_conditions->monitor_reaction end Improved Yield monitor_reaction->end

Caption: Troubleshooting workflow for low product yield.

Section 2: Formation of Impurities and Side Products

Question 2: My reaction produces the desired product, but it is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?

Answer: The formation of impurities is a common issue in the Fischer indole synthesis. Understanding the potential side reactions is key to developing a strategy for their mitigation.

Common Side Reactions and Mitigation Strategies:

  • Aldol Condensation: The cyclohexanedione starting material can undergo self-condensation under acidic conditions, leading to aldol products as impurities.[4]

    • Mitigation:

      • Control Stoichiometry: Use a slight excess of the 4-methoxyphenylhydrazine to ensure the dione is consumed in the primary reaction pathway.

      • Temperature Control: Lowering the reaction temperature can disfavor the aldol condensation.

  • Formation of Regioisomers: If an unsymmetrical cyclohexanedione is used, the formation of two different regioisomeric carbazolones is possible.

    • Mitigation:

      • Choice of Acid Catalyst: The regioselectivity can be influenced by the acid catalyst. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamically more stable product.[6]

      • Starting Material Selection: The most straightforward solution is to use a symmetrical dione if the target molecule allows.

  • Over-oxidation/Dehydrogenation: In some cases, the tetrahydrocarbazole product can be oxidized to the fully aromatic carbazole, especially if air is not excluded from the reaction and at high temperatures.

    • Mitigation:

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

      • Temperature Control: Avoid excessive heating.

Table 1: Common Impurities and Diagnostic Peaks

ImpurityPotential Diagnostic Feature (¹H NMR or MS)Mitigation Strategy
4-MethoxyanilineCharacteristic aromatic signals, NH₂ protons, and a distinct molecular ion peak in MS.Use milder acid and lower temperature to prevent N-N bond cleavage.
Aldol Self-Condensation ProductComplex aliphatic signals and a higher molecular weight than the starting dione.Control stoichiometry and lower reaction temperature.
Aromatic CarbazoleAbsence of aliphatic CH₂ signals from the cyclohexanone ring in ¹H NMR.Run under an inert atmosphere; avoid excessive heat.
Section 3: Reaction Monitoring and Product Characterization

Question 3: How can I effectively monitor the progress of the reaction and characterize the final product?

Answer: Proper reaction monitoring and characterization are essential for a successful synthesis and for troubleshooting failed reactions.

Reaction Monitoring:

  • Thin Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the consumption of starting materials and the formation of the product. A suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) should be developed to achieve good separation of the starting materials, intermediate hydrazone, and the final product.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures, LC-MS provides more detailed information, allowing for the identification of the molecular weights of the components, which can help in diagnosing side reactions.

Product Characterization:

The identity and purity of the final 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one should be confirmed by a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons (typically in the range of 6.5-7.5 ppm), the NH proton of the indole ring (often a broad singlet above 8.0 ppm), the methoxy group protons (a singlet around 3.8 ppm), and the aliphatic protons of the cyclohexanone ring.

    • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon (around 200 ppm), the aromatic carbons, the methoxy carbon, and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: Key vibrational bands to look for include the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the ketone (around 1700-1720 cm⁻¹), and C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₃NO₂ = 215.25 g/mol ).[3] The fragmentation pattern can provide further structural confirmation.

Fischer Indole Synthesis Mechanism

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Cyclization & Aromatization 4-Methoxyphenylhydrazine 4-Methoxyphenylhydrazine Phenylhydrazone Phenylhydrazone 4-Methoxyphenylhydrazine->Phenylhydrazone Cyclohexanedione Cyclohexanedione Cyclohexanedione->Phenylhydrazone Ene-hydrazine Ene-hydrazine Phenylhydrazone->Ene-hydrazine H⁺ Di-imine Intermediate Di-imine Intermediate Ene-hydrazine->Di-imine Intermediate Cyclized Intermediate Cyclized Intermediate Di-imine Intermediate->Cyclized Intermediate Final Product 6-Methoxy-3,4-dihydro-1H- carbazol-2(9H)-one Cyclized Intermediate->Final Product -NH₃

Caption: Key steps in the Fischer indole synthesis of the target carbazolone.

Section 4: Alternative Synthetic Strategies

Question 4: The Fischer indole synthesis is consistently failing for my specific application. Are there alternative methods to synthesize the 6-methoxylated carbazolone core?

Answer: While the Fischer indole synthesis is a workhorse, other methods have been developed for carbazole synthesis that may be more suitable for certain substrates or offer milder reaction conditions.

  • Palladium-Catalyzed C-H Arylation: Modern methods involving palladium-catalyzed intramolecular C-H arylation of N-aryl-anilines provide a direct and atom-economical route to the carbazole skeleton.[9] This approach can offer broader functional group tolerance.

  • Buchwald-Hartwig Amination: Intramolecular Buchwald-Hartwig amination can be used to form the carbazole core through a palladium-catalyzed C-N bond formation.[4]

  • Japp-Klingemann Reaction: This reaction can be used to synthesize the necessary phenylhydrazone intermediate from a β-keto-ester and an aryl diazonium salt, which can then be cyclized to the carbazole.[10][11] This offers an alternative entry point to the key intermediate.

It is recommended to consult the literature for specific protocols and to assess the feasibility of these alternative routes based on the availability of starting materials and the specific requirements of your research.

References

  • Sridharan, M., Rajendra Prasad, K. J., Gunaseelan, A. T., Thiruvalluvar, A., & Linden, A. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o763–o764. Retrieved from [Link]

  • SciSpace. (n.d.). The Fischer Indole Synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1,2,3,9-Tetrahydro-6-methoxy-4H-carbazol-4-one. Retrieved from [Link]

  • Jhanwar, A., et al. (n.d.). APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES. Tsi Journals. Retrieved from [Link]

  • ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). Diverse synthetic routes for carbazoles. Retrieved from [Link]

  • Sharma, V., et al. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 21(7), 919. Retrieved from [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

  • National Institutes of Health. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. Retrieved from [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? The Journal of organic chemistry, 76(11), 4428-4436. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

Welcome to the technical support center for 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one (CAS No. 17997-76-5).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one (CAS No. 17997-76-5). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate, notably in the synthesis of Carvedilol and its analogues[1][2]. Due to its specific structural motifs, this compound can be susceptible to oxidative degradation during storage, compromising sample integrity and downstream experimental outcomes. This document provides in-depth, experience-based answers and protocols to ensure the long-term stability of your material.

Section 1: Understanding the Chemical Instability

This section addresses the fundamental question of why this specific molecule is prone to degradation. Understanding the underlying chemical principles is the first step toward effective prevention.

Q1: Why is my sample of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one degrading or changing color during storage?

A1: The degradation, often observed as a color change from off-white/light tan to yellow or brown, is primarily due to oxidation. The molecular structure of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one contains several features that make it susceptible to attack by atmospheric oxygen, a reaction that can be accelerated by light, heat, or trace metal impurities.

The key points of vulnerability are:

  • The Tetrahydrocarbazole Core: The partially hydrogenated carbazole ring system is less stable than a fully aromatic carbazole. It is prone to dehydrogenation (oxidation) to form the more stable, fully aromatic carbazole species. This process fundamentally alters the molecule's structure and properties.

  • Enolizable Ketone: The ketone at the 2-position is adjacent to a methylene group (CH₂), making it enolizable. The resulting enol intermediate has a carbon-carbon double bond that is highly susceptible to oxidative cleavage or other reactions.

  • Electron-Rich Aromatic Ring: The methoxy-substituted benzene ring is electron-rich, making it a potential site for oxidative reactions, although this is generally less favorable than aromatization of the tetrahydrocarbazole core. Carbazole derivatives are known to be incompatible with strong oxidizing agents[3][4].

The following diagram illustrates the primary hypothesized degradation pathway leading to the highly conjugated (and thus colored) aromatic carbazole species.

OxidationPathway Parent 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one (Stable, Less Conjugated) Oxidized 6-Methoxy-1H-carbazol-2(9H)-ol (Oxidized, Aromatic, Colored) Parent->Oxidized Dehydrogenation (Oxidation) Stressors Stressors: - Atmospheric Oxygen (O₂) - Light (UV/Visible) - Heat - Trace Metals Stressors->Parent Initiates Degradation

Caption: Hypothesized primary oxidation pathway.

Section 2: Recommended Storage and Handling Protocols

Proper storage is not merely a suggestion but a critical procedural step to maintain the chemical's purity and reactivity.

Q2: What are the definitive, validated conditions for the short-term and long-term storage of this compound?

A2: The core principle for preserving this compound is the rigorous exclusion of atmospheric oxygen.[5][6] The ideal conditions depend on the intended duration of storage. We have consolidated our recommendations into the following table.

ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Rationale
Temperature 2–8 °C-20 °C or belowReduces the kinetic rate of degradation reactions. Freezing provides maximum rate reduction.
Atmosphere Inert Gas (Argon or Nitrogen) Inert Gas (Argon Preferred) Crucial. Displaces atmospheric oxygen, the primary driver of oxidation.[6][7] Argon is denser than air and provides a superior inert blanket.
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial, stored in a box)Prevents photochemical reactions that can generate free radicals and initiate oxidation.
Container Tightly sealed amber glass vial with a PTFE-lined cap.Tightly sealed amber glass vial with a PTFE-lined cap, sealed with Parafilm®.Ensures an airtight and moisture-proof seal. Glass is non-reactive.
Q3: Can I just refrigerate the vial from the manufacturer? Why is an inert atmosphere so critical?

A3: While refrigeration slows down reaction rates, it does not stop them. A standard vial contains a significant amount of air in the headspace above the solid compound. This trapped oxygen is sufficient to cause slow but steady degradation over weeks or months. For any storage period beyond immediate use, replacing this air with an inert gas is the most important step you can take to ensure stability.[5]

Experimental Protocol: Preparing a Sample for Long-Term Storage

This protocol describes a standard and reliable method for creating an inert atmosphere in a sample vial, a technique adaptable from standard laboratory practices for handling air-sensitive compounds.[7][8]

  • Materials:

    • Your vial of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one.

    • A source of dry, high-purity argon or nitrogen gas.

    • A balloon.

    • A syringe needle (e.g., 21-23 gauge).

    • A second "exit" needle.

    • Parafilm® or electrical tape.

  • Procedure:

    • Prepare a gas balloon by attaching it to the regulator of the inert gas cylinder and inflating it to a diameter of 7-8 inches. Attach a needle to the balloon inlet.

    • Carefully pierce the vial's cap/septum with the needle from the inert gas balloon.

    • Pierce the septum with the second, shorter "exit" needle. This needle should not extend into the powder.

    • Allow the inert gas to flush the vial's headspace for 3-5 minutes. The gentle positive pressure from the balloon will displace the lighter air out through the exit needle.

    • Remove the exit needle first.

    • Then, remove the inert gas supply needle. The septum will self-seal, trapping a positive pressure of inert gas inside.

    • For extra security, wrap the cap and neck of the vial with Parafilm®.

    • Label the vial clearly, including the date it was placed under inert atmosphere.

    • Place the prepared vial in a freezer (-20 °C) for long-term storage, protected from light.

Section 3: Troubleshooting and Quality Control

Even with the best practices, it's essential to verify the quality of your material, especially if it has been in storage for some time or if unexpected experimental results arise.

Q4: I suspect my stored sample has degraded. How can I quickly assess its purity?

A4: Thin-Layer Chromatography (TLC) is the fastest and most accessible method to perform a qualitative check. A pure, undegraded sample should ideally show a single spot, whereas an oxidized sample will display multiple spots, particularly a new, often lower-Rf spot corresponding to the more polar, oxidized product.

Experimental Protocol: Quality Control via TLC
  • Prepare TLC Plate: Use a standard silica gel plate.

  • Select Mobile Phase: A good starting point is a mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v). Adjust polarity as needed to achieve an Rf value of ~0.3-0.4 for the main spot.

  • Spot the Plate: Dissolve a tiny amount of your stored compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). For comparison, spot a reference sample of known purity if available.

  • Develop and Visualize: Place the plate in a developing chamber with the chosen mobile phase. After development, visualize the plate under UV light (254 nm). The carbazole moiety is UV-active.

  • Interpret Results:

    • Single, clean spot: Your material is likely of high purity.

    • Major spot with faint secondary spots: Minor degradation has occurred. The material may be usable for non-critical applications, but purification is recommended.

    • Multiple spots of significant intensity: The sample has undergone significant degradation and requires purification before use.

The following workflow diagram outlines the decision-making process for assessing sample integrity.

IntegrityCheck decision decision result_good result_good result_bad result_bad start Assess Sample Integrity tlc Perform TLC Analysis start->tlc visualize Visualize Under UV Light tlc->visualize decision_node Single Spot? visualize->decision_node proceed Material is High Purity. Proceed with Experiment. decision_node->proceed Yes purify Degradation Detected. Purify via Column Chromatography. decision_node->purify No

Caption: Workflow for assessing sample integrity.

Q5: My sample is degraded. How can I purify it?

A5: If TLC analysis confirms the presence of impurities, purification by flash column chromatography on silica gel is the most effective method. The oxidized impurities are typically more polar than the parent compound and will separate effectively. Use the same solvent system developed for your TLC analysis as a starting point for the column's mobile phase. After purification, immediately dry the pure fractions, and store the resulting solid under an inert atmosphere at -20 °C as described in Q3.

References

  • Loba Chemie. (n.d.). CARBAZOLE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Carbazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6854, Carbazole. Retrieved from [Link]

  • Ketogenic.com. (2020). Antioxidants: What Are They and What Are the Top Keto Sources? Retrieved from [Link]

  • Haces, M. L., et al. (2008). Antioxidant capacity contributes to protection of ketone bodies against oxidative damage induced during hypoglycemic conditions. Experimental Neurology, 211(1), 85-96. Retrieved from [Link]

  • Haces, M. L., et al. (2008). Antioxidant capacity contributes to protection of ketone bodies against oxidative damage induced during hypoglycemic conditions. ResearchGate. Retrieved from [Link]

  • Nowak, J., & Pogoń, K. (2024). Current Perspective About the Effect of a Ketogenic Diet on Oxidative Stress – a Review.
  • Reddy, K. T., et al. (2014). An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate intermediate. Semantic Scholar. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). How do you store chemicals in inert gas? Retrieved from [Link]

  • JETIR. (2020). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. Journal of Emerging Technologies and Innovative Research, 7(3). Retrieved from [Link]

  • ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved from [Link]

  • Der Pharma Chemica. (2012). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 4(5), 1955-1961.
  • Berg, E. (2020). How to Boost Your Antioxidant Network. YouTube. Retrieved from [Link]

  • Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45.
  • Wikipedia. (n.d.). Inert gas. Retrieved from [Link]

  • Hashemzadeh, M., et al. (2011). Novel design and synthesis of modified structure of carvedilol. Recent Patents on Cardiovascular Drug Discovery, 6(3), 175-9. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-up Synthesis of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

Welcome to the technical support center for the scale-up synthesis of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one. This critical intermediate, notably in the synthesis of Carvedilol, presents unique challenges when trans...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one. This critical intermediate, notably in the synthesis of Carvedilol, presents unique challenges when transitioning from laboratory to pilot or industrial scale.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during this process.

The primary and most established route for synthesizing the carbazole framework is the Fischer indole synthesis.[4] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a cyclic ketone, followed by thermal cyclization. In the case of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, the key starting materials are 4-methoxyphenylhydrazine and 1,3-cyclohexanedione.

I. Reaction Pathway Overview

The synthesis proceeds via a classical Fischer indole cyclization. Understanding the mechanism is crucial for effective troubleshooting.

Diagram: Fischer Indole Synthesis of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

Fischer_Indole_Synthesis cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product 4-methoxyphenylhydrazine 4-Methoxyphenylhydrazine (as HCl salt) Hydrazone Hydrazone Intermediate 4-methoxyphenylhydrazine->Hydrazone Condensation 1,3-cyclohexanedione 1,3-Cyclohexanedione 1,3-cyclohexanedione->Hydrazone Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate Enehydrazine->Sigmatropic_Rearrangement Acid-catalyzed [3,3]-Sigmatropic Rearrangement Ammonia_Elimination Intermediate after Ammonia Elimination Sigmatropic_Rearrangement->Ammonia_Elimination Rearomatization Product 6-Methoxy-3,4-dihydro-1H- carbazol-2(9H)-one Ammonia_Elimination->Product Cyclization & -NH3

Caption: Fischer Indole Synthesis Pathway.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up synthesis, presented in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or incomplete. What are the likely causes?

A1:

  • Insufficient Acid Catalyst: The Fischer indole synthesis is acid-catalyzed.[5] On a larger scale, inadequate mixing can lead to localized areas of low acid concentration. Ensure vigorous and efficient stirring. The choice of acid is also critical; while acetic acid is common, stronger acids like hydrochloric or sulfuric acid, or Lewis acids, may be required to drive the reaction to completion.[6]

  • Poor Quality of Starting Materials:

    • 4-Methoxyphenylhydrazine Hydrochloride: This starting material can degrade over time, especially if exposed to air and light, leading to discoloration (often pink or brown) and reduced reactivity.[7] It is advisable to use freshly sourced or purified material. The stability of the hydrochloride salt is generally better than the free base.

    • 1,3-Cyclohexanedione: This dione exists in equilibrium with its enol tautomer.[8] The quality and purity of this starting material are crucial for high yields.

  • Sub-optimal Temperature: The reaction typically requires elevated temperatures to facilitate the[9][9]-sigmatropic rearrangement and subsequent cyclization.[5] Ensure the reaction mixture is maintained at the optimal reflux temperature.

Q2: The yield of my product is consistently low, and I am observing significant side product formation. What are the potential side reactions?

A2:

  • Side Reactions of the Hydrazone Intermediate: The hydrazone intermediate can undergo undesired side reactions, especially under harsh acidic conditions or with prolonged reaction times. Electron-donating groups on the phenylhydrazine, such as the methoxy group in this synthesis, can sometimes favor heterolytic N-N bond cleavage, which competes with the desired sigmatropic rearrangement.[10][11]

  • Thermal Decomposition: Prolonged exposure to high temperatures can lead to the decomposition of both starting materials and the final product.

  • Oxidation: The carbazole product can be susceptible to oxidation, especially if the reaction is not carried out under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am struggling with the purification of the final product. What are the common impurities and recommended purification strategies?

A3:

  • Common Impurities:

    • Unreacted starting materials.

    • Polymeric or tar-like byproducts resulting from side reactions.

    • Isomeric carbazole derivatives, although less common in this specific synthesis.

  • Purification Strategies:

    • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/petroleum ether) is often the most effective method for purifying the final product on a large scale.[6]

    • Column Chromatography: While effective at the lab scale, silica gel chromatography can be challenging and costly for large-scale production.[6] It is typically reserved for the purification of highly impure batches or for the isolation of reference standards.

    • Trituration: Slurrying the crude product in a solvent in which the desired product is sparingly soluble while the impurities are more soluble can be an effective purification step.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Purity Issue Check_Purity Analyze Crude Product (TLC, HPLC, NMR) Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Optimize_Conditions Increase Catalyst Load Increase Temperature Extend Reaction Time Incomplete_Reaction->Optimize_Conditions Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Modify_Reaction Lower Temperature Use Milder Acid Reduce Reaction Time Side_Products->Modify_Reaction Yes End Problem Solved Purification_Issue->End No Optimize_Purification Screen Recrystallization Solvents Consider Trituration Optimize Chromatography Purification_Issue->Optimize_Purification Yes

Caption: Troubleshooting Decision Tree.

III. Experimental Protocols & Data

Starting Material Quality Control
Parameter4-Methoxyphenylhydrazine HCl1,3-Cyclohexanedione
Appearance White to off-white crystalline solidWhite to pale yellow solid
Purity (HPLC) ≥ 98%≥ 98%
Melting Point 160-162 °C (decomposes)[12]104-106 °C[8]
Storage Store under inert gas, protected from lightStore in a cool, dry place
Step-by-Step Scale-up Synthesis Protocol

This protocol is a general guideline and may require optimization based on specific equipment and scale.

  • Reaction Setup:

    • Charge a suitably sized reactor with a mixture of acetic acid and hydrochloric acid.[6] The ratio may need to be optimized, but a common starting point is a 4:1 v/v mixture.

    • Begin vigorous agitation and ensure the reactor is under an inert atmosphere (e.g., nitrogen).

  • Addition of Reactants:

    • Add 4-methoxyphenylhydrazine hydrochloride (1.0 equivalent) to the acid mixture. Stir until fully dissolved.

    • In a separate vessel, dissolve 1,3-cyclohexanedione (1.0-1.1 equivalents) in a minimal amount of acetic acid.

    • Slowly add the 1,3-cyclohexanedione solution to the reactor over a period of 30-60 minutes, maintaining the internal temperature below 30 °C. An exotherm may be observed.

  • Reaction:

    • Once the addition is complete, slowly heat the reaction mixture to reflux (typically 110-120 °C).

    • Maintain at reflux for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a large volume of cold water or an ice-water mixture with stirring.[6]

    • The crude product will precipitate as a solid.

    • Isolate the solid by filtration and wash thoroughly with water until the filtrate is neutral.

    • Dry the crude product under vacuum.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent such as ethanol to yield the pure 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one.[6]

IV. References

  • Cole DeForest Lab. (2011, March 4). A mild, large-scale synthesis of 1,3-cyclooctanedione.

  • Sridharan, M., et al. (n.d.). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. PMC - NIH.

  • Guidechem. (n.d.). What is the synthesis route of 4-Methoxyphenylhydrazine hydrochloride?.

  • Reddy, K. T., Kumar, K. S., & Dubey, P. (2014, December 1). An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate intermediate. Semantic Scholar.

  • ChemicalBook. (n.d.). 4-Methoxyphenylhydrazine hydrochloride synthesis.

  • Google Patents. (n.d.). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.

  • Jetir.Org. (n.d.). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW.

  • Smolecule. (n.d.). 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one.

  • Der Pharma Chemica. (n.d.). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor.

  • ChemicalBook. (n.d.). 1,3-Cyclohexanedione synthesis.

  • NIH. (n.d.). Why Do Some Fischer Indolizations Fail?. PMC.

  • JOCPR. (n.d.). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor.

  • Google Patents. (n.d.). CN101381294A - Industrial production method of 1,3-cyclohexanedione.

  • Connect Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL.

  • Benchchem. (n.d.). Application Notes and Protocols: 6-Methoxy-1,2,3,4-tetrahydrocarbazole as a Synthetic Intermediate.

  • Wikipedia. (n.d.). 1,3-Cyclohexanedione.

  • Biosynth. (n.d.). 4-Methoxyphenyl hydrazine HCl | 19501-58-7 | FM32387.

  • Google Patents. (n.d.). US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.

  • Sigma-Aldrich. (n.d.). 4-Methoxyphenylhydrazine 95 19501-58-7.

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

  • NIH. (2011, April 20). Why do some Fischer indolizations fail?. PubMed.

  • Younus, M., et al. (2022). Exploring the diastereoselectivity for Fischer indolization of L-menthone under different conditions, spectral characterization, and biological activities of new (2R,4aS)-2,3,4,4a-tetrahydro-1H-carbazole analogs. European Journal of Chemistry, 13, 293-298.

  • Google Patents. (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

  • Journal of the American Chemical Society. (n.d.). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis.

  • PubMed. (n.d.). 6-Meth-oxy-2,3,4,9-tetra-hydro-1H-carbazol-1-one.

  • Organic Syntheses Procedure. (n.d.). N-Methoxy-N-methylcyanoformamide.

  • ResearchGate. (2009). 1,2,3,9‐Tetrahydro‐4H‐carbazol‐4‐one and 8,9‐dihydropyrido‐[1,2‐a]indol‐6(7H)‐one from 1H‐indole‐2‐butanoic acid.

  • Sci-Hub. (n.d.). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Sources

Troubleshooting

identifying and removing impurities from 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

A Guide for Researchers on Identification and Removal of Synthetic Impurities Welcome to the technical support resource for 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one. This guide is designed for chemistry professionals...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Identification and Removal of Synthetic Impurities

Welcome to the technical support resource for 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one. This guide is designed for chemistry professionals engaged in the synthesis and purification of this valuable carbazole intermediate. As Senior Application Scientists, we understand that achieving high purity is critical for downstream applications, from medicinal chemistry to materials science.[1] This document provides in-depth, experience-driven answers to common challenges encountered during purification, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and purification of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one and related carbazole derivatives.

Question 1: What are the typical impurities I should expect in my crude reaction mixture?

Answer: Impurities in the synthesis of carbazole derivatives typically fall into three main categories. Understanding these is the first step in designing an effective purification strategy.

  • Unreacted Starting Materials: The most common synthesis, the Fischer indole synthesis, involves the condensation of a substituted phenylhydrazine (like 4-methoxyphenylhydrazine) with a cyclohexanone derivative.[1] Incomplete reactions can leave residual starting materials in your crude product.[2] These are often highly polar and can sometimes be removed with an aqueous wash if they are in a salt form.[2]

  • Reaction Byproducts:

    • Oxidized Species: Tetrahydrocarbazole rings are susceptible to oxidation, which can occur during the reaction workup or prolonged storage, especially if exposed to air at high temperatures.[2] This leads to the formation of the fully aromatic 6-methoxycarbazole, which will appear as a distinct, less polar spot on a TLC plate.

    • Isomeric Byproducts: If the cyclohexanone precursor is not symmetric, the cyclization can potentially occur at different positions, leading to the formation of structural isomers which can be challenging to separate.

    • Acid-Catalyzed Side Products: The acidic conditions of the Fischer indole synthesis can promote various side reactions, often resulting in colored, polymeric materials that can be difficult to characterize but are typically very polar.[2]

  • Solvent and Reagent Residues: Residual solvents used in the reaction or workup (e.g., acetic acid, toluene, ethanol) can be present. While often removed under reduced pressure, high-boiling point solvents may require more rigorous drying methods.

Question 2: My isolated product is a dark brown or reddish solid. What causes this discoloration and how can I remove it?

Answer: This is a very common issue and is almost always due to the formation of minor, highly colored byproducts from air oxidation or acid-catalyzed side reactions.[2] These impurities are often present in trace amounts but have strong chromophores.

The most effective method for removing these colored impurities is recrystallization with activated charcoal . Here’s the rationale:

  • Mechanism: Activated charcoal has a highly porous surface that readily adsorbs large, flat, aromatic molecules—a common structural feature of colored impurities. Your desired product is less strongly adsorbed, allowing it to remain in the hot solution.

  • Procedure: Dissolve your crude product in a minimum amount of a suitable hot solvent (methanol or ethanol are good starting points).[2] Add a small amount (typically 1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal. The resulting pale-yellow or off-white solution can then be cooled to crystallize the purified product.

If recrystallization is ineffective, column chromatography is the next logical step. The colored impurities will often bind very strongly to the top of the silica gel column.[2]

Question 3: I see multiple spots on my TLC plate after the reaction. How do I design a column chromatography protocol to separate my product?

Answer: Thin-Layer Chromatography (TLC) is your most powerful tool for developing a column chromatography method. The goal is to find a solvent system that gives good separation between your product and the impurities, with the product having a Retention Factor (Rf) of approximately 0.3-0.4.

  • Step 1: Solvent System Screening (TLC):

    • Start with a relatively non-polar eluent system, such as a 95:5 mixture of petroleum ether (or hexanes) and ethyl acetate, as this is effective for similar carbazole structures.[3]

    • Spot your crude material on a TLC plate and develop it in this solvent system.

    • If your product spot (and the impurities) remains at the baseline (Rf ≈ 0), the system is not polar enough. Increase the proportion of the polar solvent (ethyl acetate). Try 90:10, 80:20, and so on.

    • If your product spot runs with the solvent front (Rf ≈ 1), the system is too polar. Decrease the amount of ethyl acetate.

  • Step 2: Interpreting the TLC Plate:

    • Non-polar impurities (e.g., oxidized byproducts) will have a higher Rf than your product.

    • Polar impurities (e.g., unreacted hydrazine, polymeric materials) will have a lower Rf.

    • An ideal solvent system will show a clear separation between the product spot and all other spots.

  • Step 3: Scaling Up to Column Chromatography:

    • Once you have an optimal solvent system from TLC, you can directly apply it to your silica gel column.

    • The separation on the column will mimic the separation you observed on the TLC plate. A detailed protocol is provided in Part 2.

Question 4: How can I definitively identify an unknown impurity peak in my HPLC or NMR spectrum?

Answer: A multi-technique approach is necessary for confident identification.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can quantify the purity of your material and separate impurities.[4] To identify an impurity peak, the best approach is to couple the HPLC to a Mass Spectrometer (LC-MS). The mass spectrum of the impurity peak will provide its molecular weight, which is a critical piece of information for proposing a structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: This is invaluable for structural elucidation. If an impurity is present at a significant level (>5%), you can often see its peaks in the spectrum of your main product. For example:

      • Unreacted Starting Material: You might see characteristic peaks for 4-methoxyphenylhydrazine that are absent in the pure product spectrum.

      • Oxidized Byproduct: The presence of additional aromatic proton signals and the disappearance of some aliphatic (CH2) signals would suggest the formation of the fully aromatic 6-methoxycarbazole.

    • Advanced NMR (COSY, HSQC): If an impurity can be isolated (e.g., by preparative HPLC), 2D NMR experiments can be used to determine its complete chemical structure.

Part 2: Standard Operating Procedures (SOPs)

These protocols provide detailed, step-by-step instructions for the analysis and purification of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one.

SOP 1: Purity Analysis by Reverse-Phase HPLC

This method is adapted from established procedures for related carbazole intermediates and is designed for high resolution and sensitivity.[4]

Parameter Specification Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column providing good separation for moderately polar organic molecules.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape and ionization for potential MS analysis.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reverse-phase HPLC.
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B over 1 min, equilibrate for 4 min.A gradient elution is necessary to separate compounds with a range of polarities, from polar byproducts to non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 280 nmCarbazole systems have strong UV absorbance at these wavelengths.
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg of sample in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.[4]Ensures accurate concentration and removes particulates that could damage the column.
SOP 2: Purification by Flash Column Chromatography

This protocol is a standard procedure for purifying multi-gram quantities of the target compound.

  • Solvent System Selection: As described in the FAQ, use TLC to determine an optimal eluent (e.g., Petroleum Ether:Ethyl Acetate, 80:20) that provides an Rf of ~0.3-0.4 for the product.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is ~50-100 g of silica per 1 g of crude material).

    • Prepare a slurry of silica gel in the non-polar component of your eluent (Petroleum Ether).

    • Pour the slurry into the column and allow it to pack under gravity or light pressure. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or your eluent.

    • Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to dryness. This creates a free-flowing powder.

    • Carefully add your sample to the top of the packed silica bed.

  • Elution:

    • Carefully add your chosen eluent to the column.

    • Begin collecting fractions. Monitor the elution process by TLC, spotting each fraction (or every few fractions) on a plate.

  • Fraction Pooling and Evaporation:

    • Once the product begins to elute, analyze the fractions by TLC to determine which ones contain the pure compound.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

SOP 3: Purification by Recrystallization

This is the preferred method for removing small amounts of impurities, especially colored ones.

  • Solvent Selection: The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Methanol or ethanol are excellent starting points for carbazole derivatives.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal.[2] Return the flask to the heat and boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove all residual solvent.

Part 3: Visualization & Workflows
Workflow for Impurity Identification and Remediation

G cluster_start Synthesis cluster_analysis Analysis cluster_purification Purification cluster_final Final Product Crude Crude Product TLC Initial Purity Check (TLC, Melting Point) Crude->TLC Purity_Check Purity > 98%? TLC->Purity_Check Advanced_Analysis Advanced Analysis (HPLC, LC-MS, NMR) Purity_Check->Advanced_Analysis No Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Yes ID_Impurity Identify Impurity Structure & Class Advanced_Analysis->ID_Impurity Purification Select Purification Method (See Decision Tree) ID_Impurity->Purification Perform_Purification Perform Recrystallization or Column Chromatography Purification->Perform_Purification Final_QC Final QC Check (HPLC, NMR) Perform_Purification->Final_QC Final_QC->Purity_Check

Caption: General workflow for analysis and purification.

Decision Tree for Purification Method Selection

G Start Crude Product (Post-Workup) Q1 Is the product a solid with minor discoloration? Start->Q1 Q2 Are impurities close in polarity (TLC ΔRf < 0.2)? Q1->Q2 No Recrystallization Action: Recrystallization (with activated charcoal) Q1->Recrystallization Yes Q3 Is the product an oil or amorphous solid? Q2->Q3 No Column Action: Column Chromatography Q2->Column Yes Q3->Recrystallization No, attempt to crystallize from various solvents Q3->Column Yes

Caption: Decision tree for selecting a purification method.

References
  • BenchChem. (n.d.). Byproducts formed during the synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole.
  • Smolecule. (n.d.). 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one.
  • Sridharan, M., Rajendra Prasad, K. J., Gunaseelan, A. T., Thiruvalluvar, A., & Linden, A. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(4), o763–o764. Retrieved from [Link]

  • BenchChem. (n.d.). HPLC Purity Analysis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.
  • U.S. Patent No. 7,696,356. (2010). Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom.

Sources

Optimization

stability issues of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one in solution

Welcome to the dedicated technical support center for 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stabilit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this molecule in solution. By understanding the underlying chemical principles, you can proactively design robust experiments, ensure data integrity, and accelerate your research and development efforts.

Introduction to the Molecule and its Potential Instabilities

6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one is a tricyclic compound featuring a carbazole nucleus, a cyclic ketone, and a methoxy-substituted aromatic ring. This combination of functional groups presents a unique set of potential stability concerns that must be addressed during formulation and analytical method development. The primary areas of vulnerability include the ketone functionality, the enolizable protons alpha to the carbonyl group, the electron-rich carbazole ring system, and the secondary amine.

This guide will provide a structured approach to identifying, troubleshooting, and mitigating common stability issues through a series of frequently asked questions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My solution of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one is showing a rapid decrease in purity over time, even when stored at 4°C. What are the likely causes?

Answer: A rapid loss of purity suggests a chemical degradation process. Given the structure of the molecule, several pathways are plausible, even under refrigerated conditions. The most common culprits are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The cyclic ketone is susceptible to both acid and base-catalyzed degradation. Depending on the pH of your solution, this could be a significant factor. In acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] In basic conditions, the protons alpha to the carbonyl are acidic and can be abstracted to form an enolate, which can participate in further reactions.[2][3]

  • Oxidation: The electron-rich carbazole ring system and the secondary amine are prone to oxidation.[4] Dissolved oxygen in your solvent or exposure to atmospheric oxygen can initiate oxidative degradation, leading to the formation of N-oxides, hydroxylated species, or even ring-opened products. The presence of trace metal ions can catalyze these oxidative processes.

  • Photodegradation: Carbazole derivatives are known to be sensitive to light, particularly in the UV range.[5][6] Exposure to ambient laboratory light or sunlight can provide the energy to initiate photochemical reactions, leading to a variety of degradation products.

To identify the specific cause, a systematic approach using forced degradation studies is recommended. Please refer to the "Experimental Protocol 1: Forced Degradation Studies" section for a detailed methodology.

FAQ 2: I've observed the appearance of a new, more polar peak in my HPLC chromatogram during stability studies. What could this be?

Answer: The appearance of a more polar peak is a strong indication of a degradation product that is more water-soluble than the parent compound. This is often the result of introducing a polar functional group, such as a hydroxyl (-OH) or a carboxylic acid (-COOH).

Based on the structure of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, a likely candidate for a more polar degradant would be a product of oxidation. For instance, oxidation of the carbazole ring could introduce a hydroxyl group. Another possibility is oxidative cleavage of the indole ring structure, which can lead to the formation of more polar, ring-opened products.[7]

To confirm the identity of this new peak, LC-MS (Liquid Chromatography-Mass Spectrometry) analysis is highly recommended. By comparing the mass of the parent compound with the mass of the new peak, you can determine the mass difference and infer the chemical modification that has occurred.

FAQ 3: My solution has developed a yellow or brownish tint upon storage. Is this related to degradation?

Answer: Yes, a change in color, particularly the development of a yellow or brown hue, is a common visual indicator of chemical degradation. This is often associated with the formation of colored degradation products, which may arise from oxidation or polymerization reactions.

Oxidation of carbazole and indole-containing compounds can lead to the formation of highly conjugated systems that absorb light in the visible region, resulting in a colored solution.[8] Additionally, under certain stress conditions, small amounts of highly colored polymeric degradation products can form.

It is crucial to investigate the cause of this color change, as it signifies a loss of the active pharmaceutical ingredient (API) and the formation of potentially unknown impurities. The troubleshooting workflow below can help you systematically investigate this issue.

Troubleshooting Workflow for Solution Instability

G A Observation: Solution Instability (Purity Loss, Color Change) B Perform Forced Degradation Studies (Protocol 1) A->B  Investigate C Analyze Samples by Stability-Indicating HPLC-UV/MS (Protocol 2) B->C  Generate Samples D Identify Degradation Pathway C->D  Evaluate Data E Hydrolysis D->E  Acid/Base Labile? F Oxidation D->F  Oxidant Labile? G Photodegradation D->G  Light Labile? H Optimize Solution pH with Buffers E->H  Mitigation Strategy I Inert Atmosphere (N2, Ar) Add Antioxidants (e.g., BHT, Vitamin E) F->I  Mitigation Strategy J Use Amber Vials Store in the Dark G->J  Mitigation Strategy K Confirm Stability of Optimized Formulation H->K I->K J->K

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Experimental Protocol 1: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[9][10][11][12][13]

Objective: To intentionally degrade the 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one under various stress conditions to identify likely degradation products and pathways.

Materials:

  • 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

  • HPLC grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC vials (clear and amber)

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., ACN:Water 50:50).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • At various time points, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Withdraw samples at various time points for analysis.

  • Photodegradation:

    • Place a solution of the compound in a clear vial and a control solution in an amber vial into a photostability chamber.

    • Expose the samples to light according to ICH Q1B guidelines.

    • Analyze the samples after exposure.

  • Thermal Degradation:

    • Store a solution of the compound in an oven at 60°C.

    • Analyze samples at various time points.

  • Control Sample: A sample of the stock solution stored at 4°C in the dark should be analyzed at each time point as a control.

Data Analysis: Analyze all samples using the stability-indicating HPLC method described in Protocol 2 . Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

Experimental Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from all potential degradation products.[14][15][16]

Instrumentation:

  • HPLC system with a UV detector or a Photo Diode Array (PDA) detector. An MS detector is highly recommended for peak identification.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Suggested HPLC Parameters (starting point for optimization):

ParameterSuggested Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection 254 nm and 280 nm (or PDA scan 200-400 nm)

Method Validation: Once the method is optimized using the samples from the forced degradation study, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Potential Degradation Pathways

Based on the chemical structure, here are some hypothesized degradation pathways under different stress conditions.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photodegradation (UV/Vis Light) Parent 6-Methoxy-3,4-dihydro-1H- carbazol-2(9H)-one Hydrolysis_Product Potential Ring-Opened Products Parent->Hydrolysis_Product H⁺ or OH⁻ Oxidation_Product1 Hydroxylated Carbazole Derivatives Parent->Oxidation_Product1 [O] Oxidation_Product2 N-Oxide Parent->Oxidation_Product2 [O] Oxidation_Product3 Indole Ring Cleavage Products Parent->Oxidation_Product3 [O] Photo_Product Dimerization or Polymerization Products Parent->Photo_Product

Caption: Hypothesized degradation pathways.

Strategies for Stabilization

Once the primary degradation pathway has been identified, targeted strategies can be employed to enhance the stability of your solution.

Stabilization Strategies Based on Degradation Pathway

Degradation PathwayRecommended Stabilization Strategies
Hydrolysis pH Control: Utilize buffering agents (e.g., citrate, phosphate) to maintain the pH at the point of maximum stability, which needs to be determined experimentally.
Oxidation Inert Atmosphere: Purge the solvent and the headspace of the vial with an inert gas like nitrogen or argon before sealing. Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or α-tocopherol. Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA.
Photodegradation Light Protection: Store solutions in amber or opaque containers to block UV and visible light. Conduct experiments under low-light conditions.

Conclusion

The stability of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one in solution is a critical parameter that requires careful consideration and systematic investigation. By anticipating potential degradation pathways based on its chemical structure and employing forced degradation studies, researchers can develop robust formulations and reliable analytical methods. This proactive approach to stability troubleshooting will ultimately save time and resources, ensuring the generation of high-quality, reproducible data in your drug development endeavors.

References

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  • Science of The Total Environment. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight.
  • Salam, L. B., et al. (2017). Properties, environmental fate and biodegradation of carbazole. Environmental Science and Pollution Research, 24(16), 13953-13970. Available at: [Link]

  • Carqueijeiro, I., et al. (2024). Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis. The Plant Journal, 120(6), 2770-2783. Available at: [Link]

  • Klix, R. C., & Borchardt, R. T. (1984). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences, 73(6), 783-787. Available at: [Link]

  • Shimada, K., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters, 25(21), 4780-4783. Available at: [Link]

  • Britton, G. T. (1941). Method of stabilizing halogenated ketones. U.S. Patent 2,229,625.
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  • Ferreira, R. J., et al. (2023). The role of the methoxy group in approved drugs. Journal of Medicinal Chemistry, 66(1), 12-34. Available at: [Link]

  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681. Available at: [Link]

  • Kruegel, A. C., et al. (2024). Oxidative Construction of Unusual Indole-Derived Intermediates en Route to Conodusine A. The Journal of Organic Chemistry, 89(2), 1146-1154. Available at: [Link]

  • Witkop, B., & Patrick, J. B. (1951). ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS. Journal of the American Chemical Society, 73(6), 2188-2195. Available at: [Link]

  • Fatiadi, A. J., & Sager, W. F. (1962). Cyclic Polyhydroxy Ketones II. xylo-Trihydroxycyclohexenediolic Acid and Keto-Inositols. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(2), 127-135. Available at: [Link]

  • Liu, G., et al. (2012). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. ACS Medicinal Chemistry Letters, 3(9), 743-747. Available at: [Link]

  • Wikipedia. (n.d.). 1-Tetralone. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Shimada, K., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters, 25(21), 4780-4783. Available at: [Link]

  • The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Indole alkaloid. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Methoxy group. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. Available at: [Link]

  • Singh, R., & Rehman, Z. U. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 2(6), 1-3. Available at: [Link]

  • Li, L., et al. (2006). Degradation of carbazole and its derivatives by a Pseudomonas sp. Applied Microbiology and Biotechnology, 73(4), 941-948. Available at: [Link]

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  • LibreTexts Chemistry. (2023). 7.4: Dehydration of Aldol Products - Synthesis of Enones. Available at: [Link]

  • OpenStax. (2023). 23.3 Dehydration of Aldol Products: Synthesis of Enones. In Organic Chemistry. Available at: [Link]

  • Hawe, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-39. Available at: [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog. Available at: [Link]

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  • Li, L., et al. (2006). Degradation of carbazole and its derivatives by a Pseudomonas sp. ResearchGate. Available at: [Link]

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  • Zhao, Z., et al. (2016). Development and Validation of a Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. Journal of Chromatographic Science, 54(3), 353-359. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one and Other Carbazole Derivatives

Introduction: The Carbazole Scaffold - A Privileged Structure in Medicinal Chemistry Carbazole, a tricyclic aromatic heterocycle, represents a cornerstone in the architecture of numerous biologically active compounds.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Carbazole Scaffold - A Privileged Structure in Medicinal Chemistry

Carbazole, a tricyclic aromatic heterocycle, represents a cornerstone in the architecture of numerous biologically active compounds.[1] This rigid, electron-rich nucleus is a common motif in a plethora of natural alkaloids isolated from terrestrial plants and microorganisms, as well as in the design of synthetic therapeutic agents.[1][2] The inherent structural features of the carbazole ring system, including its planarity and ability to intercalate with DNA, make it a highly attractive pharmacophore for medicinal chemists.[3] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects.[2][4]

This guide provides an in-depth comparison of the biological activity of a specific synthetic derivative, 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, with other notable natural and synthetic carbazole compounds. We will delve into their comparative anticancer, antimicrobial, and antioxidant properties, supported by experimental data and detailed protocols to provide a practical resource for researchers in drug discovery and development.

Focus Molecule: 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one and Its Isomers

The 6-methoxy-tetrahydrocarbazole core is a key intermediate in the synthesis of various bioactive molecules.[5] While specific biological data for the 2-one isomer is limited in publicly accessible literature, its structural relatives, the 1-one, 3-one, and 4-one isomers, serve as important scaffolds for developing novel therapeutics, particularly in oncology.[5][6][7] The presence of the methoxy group at the C-6 position and the ketone function on the cyclohexanone ring are critical modulators of biological activity.

Synthesis via Fischer Indole Cyclization

The construction of the tetrahydrocarbazole framework is classically achieved through the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine with a cyclic ketone.[6][7]

Experimental Protocol: Synthesis of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (A Representative Isomer) [8]

  • Hydrazone Formation & Cyclization: A mixture of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.2 eq) is prepared in glacial acetic acid.

  • Reflux: The reaction mixture is heated to reflux at approximately 125-130°C for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, the mixture is cooled to room temperature and poured into ice-cold water. This causes the crude product to precipitate out of the solution as a solid.

  • Purification: The crude solid is collected by filtration, washed thoroughly with water, and then purified by recrystallization from a suitable solvent like ethanol to yield the pure product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification Reactant1 4-Methoxyphenylhydrazine Hydrochloride Process1 Condensation & Fischer Indole Cyclization Reactant1->Process1 Reactant2 Cyclohexanone Reactant2->Process1 Process2 Solvent: Glacial Acetic Acid Heat (Reflux) Workup Precipitation in Ice Water Process1->Workup Purify Filtration & Recrystallization (Ethanol) Workup->Purify Product 6-Methoxy-2,3,4,9-tetrahydro -1H-carbazol-1-one Purify->Product

Caption: Fischer Indole Synthesis for a tetrahydrocarbazole isomer.

Comparative Biological Activity

To contextualize the potential of the 6-methoxy-tetrahydrocarbazolone scaffold, we will compare its known activities with those of other well-characterized carbazole derivatives.

Anticancer Activity

Carbazole derivatives are widely recognized for their potent anticancer activities, often acting through DNA intercalation, enzyme inhibition (e.g., topoisomerase), and induction of apoptosis.[3][9]

Natural carbazole alkaloids isolated from plants of the Murraya genus, such as Mahanimbine and Girinimbine , have demonstrated significant cytotoxicity against a range of cancer cell lines.[2][10][11] For instance, Girinimbine inhibits the proliferation of HT-29 human colon cancer cells with a half-maximal inhibitory concentration (IC₅₀) of 4.79 µg/mL by inducing G0/G1 phase cell cycle arrest and apoptosis.[10] Mahanimbine has also shown potent activity against pancreatic cancer cells, with an IC₅₀ of 3.5 µM on Capan-2 and SW1900 cell lines.

Table 1: Comparative Anticancer Activity of Carbazole Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ / GI₅₀ ValueReference
Girinimbine HT-29 (Colon)4.79 µg/mL[10]
Mahanimbine Capan-2 (Pancreatic)3.5 µM
Mahanimbine SW1900 (Pancreatic)3.5 µM
Murrayanine A549 (Lung)9 µM[12]
Compound 47 ¹CCRF-CEM (Leukemia)1.88 µM[13]
Compound 20 ²NCI-60 Panel (Mean)0.26 µM[14]
¹ 6-[5-(4-Chlorophenyl)-4,5-dihydropyrazol-3-yl]-5-hydroxy-7-methylcoumarin (a related heterocyclic system)
² A synthetic hydrazone incorporating a 4-methylsulfonylbenzene scaffold

Experimental Protocol: MTT Assay for Cytotoxicity [15][16][17]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add serial dilutions of Carbazole Derivatives A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E Living cells convert yellow MTT to purple formazan D->E F 5. Add Solubilizer (e.g., DMSO) D->F G 6. Read Absorbance (~570 nm) F->G H 7. Calculate % Viability and determine IC₅₀ G->H

Caption: General workflow of the MTT cytotoxicity assay.
Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the continuous search for new antimicrobial agents. Carbazole derivatives have shown significant potential in this area.[18][19]

While data for the title compound is scarce, a related synthetic carbazoloquinone, 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione , exhibited a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against Staphylococcus aureus.[12][20] Another derivative, 6-Chloro-2-methyl-1H-carbazole-1,4(9H)-dione , showed remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 50 µg/mL.[4] These findings highlight that modifications to the tetrahydrocarbazole core can yield potent antibacterial agents.

Table 2: Comparative Antimicrobial Activity of Carbazole Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione Staphylococcus aureus50[12][20]
Murrayaquinone A Staphylococcus aureus50[12][20]
6-Chloro-2-methyl-1H-carbazole-1,4(9H)-dione MRSA50[4]
6-Chloro-2-methyl-1H-carbazole-1,4(9H)-dione Staphylococcus aureus100[4]
Various Synthetic Derivatives (19j, 19r) Various bacteria/fungi0.9 - 15.6[18]

Experimental Protocol: Broth Microdilution for MIC Determination [9][21][22]

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).

  • Prepare Inoculum: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well in the dilution series).

MIC_Determination A 1. Prepare 2-fold serial dilutions of test compound in 96-well plate B 2. Add standardized bacterial inoculum to each well A->B C 3. Incubate plate (37°C, 16-20h) B->C D 4. Observe for bacterial growth (turbidity) C->D E MIC = Lowest concentration with no visible growth D->E

Caption: Workflow for MIC determination by broth microdilution.
Antioxidant Activity

Oxidative stress is implicated in numerous diseases, and compounds capable of scavenging free radicals are of significant therapeutic interest. The carbazole nucleus is a known antioxidant pharmacophore.[23]

Carvedilol , a well-known antihypertensive drug, is a carbazole derivative renowned for its antioxidant properties, which are believed to contribute to its cardioprotective effects.[24][25] Interestingly, studies have shown that Carvedilol itself has negligible direct radical-scavenging activity, but its phenolic metabolites (e.g., 3-hydroxycarvedilol) are potent antioxidants, superior even to α-tocopherol.[23] This underscores the importance of metabolism in the bioactivity of certain drugs.

Natural carbazoles also exhibit strong antioxidant potential. Mahanimbine , for example, has been identified as a potent antioxidant agent in various assays.[5][26]

Table 3: Comparative Antioxidant Activity of Carbazole Derivatives

Compound/DerivativeAssayIC₅₀ ValueReference
3-Hydroxycarvedilol DPPHMore potent than α-tocopherol[23]
Carvedilol DPPHNegligible activity[23]
Mahanimbine Antioxidant AssaysPotent Activity[5][26]
ortho-acetyl oxime derivative of (E)-2,3-dihydro-1H-carbazol-4-(9H)-one CUPRACStrong Activity[2]

Experimental Protocol: DPPH Radical Scavenging Assay [27][28][29]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging ability of a compound.

  • Preparation: Prepare a stock solution of DPPH in methanol (or ethanol). The solution should have a deep violet color and an absorbance of ~1.0 at 517 nm.

  • Reaction Mixture: In a 96-well plate or cuvettes, add various concentrations of the test compound to the DPPH solution. A standard antioxidant like Ascorbic Acid or Trolox is used as a positive control.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the decrease in absorbance at 517 nm. The reduction of the DPPH radical by an antioxidant is observed as a color change from violet to yellow.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.

DPPH_Assay cluster_0 Principle cluster_1 Measurement DPPH DPPH• (Stable free radical) [Violet] DPPHH DPPH-H (Reduced form) [Yellow] DPPH->DPPHH + H• Antioxidant Carbazole (AH) (Antioxidant) Antioxidant->DPPH donates H• Measure Measure decrease in absorbance at 517 nm Result Discoloration is proportional to antioxidant activity

Caption: Principle of the DPPH radical scavenging assay.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals key structural features that govern the biological activity of carbazole derivatives:

  • Substitution on the Benzene Ring: The position and nature of substituents are critical. For instance, a methoxy group at C-6 and a chloro group at C-6 have been shown to be favorable for antimicrobial activity in different carbazole quinone systems.[4][12] Phenolic hydroxyl groups are crucial for the antioxidant activity of Carvedilol's metabolites.[23]

  • The Fused Cyclohexane/one Ring: The saturation and functionalization of this ring in tetrahydrocarbazoles provide a versatile scaffold for modification. The position of the ketone group (e.g., 1-one vs. 2-one) can significantly impact receptor binding and overall activity, although more comparative data is needed.

  • N-Substitution: Substitution on the nitrogen atom of the pyrrole ring is a common strategy to modulate lipophilicity and biological activity, often leading to enhanced anticancer or antimicrobial effects.[4]

Conclusion

The carbazole nucleus is a validated and highly versatile scaffold in drug discovery. While specific, quantitative biological data for 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one remains to be fully elucidated in public literature, the potent anticancer, antimicrobial, and antioxidant activities of its close structural isomers and other derivatives are well-documented. Natural products like Mahanimbine and Girinimbine, and synthetic drugs like Carvedilol, demonstrate the vast therapeutic potential locked within this tricyclic system. The 6-methoxy-tetrahydrocarbazolone core is a promising starting point for the synthesis of novel therapeutic agents. Further investigation is warranted to systematically evaluate the 2-one isomer and its derivatives to fully map their biological activity and unlock their potential for future drug development.

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Comparative

A Comparative Guide to Validating the Anti-inflammatory Properties of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory potential of the novel carbazole derivative, 6-Methoxy-3,4-dihydro-1H-carbaz...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory potential of the novel carbazole derivative, 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one. We will explore the rationale behind experimental choices, present detailed protocols for robust in-vitro and in-vivo validation, and offer a comparative analysis against established anti-inflammatory agents.

Introduction: The Rationale for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] Current mainstays of anti-inflammatory therapy, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, particularly with long-term use.[1] This necessitates the discovery and validation of new chemical entities with improved efficacy and safety profiles.

Carbazole and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4][5][6] Their tricyclic structure serves as a valuable pharmacophore for designing novel therapeutic agents.[3] The subject of this guide, 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, is a synthetic carbazole derivative. While its direct anti-inflammatory properties are yet to be fully elucidated, its structural similarity to other biologically active carbazoles warrants a thorough investigation.[7][8]

This guide will outline a systematic approach to validate the anti-inflammatory effects of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, compare its potential efficacy with industry-standard drugs, and delve into its potential mechanisms of action.

Understanding the Inflammatory Cascade: Key Signaling Pathways

A robust validation strategy requires an understanding of the molecular pathways that drive inflammation. Two pivotal signaling cascades are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10][11][12][13]

  • The NF-κB Pathway: This pathway is a central regulator of inflammatory responses.[9][14][15] Upon activation by pro-inflammatory stimuli, it induces the expression of numerous genes encoding inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[9][15][16]

  • The MAPK Pathway: This cascade, comprising kinases like p38, JNK, and ERK, is involved in a variety of cellular processes, including inflammation.[10][11][12][17] The p38 MAPK pathway, in particular, is a key regulator of the expression of inflammatory mediators.[18]

A comprehensive validation of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one should therefore investigate its potential to modulate these critical signaling pathways.

Part 1: In-Vitro Validation of Anti-inflammatory Activity

In-vitro assays are the first line of investigation, offering a controlled environment to assess the direct effects of a compound on cellular and molecular inflammatory processes. They are cost-effective and allow for high-throughput screening.[1][19]

Experimental Workflow: In-Vitro Assays

Caption: A streamlined workflow for in-vitro anti-inflammatory validation.

Inhibition of Nitric Oxide (NO) Production

Rationale: During inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key inflammatory mediator. Therefore, inhibiting NO production is a hallmark of potential anti-inflammatory agents.

Protocol:

  • Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one or a positive control (e.g., L-NAME) for 1 hour.

  • Induce inflammation by adding lipopolysaccharide (LPS).

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration, a stable metabolite of NO, using the Griess reagent.

  • Measure absorbance at 540 nm and calculate the percentage of NO inhibition.

Inhibition of Prostaglandin E2 (PGE2) Production and COX-2 Expression

Rationale: Prostaglandins, particularly PGE2, are key mediators of inflammation and pain.[20] Their synthesis is catalyzed by cyclooxygenase (COX) enzymes, with COX-2 being inducible during inflammation.[20][21][22][23] Many NSAIDs function by inhibiting COX enzymes.[21][22][23]

Protocol:

  • Follow the same cell culture and treatment protocol as for the NO assay.

  • For PGE2 measurement, use an Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify PGE2 levels in the cell culture supernatant.

  • For COX-2 expression analysis, lyse the cells after treatment and perform Western blotting using an antibody specific for COX-2.

  • Use a non-selective COX inhibitor like Indomethacin and a selective COX-2 inhibitor like Celecoxib as positive controls.[21][24][25][26][27]

Modulation of Pro-inflammatory Cytokine Production

Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in amplifying and sustaining the inflammatory response.[15]

Protocol:

  • Following the established cell culture and treatment procedure, collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 using specific ELISA kits.

  • Dexamethasone can be used as a potent positive control for cytokine inhibition.

Investigation of Mechanism of Action: NF-κB and p38 MAPK Signaling

Rationale: To understand how 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one exerts its anti-inflammatory effects, it is crucial to investigate its impact on key signaling pathways. As many carbazole derivatives have been shown to modulate these pathways, this is a logical avenue of investigation.[18][28]

Protocol:

  • After cell treatment and LPS stimulation for a shorter duration (e.g., 30-60 minutes), prepare cell lysates.

  • Perform Western blotting to analyze the phosphorylation status of key proteins in the NF-κB (e.g., p65) and p38 MAPK pathways. A decrease in the phosphorylated forms of these proteins would suggest an inhibitory effect.

Comparative Data Summary (Hypothetical)
Assay6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one (IC50 in µM)Indomethacin (IC50 in µM)Celecoxib (IC50 in µM)Dexamethasone (IC50 in µM)
NO Inhibition 15.2> 50> 505.8
PGE2 Inhibition 8.50.50.12.1
TNF-α Inhibition 12.825.630.10.05
IL-6 Inhibition 18.135.242.50.08

Part 2: In-Vivo Validation of Anti-inflammatory Efficacy

In-vivo models are essential to evaluate the therapeutic potential of a compound in a whole biological system, providing insights into its bioavailability, metabolism, and overall efficacy.[2][29][30][31][32]

Experimental Workflow: In-Vivo Assays

Caption: A workflow for in-vivo anti-inflammatory efficacy testing.

Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and well-established model of acute inflammation, primarily used to screen for anti-inflammatory drugs.

Protocol:

  • Acclimatize male Wistar rats for one week.

  • Divide the animals into groups: vehicle control, 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one (at different doses), and a standard drug group (e.g., Indomethacin).

  • Administer the test compound or standard drug orally one hour before inducing inflammation.

  • Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition.

Cotton Pellet-Induced Granuloma in Rats

Rationale: This model is used to evaluate the effect of a compound on the proliferative phase of chronic inflammation.

Protocol:

  • Anesthetize the rats and implant sterile cotton pellets subcutaneously in the axilla region.

  • Administer the test compound or standard drug orally daily for a set period (e.g., 7 days).

  • On the final day, euthanize the animals and carefully dissect the cotton pellets.

  • Dry the pellets to a constant weight and determine the weight of the granulomatous tissue.

  • A reduction in the dry weight of the granuloma indicates anti-inflammatory activity.

Comparative Data Summary (Hypothetical)
ModelTreatment GroupDose (mg/kg)Inhibition of Edema/Granuloma (%)
Carrageenan-Induced Paw Edema 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one1035.2
2058.7
Indomethacin1065.4
Cotton Pellet-Induced Granuloma 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one1028.9
2045.1
Indomethacin1052.3

Conclusion and Future Directions

This guide outlines a comprehensive and logical approach to validate the anti-inflammatory properties of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one. The proposed in-vitro and in-vivo experiments will provide a robust dataset to compare its efficacy against established anti-inflammatory drugs. The investigation into its effects on the NF-κB and MAPK signaling pathways will offer valuable insights into its mechanism of action.

Positive results from these validation studies would position 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one as a promising lead compound for further preclinical development. Subsequent studies should focus on detailed toxicology, pharmacokinetic and pharmacodynamic profiling, and evaluation in more complex, disease-specific animal models. The ultimate goal is to develop a novel anti-inflammatory agent with improved therapeutic outcomes and a favorable safety profile.

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  • Kumar, P., et al. (2017). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules (Basel, Switzerland), 22(8), 1339.
  • Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
  • Limban, C., et al. (2023). Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation. Frontiers in microbiology, 14, 1241517.
  • Medical News Today. (2024, August 16). List of NSAIDs from strongest to weakest. Retrieved from [Link]

  • Lee, I. T., et al. (2004). The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages. British journal of pharmacology, 141(6), 1037–1047.
  • ResearchGate. (n.d.). Carbazole Derivatives as STAT Inhibitors: An Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

  • Associated Health Plans. (2022, May 25). Pharmacy Pearls: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Comparison. Retrieved from [Link]

  • Sridharan, M., et al. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta crystallographica. Section E, Structure reports online, 64(Pt 3), o538.
  • Atchison, J., et al. (2018). Choosing a nonsteroidal anti-inflammatory drug for pain. Australian prescriber, 41(4), 115–118.
  • PrepChem.com. (n.d.). Synthesis of 1,2,3,9-Tetrahydro-6-methoxy-4H-carbazol-4-one. Retrieved from [Link]

  • RxFiles. (n.d.). NSAIDS - DARE TO COMPARE. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of action of antidiabetic drugs. Retrieved from [Link]

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  • ResearchGate. (2026). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. Retrieved from [Link]

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Validation

A Technical Guide to the Structure-Activity Relationship of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one Analogs for Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The carbazole scaffold is a privileged heterocyclic motif renowned for its wide spectrum of pharmacological activities, including anticancer, anti-inflammat...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The carbazole scaffold is a privileged heterocyclic motif renowned for its wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This guide delves into the structure-activity relationships (SAR) of a specific class of these compounds: 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one analogs. By understanding how structural modifications influence their biological activity, researchers can rationally design more potent and selective therapeutic agents.

The 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one Scaffold: A Promising Starting Point

The 6-methoxy-1,2,3,4-tetrahydrocarbazole core is a key pharmacophore found in numerous biologically active compounds.[1][3] The methoxy group at the 6-position and the ketone at the 2-position of the tetrahydrocarbazole ring system provide key electronic and structural features that can be strategically modified to modulate biological activity. The partially saturated cyclohexanone ring allows for conformational flexibility, which can be crucial for optimal binding to biological targets.

Structure-Activity Relationship (SAR) Insights from Carbazole Analogs

While a comprehensive SAR study on a series of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one analogs is not extensively documented in a single publication, we can infer valuable insights from studies on closely related carbazole and tetrahydrocarbazole derivatives. The primary biological activity of interest for these analogs is their cytotoxic effect on cancer cell lines.

Key Structural Modifications and Their Impact on Anticancer Activity:
  • Substitution on the Carbazole Nitrogen (N9): Alkylation or acylation at the N9 position can significantly influence cytotoxicity. For instance, the introduction of bulky or functionalized groups at this position can either enhance or diminish activity depending on the nature of the substituent and the target protein.

  • Modification of the Phenyl Ring (Positions 5, 7, 8): Substitution on the aromatic ring of the carbazole nucleus with electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its interaction with biological targets. For example, hydroxyl groups can increase solubility and provide hydrogen bonding opportunities.[3]

  • Alterations to the Cyclohexanone Ring: Modifications to the six-membered ring, such as the introduction of different functional groups or changes in stereochemistry, can impact the molecule's conformation and binding affinity.

The following table summarizes the cytotoxic activity of some representative carbazole derivatives, providing a basis for understanding the SAR of this class of compounds.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 1 3–(3′,4′-diethoxyphenyl)-9-methyl-4,5-dihydro-10H-isoxazolo[3,4-a]carbazoleHeLa0.37[3]
Compound 2 SL-3–19 (a 7-hydroxy carbazole derivative)HepG20.012[3]
Compound 3 SL-3–19 (a 7-hydroxy carbazole derivative)MCF-70.014[3]
Compound 4 Pyrido[2,3-a]carbazole derivativeHeLa13.42[3]
Compound 5 MahanineHCT11625.5[3]
Compound 6 MahanineHeLa24.3[3]
Compound 7 MahanineAGS33.8[3]

Note: The structures for the compounds in the table are diverse carbazole analogs and not direct derivatives of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one. The data is presented to illustrate general SAR principles within the broader carbazole class.

From the available data, it is evident that modifications at various positions of the carbazole scaffold can lead to a wide range of cytotoxic potencies. The high potency of compounds like the isoxazolo[3,4-a]carbazole derivative (Compound 1) and the hydroxylated carbazole SL-3–19 (Compounds 2 and 3) highlights the importance of specific substitutions in achieving significant anticancer activity.

Experimental Protocols

Synthesis of the Tetrahydrocarbazole Core

The synthesis of the 1,2,3,4-tetrahydrocarbazole scaffold is commonly achieved through the Fischer indole synthesis.[4] This versatile method allows for the construction of the tricyclic system from readily available starting materials.

Step-by-Step Protocol for Fischer Indole Synthesis:

  • Reaction Setup: A mixture of 4-methoxyphenylhydrazine hydrochloride (1.0 equivalent) and cyclohexanone (1.2 equivalents) is prepared in glacial acetic acid.

  • Reflux: The reaction mixture is heated to reflux (approximately 125-130°C) for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the mixture is cooled to room temperature and poured into ice-cold water, leading to the precipitation of the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and then recrystallized from ethanol to yield the pure 6-methoxy-1,2,3,4-tetrahydrocarbazole.

Fischer_Indole_Synthesis reagents 4-Methoxyphenylhydrazine HCl + Cyclohexanone solvent Glacial Acetic Acid reagents->solvent Dissolve in reflux Reflux (125-130°C, 2-4h) solvent->reflux Heat to workup Cool & Pour into H₂O reflux->workup After completion filtration Filter & Wash workup->filtration Precipitate forms purification Recrystallize from Ethanol filtration->purification product 6-Methoxy-1,2,3,4- tetrahydrocarbazole purification->product

Caption: General workflow for the Fischer Indole Synthesis of the tetrahydrocarbazole core.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The synthesized carbazolone analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere treat Treat with Carbazolone Analogs adhere->treat incubate_compound Incubate for 48-72h treat->incubate_compound add_mtt Add MTT Solution incubate_compound->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Calculate Cell Viability & IC50 read_absorbance->analyze end End analyze->end

Caption: Step-by-step workflow of the MTT assay for evaluating cytotoxicity.

Conclusion and Future Directions

The 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one scaffold represents a promising starting point for the development of novel anticancer agents. While a systematic SAR study on this specific analog series is yet to be fully elucidated in the public domain, insights from related carbazole derivatives suggest that strategic modifications at the N9 position, the aromatic ring, and the cyclohexanone moiety can significantly impact cytotoxic potency. Future research should focus on the synthesis and biological evaluation of a focused library of these analogs to establish a clear and quantitative SAR. This will enable the rational design of more potent and selective drug candidates for further preclinical and clinical development.

References

  • Monga, V., & Glick, M. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Future Medicinal Chemistry, 11(13), 1635-1662. [Link]

  • MDPI. (2021). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. [Link]

Sources

Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one Based Compounds

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is both complex and critical. For researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is both complex and critical. For researchers, scientists, and drug development professionals, understanding the correlation—or frequent disparity—between in vitro and in vivo efficacy is paramount. This guide provides an in-depth technical comparison of the performance of a promising class of anticancer agents: 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one based compounds. By synthesizing data from multiple studies, we aim to provide a clear, objective analysis supported by experimental evidence and field-proven insights.

The carbazole scaffold, a tricyclic aromatic heterocycle, is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous biologically active compounds. The specific 6-methoxy-tetrahydrocarbazole core has been identified as a valuable starting point for the development of novel therapeutics, particularly in oncology. Derivatives have shown significant anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of key cellular proliferation pathways.

This guide will focus on a representative carbazole-piperazine hybrid molecule, ECPU-0001, for which both in vitro and in vivo data are available, to illustrate the critical transition from cell-based assays to preclinical animal models.

From the Benchtop to Preclinical Models: A Comparative Efficacy Analysis

The true measure of a potential drug candidate lies in its ability to translate promising results from a controlled in vitro environment to a complex in vivo system. Below, we compare the efficacy of the representative compound, ECPU-0001, in both settings.

Table 1: Comparative Efficacy Data for ECPU-0001
ParameterIn Vitro EfficacyIn Vivo Efficacy
Compound ECPU-0001 (Carbazole-Piperazine Hybrid)ECPU-0001
Model System Human Lung Adenocarcinoma Cell Line (A549)Xenograft Mouse Model with A549 Tumors
Key Efficacy Metric IC50 ValueTumor Growth Inhibition (TGI)
Result 1.779 µM[1]Significant inhibition of tumor progression
Mechanism of Action Induction of apoptosis via BCL-2 targeting[1]Reduction in tumor volume and burden

Expert Insights: The sub-micromolar IC50 value of ECPU-0001 in A549 cells is a strong indicator of potent cytotoxic activity at the cellular level. An IC50 in this range suggests that the compound is effective at inhibiting cellular proliferation at a concentration that is often achievable in vivo. The successful translation of this activity to a xenograft model, demonstrated by a significant reduction in tumor volume, is a critical step in validating the compound's potential. It is important to note that while a direct quantitative comparison between an IC50 value and a TGI percentage is not feasible, the positive outcome in the animal model corroborates the in vitro findings, suggesting that the compound retains its biological activity and has favorable enough pharmacokinetic and pharmacodynamic properties to be effective in a complex biological system.

Unraveling the Mechanism of Action: Targeting the BCL-2 Pathway

A crucial aspect of drug development is understanding how a compound exerts its therapeutic effect. Many carbazole derivatives, including ECPU-0001, have been shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. ECPU-0001 achieves this by targeting BCL-2, an anti-apoptotic protein that is often overexpressed in various cancers, contributing to their survival and resistance to treatment.

By binding to and inhibiting BCL-2, ECPU-0001 disrupts the delicate balance of pro- and anti-apoptotic proteins within the cell. This leads to the activation of the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis.

BCL2_Pathway cluster_0 ECPU-0001 Mechanism of Action ECPU ECPU-0001 BCL2 BCL-2 (Anti-apoptotic) ECPU->BCL2 Inhibition BAX_BAK BAX/BAK (Pro-apoptotic) BCL2->BAX_BAK Inhibits Mito Mitochondrion BAX_BAK->Mito Promotes MOMP* CytC Cytochrome c Mito->CytC Release Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis caption *Mitochondrial Outer Membrane Permeabilization

Mechanism of ECPU-0001 induced apoptosis.

Experimental Protocols: A Guide to Efficacy Assessment

The following protocols provide a standardized framework for evaluating the in vitro and in vivo efficacy of novel anticancer compounds. These methodologies are designed to be self-validating and are based on established practices in the field.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., ECPU-0001) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours, depending on the desired exposure time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Efficacy Evaluation: Xenograft Mouse Model

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.

Principle: This model allows for the evaluation of a compound's antitumor activity in a living organism, providing insights into its overall efficacy, toxicity, and pharmacokinetics.

Step-by-Step Protocol:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice), which can accept human cell grafts without rejection.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 A549 cells) in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound (e.g., ECPU-0001) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.

  • Toxicity Evaluation: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

  • Data Analysis: Statistically compare the tumor volumes between the treated and control groups to determine the significance of the antitumor effect.

Drug_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cell_culture 1. Cell Culture (e.g., A549) treatment 2. Compound Treatment (Dose-Response) cell_culture->treatment mtt_assay 3. MTT Assay treatment->mtt_assay ic50 4. IC50 Determination mtt_assay->ic50 xenograft 5. Xenograft Model Establishment ic50->xenograft Lead Compound Selection drug_admin 6. Drug Administration xenograft->drug_admin monitoring 7. Tumor & Body Weight Monitoring drug_admin->monitoring tgi 8. TGI Calculation monitoring->tgi

Workflow for anticancer drug screening.

Conclusion

The development of effective anticancer agents from scaffolds like 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one requires a rigorous and systematic evaluation of their biological activity. As demonstrated with the representative compound ECPU-0001, a strong in vitro performance is a promising start, but the successful translation of this efficacy to an in vivo model is the true litmus test for a compound's therapeutic potential. By understanding the underlying mechanisms of action, such as the targeting of the BCL-2 pathway, and employing robust and validated experimental protocols, researchers can more effectively bridge the gap between in vitro discoveries and in vivo realities, ultimately accelerating the development of novel cancer therapies.

References

  • Novel Carbazole-Piperazine Hybrid Small Molecule Induces Apoptosis by Targeting BCL-2 and Inhibits Tumor Progression in Lung Adenocarcinoma in Vitro and Xenograft Mice Model. Cancers (Basel). 2019 Aug 25;11(9):1245. [Link]

  • Carbazole Derivatives as STAT Inhibitors: An Overview. MDPI. 2021 Jul; 26(13): 3996. [Link]

  • The anticancer activity of carbazole alkaloids. Archiv der Pharmazie. 2021 Nov;354(11):e2100277. [Link]

  • Cell Viability Assays. Assay Guidance Manual. 2013 May 1. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. 2017 Jan 5; 7(1): e2094. [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]

  • The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy. Signal Transduction and Targeted Therapy. 2023; 8: 129. [Link]

  • Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch. American Journal of Cancer Research. 2014; 4(5): 451–458. [Link]

  • Novel Carbazole-Piperazine Hybrid Small Molecule Induces Apoptosis by Targeting BCL-2 and Inhibits Tumor Progression in Lung Adenocarcinoma in Vitro and Xenograft Mice Model. PubMed. [Link]

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Validation

A Comparative Guide to the Synthetic Routes of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

Introduction: The Significance of the Carbazolone Scaffold The 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-one core is a privileged heterocyclic scaffold that forms the structural backbone of numerous biologically active mol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Carbazolone Scaffold

The 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-one core is a privileged heterocyclic scaffold that forms the structural backbone of numerous biologically active molecules and pharmaceutical agents. Its rigid, tricyclic system, featuring a methoxy-substituted aromatic ring, is of significant interest in medicinal chemistry for the development of novel therapeutics. The efficient and scalable synthesis of this key intermediate is paramount for drug discovery and development programs. This guide provides a comparative analysis of the primary synthetic strategies, offering an in-depth look at both classical and modern methodologies, supported by experimental data and mechanistic insights to aid researchers in selecting the most appropriate route for their specific needs.

Route 1: The Classical Pathway - Fischer Indole Synthesis

The Fischer indole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry and a widely employed method for the construction of indole and carbazole frameworks.[1][2] This acid-catalyzed reaction relies on the cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[1]

Mechanistic Rationale and Strategic Considerations

The power of the Fischer indole synthesis lies in its robustness and the relative accessibility of the starting materials. The mechanism proceeds through several key steps: the formation of a phenylhydrazone, tautomerization to an enamine, a[3][3]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.[1] The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂, is crucial and can significantly impact the reaction yield and purity.[1]

For the synthesis of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, the logical starting materials are 4-methoxyphenylhydrazine and a cyclohexane-1,2-dione derivative. The initial condensation would form the key hydrazone intermediate, which then undergoes the acid-catalyzed cyclization.

Fischer_Indole_Synthesis cluster_0 Hydrazone Formation cluster_1 Cyclization 4-methoxyphenylhydrazine 4-methoxyphenylhydrazine Hydrazone Hydrazone 4-methoxyphenylhydrazine->Hydrazone + Ketone Cyclohexane-1,2-dione_deriv Cyclohexane-1,2-dione derivative Cyclohexane-1,2-dione_deriv->Hydrazone Carbazolone_Product 6-Methoxy-3,4-dihydro-1H- carbazol-2(9H)-one Hydrazone->Carbazolone_Product [3,3]-Sigmatropic Rearrangement & Cyclization Acid_Catalyst Acid Catalyst (e.g., HCl/AcOH) Acid_Catalyst->Carbazolone_Product Palladium_Catalyzed_Annulation cluster_0 Precursor Synthesis cluster_1 Intramolecular Cyclization 2-halo-5-methoxyaniline 2-halo-5-methoxyaniline Enaminone_Precursor N-(2-halophenyl)enaminone 2-halo-5-methoxyaniline->Enaminone_Precursor + Ketone Cyclohexane-1,2-dione_deriv Cyclohexane-1,2-dione derivative Cyclohexane-1,2-dione_deriv->Enaminone_Precursor Carbazolone_Product 6-Methoxy-3,4-dihydro-1H- carbazol-2(9H)-one Enaminone_Precursor->Carbazolone_Product Intramolecular Buchwald-Hartwig Amination Pd_Catalyst Pd(OAc)₂ / Ligand + Base Pd_Catalyst->Carbazolone_Product

Sources

Comparative

A Comparative Analysis of the Cytotoxic Potential of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one and Standard Chemotherapeutic Agents

A Technical Guide for Researchers in Drug Discovery and Development Introduction The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Carb...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Carbazole alkaloids and their synthetic derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of biological activities, including potent antitumor effects.[1][2] This guide provides a comparative overview of the cytotoxic potential of a specific carbazole derivative, 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, against established standard-of-care chemotherapeutic drugs, Doxorubicin and Cisplatin.

While extensive research has highlighted the anticancer properties of various carbazole scaffolds, specific cytotoxic data for 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one is not extensively available in the public domain. Therefore, for the purpose of this illustrative guide, we will present a comparative analysis using data from structurally related and potent carbazole derivatives to showcase the potential of this chemical class. This approach allows for a meaningful discussion of experimental design and data interpretation, which is crucial for researchers exploring novel chemical entities.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the methodologies used to assess cytotoxicity and the rationale behind the selection of comparative drugs and cell line models.

Compound Profiles: Mechanisms of Action

A fundamental aspect of cytotoxic drug comparison is understanding their distinct mechanisms of action. This knowledge provides context for interpreting differential sensitivity across various cancer cell lines and for designing rational drug combination strategies.

6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one and Related Carbazole Derivatives

Carbazole derivatives exert their anticancer effects through multiple mechanisms. Studies on various analogs have shown that they can induce apoptosis (programmed cell death) in cancer cells.[1][2][3] One key pathway involves the induction of oxidative stress through the overproduction of reactive oxygen species (ROS), leading to lipid peroxidation and DNA damage.[1][2] This, in turn, can activate tumor suppressor proteins like p53, leading to cell cycle arrest and apoptosis.[1][2] Some carbazole derivatives have also been shown to function as topoisomerase II inhibitors, interfering with DNA replication and repair in a manner similar to some established chemotherapeutics.

Doxorubicin

Doxorubicin is an anthracycline antibiotic and a widely used chemotherapeutic agent. Its primary mechanism of action involves the intercalation of its planar ring system into the DNA double helix, which obstructs the action of topoisomerase II. This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA double-strand breaks and the induction of apoptosis. Additionally, doxorubicin is known to generate free radicals, contributing to oxidative stress and cellular damage.

Cisplatin

Cisplatin is a platinum-based chemotherapeutic drug that exerts its cytotoxic effects primarily by forming covalent adducts with DNA.[4][5] Upon entering the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation. The aquated form of cisplatin is highly reactive and binds to the N7 position of purine bases in DNA, leading to the formation of intrastrand and interstrand crosslinks. These DNA adducts distort the DNA structure, inhibit DNA replication and transcription, and ultimately trigger apoptosis.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the IC50 values for our illustrative carbazole derivatives, Doxorubicin, and Cisplatin against a panel of human cancer cell lines.

CompoundCell LineCell Line TypeIC50 (µM)
Carbazole Derivative 1 HeLaCervical Carcinoma7.59[6]
A549Lung Carcinoma~15 (Illustrative)
MCF-7Breast Adenocarcinoma6.44[6]
Doxorubicin HeLaCervical Carcinoma1.00[7]
A549Lung Carcinoma1.50[7]
MCF-7Breast Adenocarcinoma2.50[8][9]
Cisplatin HeLaCervical Carcinoma12[5]
A549Lung Carcinoma>250 (3D spheroid)[4]
MCF-7Breast Adenocarcinoma~20 (Illustrative)

Disclaimer: The IC50 values for the carbazole derivative are based on published data for structurally similar and potent compounds and are intended for illustrative and comparative purposes within this guide. The IC50 values for Doxorubicin and Cisplatin are derived from published literature and can vary based on experimental conditions.

Experimental Protocols for Cytotoxicity Assessment

The accurate determination of cytotoxicity is paramount in preclinical drug development. The following are detailed protocols for two widely accepted and robust methods: the MTT assay and the LDH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, Doxorubicin, Cisplatin) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as described for the MTT assay (Steps 1 and 2). It is crucial to set up parallel wells for a "maximum LDH release" control.

  • Preparation of Controls:

    • Spontaneous LDH release (Negative Control): Wells with untreated cells.

    • Maximum LDH release (Positive Control): To wells containing untreated cells, add 10 µL of a lysis solution (e.g., 10X solution provided in commercial kits, typically containing Triton X-100) one hour before the end of the incubation period.

    • Vehicle Control: Wells with cells treated with the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration.

    • Background Control: Wells with culture medium only (no cells).

  • Collection of Supernatant:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst).

    • Add 50 µL of the LDH reaction mixture to each well of the plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of a stop solution (if required by the kit).

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

    • Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.

Visualizing Experimental Workflows and Mechanisms

Clear visual representations of experimental workflows and biological pathways are essential for understanding complex scientific concepts.

Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Start with Cultured Cancer Cells (HeLa, A549, MCF-7) seed Seed Cells in 96-well Plates start->seed incubate_attach Incubate 24h for Cell Attachment seed->incubate_attach treat_cells Treat Cells with Compounds (24h, 48h, or 72h) incubate_attach->treat_cells prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->treat_cells mtt_assay MTT Assay: Add MTT, Incubate, Solubilize, Read Absorbance treat_cells->mtt_assay ldh_assay LDH Assay: Collect Supernatant, Add Reaction Mix, Read Absorbance treat_cells->ldh_assay calc_viability Calculate % Cell Viability or % Cytotoxicity mtt_assay->calc_viability ldh_assay->calc_viability det_ic50 Determine IC50 Values calc_viability->det_ic50 compare Compare Cytotoxicity of Compounds det_ic50->compare end End: Comparative Cytotoxicity Profile compare->end

Caption: A generalized workflow for in vitro cytotoxicity testing.

Doxorubicin_Cisplatin_MoA cluster_dox Doxorubicin cluster_cis Cisplatin cluster_outcome Cellular Outcome dox Doxorubicin intercalation DNA Intercalation dox->intercalation topo_inhibition Topoisomerase II Inhibition dox->topo_inhibition ros Reactive Oxygen Species (ROS) Generation dox->ros dna_damage DNA Damage & Replication Block intercalation->dna_damage topo_inhibition->dna_damage ros->dna_damage cis Cisplatin aquation Intracellular Aquation cis->aquation dna_adducts Formation of DNA Adducts aquation->dna_adducts dna_adducts->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Simplified mechanisms of action for Doxorubicin and Cisplatin.

Conclusion

This guide provides a framework for the comparative cytotoxic evaluation of the novel carbazole derivative, 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, against the standard chemotherapeutic agents Doxorubicin and Cisplatin. The illustrative data presented, based on potent members of the carbazole class, suggests that these compounds hold significant promise as anticancer agents. The detailed experimental protocols for the MTT and LDH assays offer robust methodologies for researchers to conduct their own in vitro cytotoxicity studies. A thorough understanding of the distinct mechanisms of action of these compounds is crucial for the rational design of future anticancer therapies. Further investigation into the specific cytotoxic profile and mechanistic pathways of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one is warranted to fully elucidate its therapeutic potential.

References

  • Molatlhegi RP, Phulukdaree A, Anand K, Gengan RM, Tiloke C, Chuturgoon AA (2015) Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PLoS ONE 10(7): e0129874. [Link]

  • Molatlhegi, R. P., Phulukdaree, A., Anand, K., Gengan, R. M., Tiloke, C., & Chuturgoon, A. A. (2015). Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PLoS ONE, 10(7), e0129874. [Link]

  • Molatlhegi, R. P., Phulukdaree, A., Anand, K., Gengan, R. M., Tiloke, C., & Chuturgoon, A. A. (2015). Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PubMed Central. [Link]

  • Molatlhegi, R. P., Phulukdaree, A., Anand, K., Gengan, R. M., Tiloke, C., & Chuturgoon, A. A. (2015). Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PubMed. [Link]

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]

  • Çapan, İ., Hawash, M., Jaradat, N., Sert, Y., & Koca, İ. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. BMC Chemistry, 17(1), 75. [Link]

  • Spandidos Publications. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Spandidos Publications. [Link]

  • Imran, M., et al. (2016). Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells. Drug Design, Development and Therapy, 10, 2447–2457. [Link]

  • Thong-ASA, W., et al. (2015). Synergistic effects of cisplatin-caffeic acid induces apoptosis in human cervical cancer cells via the mitochondrial pathways. Oncology Reports, 34(3), 1497-1506. [Link]

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Validation

A Comparative Guide to the Spectroscopic Confirmation of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Discovery In the landscape of modern drug development, the carbazole scaffold is a privileged structure, forming the core of numerous biological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Discovery

In the landscape of modern drug development, the carbazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The nuanced substitution patterns on this carbazole ring system can lead to vastly different pharmacological profiles. Consequently, the unambiguous structural confirmation of novel carbazole derivatives is not merely a procedural step but a cornerstone of scientific integrity and a prerequisite for advancing a compound through the development pipeline.

This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively confirm the structure of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one , a specific isomer with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol .[2][3] We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of data to explain the causality behind the expected spectral features and the experimental choices that ensure a self-validating analytical workflow. Spectroscopic methods are indispensable in pharmaceutical quality control, providing rapid and reliable data on chemical composition and molecular structure.[4][5]

The Analytical Challenge: Differentiating Isomers

The synthesis of substituted carbazoles, often via methods like the Fischer indole synthesis, can potentially yield several isomers.[2] For instance, the position of the carbonyl group in the cyclohexanone ring is a critical determinant of the final structure. This guide will focus on the title compound, 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, and will implicitly compare its expected spectral data with that of its potential isomers, such as the 1-one and 4-one analogues, to highlight the discerning power of a multi-technique spectroscopic approach.

Integrated Spectroscopic Workflow

A robust structural elucidation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the molecular puzzle, and together they create a self-validating system.

G cluster_0 Phase 1: Initial Analysis & Purity cluster_1 Phase 2: Functional Group Identification cluster_2 Phase 3: Structural Backbone & Connectivity cluster_3 Phase 4: Confirmation Sample Sample MS Mass Spectrometry (MS) Provides Molecular Weight & Formula Sample->MS IR Infrared (IR) Spectroscopy Identifies Key Functional Groups (C=O, N-H, C-O) MS->IR 1H_NMR ¹H NMR Proton Environment, Connectivity & Count IR->1H_NMR 13C_NMR ¹³C NMR Carbon Skeleton & Environment Confirmation Final Structure Confirmed 13C_NMR->Confirmation

Caption: Integrated workflow for the spectroscopic confirmation of a novel chemical entity.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms.[6] For the title compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Causality
~ 8.0 - 8.5Broad Singlet1HNH -9The N-H proton of the carbazole ring is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding.
~ 7.2 - 7.4Doublet1HArH -5Aromatic protons are deshielded by the ring current effect.[7][8] This proton is ortho to the methoxy group and will be coupled to H-7.
~ 6.8 - 7.0Doublet of Doublets1HArH -7This proton is coupled to both H-5 and H-8.
~ 6.7 - 6.9Doublet1HArH -8This proton is ortho to the pyrrole nitrogen and will be coupled to H-7.
~ 3.85Singlet3HOCH₃ Methoxy group protons are typically found in this region as a sharp singlet.
~ 3.5 - 3.7Singlet (or narrow multiplet)2HCH₂ -1These methylene protons are adjacent to the electron-withdrawing imine-like carbon (C-9a) and the carbonyl group, leading to a downfield shift.
~ 2.9 - 3.1Triplet2HCH₂ -4These methylene protons are adjacent to the aromatic ring (benzylic position), causing a downfield shift.[8] They are coupled to the H-3 protons.
~ 2.5 - 2.7Triplet2HCH₂ -3These methylene protons are adjacent to both the C-4 and C-2 positions and are coupled to the H-4 protons.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum provides a map of the carbon skeleton. Carbons in different electronic environments will resonate at different frequencies.

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Causality
~ 205 - 215C =O (C-2)The carbonyl carbon of a six-membered cyclic ketone typically appears in this downfield region.[9][10]
~ 155 - 160C -6Aromatic carbon attached to the electron-donating methoxy group, resulting in a downfield shift.
~ 135 - 140C -4aQuaternary aromatic carbon at the ring junction.
~ 125 - 130C -9aQuaternary aromatic carbon at the ring junction, adjacent to the nitrogen.
~ 110 - 125C -5, C -7, C -8, C -8aAromatic carbons. Their precise shifts are influenced by the substituents on the ring.[8]
~ 55 - 56OC H₃The carbon of the methoxy group typically resonates in this range.[11]
~ 40 - 50C -1Aliphatic carbon adjacent to the nitrogen and the carbonyl group.
~ 35 - 45C -3Aliphatic carbon adjacent to the carbonyl group.
~ 25 - 35C -4Aliphatic carbon in the cyclohexanone ring.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[12] The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons like N-H.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 or zg45).

    • Acquisition Time: Typically 2-4 seconds.[13]

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbons and improve the signal-to-noise ratio.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[14] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one will be characterized by the vibrations of its key functional groups.

Predicted Frequency (cm⁻¹)IntensityVibration TypeFunctional GroupRationale & Causality
~ 3350 - 3450Medium, SharpN-H StretchSecondary Amine (Carbazole NH)This sharp peak is characteristic of a secondary amine N-H bond.[15]
~ 3000 - 3100MediumC-H StretchAromatic C-HStretching vibrations of C-H bonds on the benzene ring.
~ 2850 - 2960MediumC-H StretchAliphatic C-HSymmetric and asymmetric stretching of the CH₂ groups in the cyclohexanone ring.[10]
~ 1710 - 1720StrongC=O StretchSix-membered Cyclic KetoneThis strong, sharp absorption is highly characteristic of a saturated six-membered ring ketone.[10][16]
~ 1600 & ~1480Medium-StrongC=C StretchAromatic RingThese two bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
~ 1240 - 1260StrongC-O StretchAryl-Alkyl EtherAsymmetric C-O-C stretching of the methoxy group.
~ 1030 - 1050MediumC-O StretchAryl-Alkyl EtherSymmetric C-O-C stretching of the methoxy group.
~ 800 - 850StrongC-H BendAromatic (out-of-plane)The position of this band can give clues about the substitution pattern on the aromatic ring.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: For a solid sample, no extensive preparation is needed for ATR-FTIR. Place a small amount of the dry, purified powder directly onto the ATR crystal.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Background Scan: First, record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

    • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum.

    • Spectral Range: Typically 4000 to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹ is sufficient for routine identification.

    • Number of Scans: Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: The software automatically performs the background subtraction and Fourier transform to generate the final transmittance or absorbance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable information about its structure.[17]

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization is a common technique that induces fragmentation, providing a structural fingerprint.

  • Molecular Ion (M⁺˙): The primary piece of information is the molecular ion peak. For C₁₃H₁₃NO₂, the exact mass is 215.0946, which would be observed at m/z = 215. This peak should be reasonably intense due to the stability of the aromatic carbazole system. The presence of a single nitrogen atom dictates an odd nominal molecular weight, consistent with the Nitrogen Rule.[18]

  • Key Fragmentation Pathways:

    • α-Cleavage: A common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group.[18][19] For a cyclic ketone, this initial cleavage doesn't lead to immediate fragmentation but can initiate further rearrangements.[20]

    • Loss of CH₃ from Methoxy: A peak at m/z = 200 ([M-15]⁺) corresponding to the loss of a methyl radical (•CH₃) from the methoxy group is expected.

    • Loss of CO: Fragmentation involving the loss of a neutral carbon monoxide molecule (28 Da) is characteristic of ketones, which could lead to a peak at m/z = 187 ([M-28]⁺).

    • Retro-Diels-Alder (RDA) type fragmentation: The cyclohexanone ring could undergo RDA-type cleavage, leading to characteristic fragment ions.

Experimental Protocol: Mass Spectrometry (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Method:

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the sample solution.

    • Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and key fragments.

    • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to correlate it with the proposed structure.

Synergistic Confirmation of Structure

No single technique provides the complete picture. The true power of this analytical approach lies in the synergy between the methods.

G cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy Compound 6-Methoxy-3,4-dihydro-1H- carbazol-2(9H)-one MS_Data m/z = 215 (M⁺˙) [M-15]⁺, [M-28]⁺ Compound->MS_Data IR_Data ~3400 cm⁻¹ (N-H) ~1715 cm⁻¹ (C=O) ~1250 cm⁻¹ (C-O) Compound->IR_Data NMR_Data ¹H: Aromatic, Aliphatic & OMe signals ¹³C: Carbonyl, Aromatic & Aliphatic C Compound->NMR_Data MS_Info Confirms: Molecular Weight Elemental Formula (C₁₃H₁₃NO₂) MS_Data->MS_Info Confirmed_Structure Unambiguous Structure MS_Info->Confirmed_Structure IR_Info Confirms Presence of: - Secondary Amine - Ketone - Aryl Ether IR_Data->IR_Info IR_Info->Confirmed_Structure NMR_Info Confirms: - Carbon-Hydrogen Framework - Connectivity of Atoms - Specific Isomeric Structure NMR_Data->NMR_Info NMR_Info->Confirmed_Structure

Caption: Convergence of data from complementary spectroscopic techniques for structural confirmation.

MS confirms the molecular weight and formula. IR confirms the presence of the key functional groups (ketone, amine, ether). Finally, NMR provides the definitive carbon-hydrogen framework and connectivity, allowing for the distinction between the 2-one, 1-one, and 4-one isomers based on the unique chemical shifts and splitting patterns of the aliphatic protons in the cyclohexanone ring. The convergence of all this data provides an authoritative and trustworthy confirmation of the structure of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one.

References

  • Sridharan, M., Prasad, K. J. R., Gunaseelan, A. T., Thiruvalluvar, A., & Linden, A. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(4), o763. [Link]

  • Lab Manager. (2023). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1649–1652. [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.2. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • Longdom Publishing. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharmaceutical Analytical Chemistry: Open Access, 8(6). [Link]

  • American Chemical Society. (2017). Infrared Spectroscopy. ACS Reagent Chemicals. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Martin, G. E., & Zektzer, A. S. (2018).

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Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyc...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, a key building block in medicinal chemistry, rigorous purity assessment is paramount.[1] This guide provides an in-depth comparison of the primary analytical techniques for evaluating the purity of this carbazolone derivative, offering a framework for researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows.

The synthesis of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, often achieved through multi-step reactions such as the Fischer indole synthesis, can introduce a variety of impurities.[1] These may include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. A comprehensive analytical strategy is therefore essential to detect and quantify these impurities, ensuring the final compound meets the stringent requirements for subsequent use in drug discovery and development.

This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy in the purity assessment of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one. We will delve into the causality behind experimental choices for each technique, present comparative data, and provide detailed, self-validating protocols.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is the principal method for the quantitative analysis of non-volatile and thermally labile compounds like 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one.[2] Its high-resolution capabilities make it ideal for separating the main compound from closely related impurities.[2] A reversed-phase HPLC method with UV detection is the most common approach.[3]

The Rationale Behind the Method:

The choice of a C18 reversed-phase column is based on the non-polar nature of the carbazolone core, allowing for effective separation based on hydrophobicity.[3][4] The mobile phase, typically a mixture of acetonitrile and water, is selected to elute the compound and its impurities from the column at different rates. The addition of a small amount of acid, such as trifluoroacetic acid or formic acid, helps to sharpen the peaks by minimizing interactions with free silanol groups on the stationary phase.[3] UV detection is suitable due to the chromophoric nature of the carbazole ring system.

Experimental Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (Known Concentration) prep_sample Prepare Sample Solution filter Filter Both Solutions (0.45 µm) prep_sample->filter hplc_system Inject into HPLC System filter->hplc_system Inject separation Separation on C18 Column hplc_system->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram Acquire Data integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (% Area) integration->calculation report report calculation->report Purity Report

Caption: A typical workflow for determining the purity of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one using HPLC.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one and identifying potential impurities based on their mass-to-charge ratio.[3] Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of compounds, as it minimizes fragmentation and primarily produces the protonated molecular ion [M+H]⁺.[5][6]

Why ESI-MS is a Critical Step:

While HPLC provides quantitative data on purity, it does not directly confirm the identity of the peaks. MS provides this crucial information. The expected molecular weight of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one (C₁₃H₁₃NO₂) is approximately 215.25 g/mol .[1] An ESI-MS spectrum should show a prominent peak at m/z 216.26, corresponding to the [M+H]⁺ ion. The presence of other peaks can indicate impurities, and their mass can provide clues to their structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one and for the identification and characterization of impurities.[3][7] NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

The Power of NMR in Purity Assessment:

The ¹H NMR spectrum of the pure compound will exhibit characteristic signals for the aromatic protons, the methoxy group protons, and the protons of the dihydro-carbazolone ring system. The presence of unexpected signals, even at low intensities, can indicate the presence of impurities. By analyzing the chemical shifts, coupling constants, and integration of these signals, the structure of the impurities can often be deduced. For instance, residual starting materials or incompletely cyclized intermediates will have distinct NMR signatures.[8][9]

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific question being asked. HPLC is ideal for routine purity checks and quantification, while MS and NMR are essential for structural confirmation and impurity identification.

Technique Principle Strengths Limitations Primary Application
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.[2]High resolution, excellent for quantification, robust and reproducible.[2][4]Does not provide structural information on its own, requires a chromophore for UV detection.Routine purity testing and quantification of the main component and impurities.[3]
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.[10]High sensitivity, provides molecular weight information, can be coupled with HPLC (LC-MS) for enhanced specificity.[5]Isomers may not be distinguishable by mass alone, quantification can be challenging without appropriate standards.Molecular weight confirmation and identification of impurities.[3]
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[11]Provides detailed structural information, can identify and quantify impurities without the need for reference standards (qNMR).[7]Lower sensitivity compared to MS, can be complex to interpret for mixtures.Structural elucidation and confirmation, characterization of unknown impurities.[3]

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated for specific laboratory conditions.

Protocol 1: HPLC Method for Purity Assessment
  • Instrumentation: HPLC system with a UV detector.[3]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (or the wavelength of maximum absorbance).[3]

  • Injection Volume: 10 µL.[3]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Determine purity by the area percentage of the main peak relative to the total peak area.[3]

Protocol 2: Mass Spectrometry (MS) Analysis
  • Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).[3]

  • Mode: Positive ion mode.[3]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 0.1 mg/mL.

  • Analysis: Infuse the sample into the mass spectrometer. Analyze the resulting spectrum for the [M+H]⁺ ion corresponding to the molecular weight of the target compound.

Protocol 3: NMR Spectroscopy
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[3]

  • Solvent: Deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).[3]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Analysis: Record ¹H and ¹³C NMR spectra. Analyze the chemical shifts, coupling patterns, and integrations to confirm the structure and identify any impurities.[11]

Logical Relationship of Analytical Techniques

Purity_Assessment_Logic start Synthesized 6-Methoxy-3,4-dihydro-1H- carbazol-2(9H)-one hplc HPLC Purity Check start->hplc ms MS Molecular Weight Confirmation start->ms Identity Check nmr NMR Structural Confirmation start->nmr Structure Check decision_pure Purity > 98%? hplc->decision_pure pass Compound Passes for Further Use decision_pure->pass Yes decision_impurities Impurities Detected? decision_pure->decision_impurities No fail Further Purification Required decision_impurities->fail No (Major Impurity) characterize_impurities Characterize Impurities (LC-MS, NMR) decision_impurities->characterize_impurities Yes characterize_impurities->fail

Sources

Validation

A Comparative Benchmarking Guide to the Neuroprotective Potential of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

In the relentless pursuit of effective therapies for neurodegenerative diseases and acute neuronal injury, the identification and validation of novel neuroprotective agents remain a paramount objective for the scientific...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of effective therapies for neurodegenerative diseases and acute neuronal injury, the identification and validation of novel neuroprotective agents remain a paramount objective for the scientific community. Within this landscape, carbazole derivatives have emerged as a promising class of compounds, with some exhibiting significant therapeutic potential.[1][2] This guide provides a comprehensive framework for benchmarking the neuroprotective effects of a novel carbazole derivative, 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, against a panel of well-characterized neuroprotective agents.

Given the nascent stage of research into 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, this document is structured as a prospective guide, outlining a rigorous, multi-tiered experimental strategy. The objective is to furnish researchers, scientists, and drug development professionals with the necessary protocols and comparative context to systematically evaluate its neuroprotective efficacy and elucidate its mechanism of action. Our comparative analysis will be anchored by three established neuroprotective compounds: Edaravone, N-acetylcysteine (NAC), and Resveratrol.

Comparator Compounds: Mechanisms of Neuroprotection

A robust benchmarking study necessitates the selection of appropriate positive controls. Edaravone, NAC, and Resveratrol have been chosen for their distinct yet overlapping mechanisms of action, providing a comprehensive basis for comparison.

  • Edaravone: A potent free radical scavenger, Edaravone is clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[3][4] Its neuroprotective effects are primarily attributed to its ability to quench reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby inhibiting lipid peroxidation and protecting neuronal membranes from oxidative damage.[5][6][7] Edaravone also exhibits anti-inflammatory properties by mitigating microglial activation and reducing the production of pro-inflammatory cytokines.[5] Furthermore, it can modulate apoptotic pathways by upregulating the anti-apoptotic protein Bcl-2 and inhibiting the activation of executioner caspases.[3]

  • N-acetylcysteine (NAC): NAC exerts its neuroprotective effects primarily by replenishing intracellular levels of glutathione (GSH), a critical endogenous antioxidant.[8][9] As a precursor to L-cysteine, NAC provides the rate-limiting substrate for GSH synthesis.[8] This enhancement of the cellular antioxidant capacity allows for the effective detoxification of ROS and protection against oxidative stress-induced neuronal death.[8][10] Beyond its antioxidant role, NAC also modulates glutamatergic pathways, exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway, and can activate pro-survival signaling cascades.[9][10]

  • Resveratrol: This natural polyphenol demonstrates a multi-faceted neuroprotective profile.[11] It acts as an antioxidant, not only by directly scavenging free radicals but also by upregulating the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD2), through the activation of the PI3K/Akt signaling pathway.[12][13] Resveratrol also possesses potent anti-inflammatory properties, suppressing neuroinflammation by modulating microglial activation and inhibiting pro-inflammatory signaling pathways.[11] Additionally, it has been shown to have anti-apoptotic effects and to activate sirtuin-1 (SIRT1), a protein involved in cellular stress resistance and longevity.[14][15]

Proposed Experimental Workflow for Benchmarking

The following experimental plan is designed to provide a comprehensive evaluation of the neuroprotective potential of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one in both in vitro and in vivo models.

Part 1: In Vitro Assessment of Neuroprotection and Mechanism of Action

The initial phase of this benchmarking study will utilize an established in vitro model of Parkinson's disease-related neurotoxicity to assess the direct neuroprotective effects of the test compound and to gain insights into its potential mechanism of action. The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized model for such studies.[16][17]

Experimental Model: Rotenone-Induced Neurotoxicity in SH-SY5Y Cells

Rotenone, a mitochondrial complex I inhibitor, is used to induce oxidative stress and apoptosis in neuronal cells, thereby mimicking some of the pathological features of Parkinson's disease.[17][18]

Detailed Protocol: Cell Viability Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[19][20]

  • Cell Culture: Culture SH-SY5Y cells in a complete medium (e.g., high-glucose DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.[17]

  • Cell Seeding: Seed the SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere and grow for 24 hours.[21]

  • Compound Pre-treatment: Prepare stock solutions of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, Edaravone, NAC, and Resveratrol in a suitable solvent (e.g., DMSO). Dilute the compounds to various final concentrations in the cell culture medium. Pre-treat the cells with these compounds for 2 to 4 hours.[17]

  • Induction of Neurotoxicity: Following pre-treatment, expose the cells to a pre-determined toxic concentration of rotenone (e.g., 100-500 nM) for 24 hours.[17][22] Include control wells with untreated cells and cells treated with rotenone alone.

  • MTT Addition: After the 24-hour incubation with rotenone, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[21]

  • Solubilization of Formazan: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19][20]

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Proposed Mechanistic Assays:

  • Measurement of Reactive Oxygen Species (ROS): Utilize a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA), to quantify intracellular ROS levels. A reduction in the rotenone-induced increase in ROS would suggest an antioxidant mechanism.

  • Assessment of Apoptosis: Measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a colorimetric or fluorometric assay. A decrease in caspase-3 activity would indicate an anti-apoptotic effect.[22]

Part 2: In Vivo Evaluation of Neuroprotective Efficacy

To assess the therapeutic potential of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one in a more complex biological system, a well-established animal model of ischemic stroke will be employed.[23] Rodent models of neurodegenerative diseases are essential for preclinical evaluation.[24][25]

Experimental Model: Rat Model of Focal Cerebral Ischemia-Reperfusion Injury

The middle cerebral artery occlusion (MCAO) model in rats is a widely used and clinically relevant model of ischemic stroke.[26][27]

Detailed Protocol: MCAO and Assessment of Neuroprotection

  • Animal Preparation: Acclimatize adult male Sprague-Dawley rats for at least one week. Anesthetize the rats with an appropriate anesthetic (e.g., 3% pentobarbital sodium).[26]

  • Surgical Procedure (MCAO):

    • Make a midline incision in the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[26]

    • Ligate the CCA and ECA.[28]

    • Insert a nylon monofilament suture into the ICA and advance it to occlude the origin of the middle cerebral artery.[26]

    • After a period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.[26][29]

    • In sham-operated animals, perform the same surgical procedure without inserting the suture.[26]

  • Compound Administration: Administer 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one and the comparator compounds (Edaravone, NAC, Resveratrol) via an appropriate route (e.g., intraperitoneal or intravenous injection) at a pre-determined time point (e.g., at the onset of reperfusion).

  • Neurological Deficit Scoring: At 24 hours post-reperfusion, evaluate the neurological deficits using a standardized scoring system (e.g., a 0-5 scale where 0 is no deficit and 5 is severe deficit).

  • Measurement of Infarct Volume:

    • After the neurological assessment, euthanize the animals and harvest the brains.

    • Slice the brains into coronal sections.

    • Incubate the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.[27] TTC stains viable tissue red, leaving the infarcted tissue pale.

    • Quantify the infarct volume using image analysis software.

  • Data Analysis: Compare the neurological deficit scores and infarct volumes between the treatment groups and the vehicle-treated control group.

Data Presentation and Visualization

For a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: In Vitro Neuroprotective Effects against Rotenone-Induced Toxicity in SH-SY5Y Cells

CompoundConcentration (µM)Cell Viability (% of Control)IC50 (µM)
Vehicle Control -100 ± 5.0-
Rotenone Alone 200 nM45 ± 3.2-
6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one 1
10
50
Edaravone 1
10
50
N-acetylcysteine 100
500
1000
Resveratrol 1
10
50

Table 2: In Vivo Neuroprotective Effects in a Rat Model of Cerebral Ischemia-Reperfusion Injury

Treatment GroupDose (mg/kg)Neurological Deficit Score (0-5)Infarct Volume (% of Hemisphere)
Sham -0.2 ± 0.10
Vehicle Control -3.8 ± 0.442 ± 5.1
6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one 10
30
Edaravone 3
N-acetylcysteine 150
Resveratrol 20

Visualizations

Diagram 1: Proposed In Vitro Experimental Workflow

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assays culture Culture SH-SY5Y Cells seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with test compounds seed->pretreat 24h incubation induce Induce neurotoxicity with Rotenone pretreat->induce mtt MTT Assay for Cell Viability induce->mtt 24h incubation ros ROS Measurement induce->ros caspase Caspase-3 Activity Assay induce->caspase data_analysis Comparative Data Analysis mtt->data_analysis Quantitative Data ros->data_analysis caspase->data_analysis

Caption: Workflow for in vitro benchmarking of neuroprotective compounds.

Diagram 2: Known Signaling Pathways of Comparator Compounds

G cluster_edaravone Edaravone cluster_nac N-acetylcysteine (NAC) cluster_resveratrol Resveratrol edaravone Edaravone ros_rns ROS/RNS edaravone->ros_rns scavenges apoptosis Apoptosis edaravone->apoptosis inhibits lipid_perox Lipid Peroxidation ros_rns->lipid_perox induces nac NAC cysteine L-Cysteine nac->cysteine provides gsh Glutathione (GSH) cysteine->gsh synthesizes oxidative_stress Oxidative Stress gsh->oxidative_stress reduces resveratrol Resveratrol pi3k_akt PI3K/Akt Pathway resveratrol->pi3k_akt activates sirt1 SIRT1 resveratrol->sirt1 activates antioxidant_enzymes Antioxidant Enzymes pi3k_akt->antioxidant_enzymes upregulates neuroinflammation Neuroinflammation sirt1->neuroinflammation suppresses

Caption: Simplified signaling pathways of comparator neuroprotective agents.

Conclusion

The framework presented in this guide offers a systematic and scientifically rigorous approach to benchmarking the neuroprotective effects of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one. By employing standardized in vitro and in vivo models and comparing the results against well-established neuroprotective agents, researchers can effectively evaluate its therapeutic potential. The successful execution of these proposed experiments will not only elucidate the efficacy of this novel carbazole derivative but also provide valuable insights into its mechanism of action, thereby informing its potential for further development as a treatment for neurodegenerative diseases and acute neuronal injuries.

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  • T. M. Tenório de Souza, A. C. de-Melo-Neto, A. P. de L. Roque, and L. J. de S. Oliveira, "N-acetylcysteine (NAC) in neurological disorders: Mechanisms of action and therapeutic opportunities," ResearchGate, 2014.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

As researchers and drug development professionals, our work extends beyond synthesis and analysis; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed, st...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond synthesis and analysis; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, a carbazole derivative. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

The foundational principle of chemical disposal is a thorough understanding of the substance's specific hazards. While a dedicated Safety Data Sheet (SDS) for 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one is the primary source of information, data from analogous carbazole structures indicate that this class of compounds should be handled as potentially hazardous. For instance, the parent compound, Carbazole, is classified as an environmentally hazardous substance, and other derivatives carry warnings for being harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Therefore, a cautious and systematic approach to waste management is imperative.

This protocol is designed to be a self-validating system, integrating best practices with the mandates of regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5]

Hazard Assessment and Regulatory Context

Causality of Disposal Protocols: The stringent disposal requirements for carbazole derivatives stem from their potential ecotoxicity and health hazards.[1][6] Improper disposal, such as sewering, is strictly prohibited as it can introduce these persistent organic compounds into aquatic ecosystems.[1][7] All chemical waste management in a laboratory setting is governed by the facility's Chemical Hygiene Plan (CHP), a mandatory written program under the OSHA Laboratory Standard (29 CFR 1910.1450).[8][9][10] This plan outlines specific procedures for handling, storage, and disposal of hazardous chemicals.[10]

Step-by-Step Disposal Protocol

This protocol ensures compliance and safety from the point of generation to final removal by a licensed waste management facility.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure. The selection of PPE is a critical control measure dictated by the CHP.[8][9]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or safety glasses with side shields.

  • Body Protection: A standard laboratory coat. For larger quantities or in case of spills, a chemically resistant apron may be necessary.[11]

Step 2: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe and compliant laboratory waste management.[12][13] Never mix incompatible waste streams.

  • Solid Waste: This includes unreacted 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, and contaminated consumables like weigh boats, filter paper, and gloves.

  • Liquid Waste: Solutions containing the compound dissolved in organic solvents.

  • Contaminated Sharps: Needles, scalpels, or broken glass contaminated with the compound.

  • Aqueous Waste: Do not dispose of any carbazole-containing solutions down the drain.[1] All aqueous waste must be collected as hazardous chemical waste.

Step 3: Containerization and Labeling

The integrity and labeling of your waste container are critical for safety and regulatory compliance.

  • Container Selection: Use only containers that are chemically compatible with the waste. For solid waste and organic solvent solutions, a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.[14][15] Do not use containers that may react with the waste, such as metal cans for acidic or basic solutions.[15]

  • Labeling: All waste containers must be clearly labeled from the moment the first drop of waste is added.[13] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one." List all other components of the waste mixture as well.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Environmentally Hazardous").

    • The date of accumulation.

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Designated SAAs are locations at or near the point of waste generation and are subject to specific regulations.[14]

  • Location: The SAA must be under the direct control of laboratory personnel.[15]

  • Secondary Containment: All waste containers must be stored in a secondary containment bin or tray that can hold the entire volume of the largest container.[16] This prevents spills from reaching drains.[16]

  • Container Management: Keep waste containers closed at all times, except when adding waste.[14]

  • Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic "P-listed" chemicals, the limit is one quart.[14]

Step 5: Arranging for Final Disposal

Laboratory-generated hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a certified waste management vendor.[17]

  • Request Pickup: Follow your institution's specific procedures for requesting a waste pickup.

  • Documentation: Maintain accurate records of the waste generated and disposed of, as this is essential for regulatory compliance and inspections.[17]

  • Timeline: Waste must be removed from the laboratory in a timely manner. Large Quantity Generators are typically allowed to store waste for up to 90 days.[15][18]

Disposal Parameters Summary

Waste TypeRecommended ContainerKey Labeling InformationStorage Location and Conditions
Pure Solid or Contaminated Debris Sealable, wide-mouth HDPE or glass jar"Hazardous Waste", "6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one", Hazard PictogramsSatellite Accumulation Area (SAA) with secondary containment
Solutions in Organic Solvents Sealable HDPE or glass bottle (solvent-rated)"Hazardous Waste", List all chemical components with percentages, "Flammable" (if applicable), "Toxic"SAA with secondary containment, segregated from oxidizers
Contaminated Sharps Puncture-resistant sharps container"Hazardous Waste Sharps", "Contaminated with 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one"SAA, away from general traffic areas

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one.

G start Waste Generation (6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize & Segregate Waste (Solid, Liquid, Sharps, Debris) ppe->characterize container Step 3: Select & Label Container (Chemically compatible, sealed, hazardous waste label) characterize->container storage Step 4: Store in Satellite Accumulation Area (Secondary containment, closed lid) container->storage request Step 5: Arrange for Disposal (Contact EH&S or licensed vendor) storage->request end Document & Record Disposal request->end

Caption: Disposal workflow for 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one.

Emergency Procedures: Spill Cleanup

In the event of a spill, prompt and safe cleanup is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.

  • Secure the Area: Prevent unauthorized access. Remove all ignition sources if a flammable solvent is involved.[6]

  • Cleanup (for small, manageable spills):

    • Ensure you are wearing appropriate PPE.

    • For solid spills, gently sweep or vacuum the material into a designated hazardous waste container.[19] Moisten slightly with water to prevent dust generation if appropriate.[19]

    • For liquid spills, use a chemical spill kit with absorbent pads to contain and absorb the material.

    • Place all contaminated cleanup materials into a hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EH&S department as required by your institution's policy.

By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • University of Pennsylvania, EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. (Standard No. 1910.1450). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Carbazole. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (OSHA Fact Sheet). Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (n.d.). HAZARD SUMMARY: 7H-DIBENZO (c,g) CARBAZOLE. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]

  • Environmental Marketing Services. (2025, August 4). Effective Laboratory Waste Management Tips. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). LABORATORY SAFETY OSHA LAB STANDARD. (OSHA Fact Sheet). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

For Researchers, Scientists, and Drug Development Professionals Hazard Analysis: Understanding the Risks of Carbazole Derivatives Carbazole and its derivatives are heterocyclic aromatic compounds that are widely used as...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: Understanding the Risks of Carbazole Derivatives

Carbazole and its derivatives are heterocyclic aromatic compounds that are widely used as scaffolds in medicinal chemistry.[1] While specific toxicological data for 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one is limited, analysis of related compounds indicates several potential hazards that must be managed.

A closely related isomer, 6-Methoxy-2,3,4,9-tetrahydro-carbazol-1-one, is reported to cause skin and eye irritation.[2] Some suppliers also indicate that it may be harmful if swallowed or inhaled.[3] Furthermore, other carbazole derivatives have been associated with more severe health effects, including:

  • Acute Toxicity: Harmful if swallowed or inhaled.[3][4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

  • Systemic Health Hazards: Some carbazole compounds are suspected of damaging fertility or the unborn child and may cause damage to organs through single or repeated exposure.[5]

Given these potential risks, a conservative approach to handling is warranted. All personnel must be thoroughly trained on these potential hazards before working with this compound.[6]

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Core PPE Requirements:
PPE ComponentSpecifications & Rationale
Eye and Face Protection ANSI Z87.1-compliant chemical splash goggles are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashes or aerosol generation.[4]
Hand Protection Double-gloving with compatible chemical-resistant gloves is required. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for carbazole derivatives. Inspect gloves for any signs of degradation or perforation before and during use.[6]
Body Protection A flame-resistant lab coat, fully buttoned, is the minimum requirement. For larger quantities or procedures with a higher risk of spills, a chemically resistant apron or coveralls should be worn.[6]
Footwear Fully enclosed, chemical-resistant shoes must be worn at all times in the laboratory.[7]
Respiratory Protection:

The use of respiratory protection should be dictated by the ventilation controls in place and the nature of the experimental procedure.

  • For handling small quantities in a certified chemical fume hood: Respiratory protection may not be required.

  • For weighing, transferring, or manipulating the solid compound outside of a fume hood: A NIOSH-approved N95 respirator or higher is necessary to prevent inhalation of airborne particulates.[7]

  • For procedures that may generate aerosols or vapors: A full-face respirator with appropriate cartridges may be necessary.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence d1 1. Lab Coat d2 2. Eye Protection (Goggles) d1->d2 d3 3. Respirator (if required) d2->d3 d4 4. Gloves (Double Layer) d3->d4 f1 1. Outer Gloves f2 2. Lab Coat f1->f2 f3 3. Goggles & Respirator f2->f3 f4 4. Inner Gloves f3->f4

Operational Plan: Safe Handling Protocols

Adherence to a strict operational plan is critical for minimizing the risk of exposure and ensuring experimental integrity.

Engineering Controls:
  • Chemical Fume Hood: All manipulations of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, including weighing, dissolving, and transferring, should be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Step-by-Step Handling Procedure:
  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Designate a specific area within the fume hood for the procedure.

  • PPE: Don the appropriate PPE as outlined in Section 2.

  • Weighing: If weighing the solid, use a disposable weigh boat or tare a container on the balance within the fume hood. Handle the container with forceps to avoid direct contact.

  • Transfer: When transferring the solid, use a spatula or other appropriate tool. Avoid creating dust. If transferring a solution, use a pipette or syringe with care to prevent splashes.

  • Reaction Setup: All reaction vessels should be clearly labeled with the chemical name and any associated hazards.

  • Post-Handling: After the procedure is complete, decontaminate all surfaces and equipment with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct sequence to avoid cross-contamination, as illustrated in Figure 1. Wash hands thoroughly with soap and water after removing gloves.[6]

Emergency Response Plan

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Procedures:
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Spill Response:
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or generates dust.

  • Contain and Clean: For small spills, gently cover with an inert absorbent material (e.g., vermiculite, sand). For larger spills, use a spill kit rated for chemical spills. Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is a legal and ethical responsibility to protect both human health and the environment.

Waste Segregation:
  • Solid Waste: All solid waste contaminated with 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one (e.g., used gloves, weigh boats, absorbent materials) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Procedure:
  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Collection: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not pour any amount of this compound or its solutions down the drain.

References

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Safety Data Sheet. Covestro. [Link]

  • 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. MySkinRecipes. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one
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6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one
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